4-Isobutylstyrene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-4-(2-methylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-4-11-5-7-12(8-6-11)9-10(2)3/h4-8,10H,1,9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMSSJKVUVVWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50979636 | |
| Record name | 1-Ethenyl-4-(2-methylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50979636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63444-56-4 | |
| Record name | p-Isobutylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063444564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethenyl-4-(2-methylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50979636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethenyl-4-(2-methylpropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Isobutylstyrene: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.
Chemical Properties
This compound, also known as p-isobutylstyrene, is a colorless liquid.[1] It is widely utilized in the production of polymers and resins due to its excellent solubility and compatibility with various materials.[1] The compound exhibits high thermal stability and resistance to oxidation, making it suitable for applications in adhesives, coatings, and sealants.[1]
Quantitative Data Summary
The key quantitative chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₂H₁₆[1][2] |
| Molecular Weight | 160.26 g/mol [2] |
| Boiling Point | 227°C[1] |
| Melting Point | -36.9°C (estimate)[1] |
| Density | 0.882 g/cm³[1] |
| Refractive Index | 1.5218[1] |
| Vapor Pressure | 0.1 ± 0.2 mmHg at 25°C (Predicted)[1] |
| Flash Point | 85°C[1] |
Chemical Structure
This compound is an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a vinyl group and an isobutyl group at the para position (positions 1 and 4, respectively). The compound is achiral and has no defined stereocenters.[2]
Structural Identifiers
-
SMILES : C=Cc1ccc(cc1)CC(C)C[2]
-
InChI : InChI=1S/C12H16/c1-4-11-5-7-12(8-6-11)9-10(2)3/h4-8,10H,1,9H2,2-3H3[2][3]
Structural Diagram
Caption: 2D Chemical Structure of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the dehydration of 1-(4-isobutylphenyl)ethanol. This precursor can be obtained through the reduction of 4'-isobutylacetophenone. The dehydration step is typically carried out using an acid catalyst.
Materials:
-
1-(4-isobutylphenyl)ethanol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., toluene)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
A solution of 1-(4-isobutylphenyl)ethanol in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.
-
A catalytic amount of p-toluenesulfonic acid is added to the solution.
-
The mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
1. Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.
-
Aromatic C-H stretch: Peaks in the region of 3100-3000 cm⁻¹.[5]
-
Aliphatic C-H stretch: Strong absorptions between 3000 and 2850 cm⁻¹ due to the isobutyl and vinyl groups.[5]
-
C=C stretch (aromatic): Bands around 1600 cm⁻¹ and 1490-1450 cm⁻¹.[5]
-
C=C stretch (vinyl): An absorption band in the range of 1680-1630 cm⁻¹.[6]
-
Out-of-plane C-H bend (vinyl): Strong bands in the 1000-600 cm⁻¹ region, which can help distinguish the substitution pattern of the alkene.[6]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity. Expected signals include:
-
Aromatic protons appearing as multiplets in the range of 7.0-7.5 ppm.
-
Vinyl protons exhibiting complex multiplets between 5.0 and 6.5 ppm.
-
The methine proton of the isobutyl group as a multiplet around 1.8-2.0 ppm.
-
The methylene protons of the isobutyl group as a doublet around 2.4-2.6 ppm.
-
The methyl protons of the isobutyl group as a doublet around 0.9 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.
3. Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.
-
The molecular ion peak (M⁺) would be observed at m/z = 160.
-
Common fragmentation patterns would involve the loss of a methyl group (M-15) or a propyl group (M-43) from the isobutyl side chain.
Caption: Spectroscopic analysis workflow.
References
4-Isobutylstyrene CAS number and molecular weight
An In-depth Technical Guide to 4-Isobutylstyrene
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate, particularly relevant in the fields of pharmaceutical development and polymer science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and analytical methods.
Core Properties of this compound
This compound, also known as p-isobutylstyrene, is an aromatic hydrocarbon. It is recognized as a significant process impurity in the synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 63444-56-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₆ | [2][3][4][5] |
| Molecular Weight | 160.26 g/mol | [1][3][5] |
| Synonyms | p-Isobutylstyrene, 1-Ethenyl-4-(2-methylpropyl)benzene, 1-(4′-Isobutylphenyl)ethene, 1-Isobutyl-4-vinylbenzene | [2][3][4] |
| Appearance | Colorless liquid | [4] |
| Applications | Chemical synthesis, polymer and resin production, pharmaceutical and industrial research | [2][4] |
Synthesis of this compound
The synthesis of this compound is a critical process, both for its direct applications and for understanding its formation as an impurity in other manufacturing processes. A common laboratory-scale synthesis involves the Wittig reaction, a reliable method for creating alkenes.
Experimental Protocol: Wittig Reaction for this compound Synthesis
This protocol outlines the synthesis of this compound from 4-isobutylbenzaldehyde.
Materials:
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium or sodium amide)
-
Anhydrous ether or tetrahydrofuran (THF) as a solvent
-
4-Isobutylbenzaldehyde
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Apparatus for extraction and distillation
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in the anhydrous solvent.
-
Cool the suspension in an ice bath and slowly add the strong base to form the ylide, triphenylphosphine methylide. The formation of the ylide is often indicated by a color change.
-
Reaction with Aldehyde: While maintaining the inert atmosphere and cooling, add a solution of 4-isobutylbenzaldehyde in the same anhydrous solvent dropwise to the ylide suspension.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield pure this compound.
Logical Relationship of this compound
The following diagram illustrates the logical relationships between the synthesis, properties, and applications of this compound.
Caption: Synthesis, properties, and applications of this compound.
Analytical Workflow for Impurity Profiling
In the context of drug development, particularly for Ibuprofen, the detection and quantification of this compound as an impurity are crucial for quality control. High-performance liquid chromatography (HPLC) is a standard method for this purpose.
Experimental Protocol: HPLC Analysis of this compound in Ibuprofen
Objective: To quantify the amount of this compound in a sample of Ibuprofen.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Ibuprofen sample
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of phosphoric acid to adjust the pH. The exact ratio should be optimized for the specific column and system.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create calibration standards.
-
Sample Preparation: Accurately weigh a known amount of the Ibuprofen sample and dissolve it in the mobile phase.
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 30 °C).
-
Set the UV detection wavelength (e.g., 220 nm).
-
-
Analysis:
-
Inject the calibration standards into the HPLC system and record the chromatograms.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Inject the Ibuprofen sample solution and record the chromatogram.
-
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on its retention time. Use the calibration curve to determine the concentration of this compound in the sample.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the HPLC analysis of this compound.
Caption: HPLC workflow for this compound impurity analysis.
References
Spectroscopic Profile of 4-Isobutylstyrene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-isobutylstyrene, a key intermediate in the synthesis of various organic compounds, including the widely used nonsteroidal anti-inflammatory drug, ibuprofen. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| 7.33 | d | 7.9 | 2H | Ar-H (ortho to vinyl) |
| 7.11 | d | 7.9 | 2H | Ar-H (ortho to isobutyl) |
| 6.70 | dd | 17.7, 11.0 | 1H | -CH =CH₂ |
| 5.69 | d | 17.7 | 1H | -CH=CH ₂ (trans) |
| 5.18 | d | 11.0 | 1H | -CH=CH ₂ (cis) |
| 2.45 | d | 7.2 | 2H | -CH ₂-CH(CH₃)₂ |
| 1.86 | m | 6.8 | 1H | -CH₂-CH (CH₃)₂ |
| 0.91 | d | 6.6 | 6H | -CH(CH ₃)₂ |
Solvent: CDCl₃, Frequency: 500 MHz[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| 141.5 | Ar-C (quaternary, attached to isobutyl) |
| 136.7 | -C H=CH₂ |
| 135.0 | Ar-C (quaternary, attached to vinyl) |
| 129.3 | Ar-C H (ortho to isobutyl) |
| 125.9 | Ar-C H (ortho to vinyl) |
| 112.8 | -CH=C H₂ |
| 45.1 | -C H₂-CH(CH₃)₂ |
| 30.2 | -CH₂-C H(CH₃)₂ |
| 22.3 | -CH(C H₃)₂ |
Solvent: CDCl₃, Frequency: 125 MHz[1]
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Description |
| 2954 | C-H stretch (aliphatic, strong) |
| 1629 | C=C stretch (vinyl) |
| 1512 | C=C stretch (aromatic) |
| 989 | =C-H bend (out-of-plane, trans) |
| 902 | =C-H bend (out-of-plane, geminal) |
| 847 | C-H bend (out-of-plane, p-disubstituted benzene) |
Sample Preparation: Neat[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak is also common.
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, such as a 500 MHz instrument. For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the simplest method for obtaining an IR spectrum is as a neat thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then gently pressed together to form a thin film.
Data Acquisition: The salt plates are mounted in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-transparent solvent, such as ethanol or cyclohexane, in a volumetric flask. This stock solution is then serially diluted to prepare solutions of known concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1 AU).
Data Acquisition: A UV-Vis spectrophotometer is used to measure the absorbance of the prepared solutions. A quartz cuvette is first filled with the pure solvent to record a baseline, which is then subtracted from the sample spectra. The absorbance is measured over a specific wavelength range, typically from 200 to 400 nm for aromatic compounds, to identify the wavelengths of maximum absorbance (λmax).
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Spectroscopic Guide to 4-Isobutylstyrene: ¹H and ¹³C NMR Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-isobutylstyrene. In the absence of a publicly available, fully assigned experimental spectrum, this document presents a comprehensive predicted analysis based on established NMR principles and comparative data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers in compound identification, purity assessment, and structural elucidation.
Chemical Structure and Atom Numbering
The structural formula of this compound is presented below with a systematic numbering of the carbon and hydrogen atoms to facilitate clear and unambiguous assignment of NMR signals.
Caption: Chemical structure of this compound with atom numbering for NMR signal assignment.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is detailed in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predictions are based on the analysis of similar substituted styrenes.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H7 | 6.65 - 6.75 | Doublet of doublets (dd) | JH7-H8a ≈ 17.6, JH7-H8b ≈ 10.9 | 1H |
| H2, H6 | 7.28 - 7.38 | Doublet (d) | JH2-H3, JH6-H5 ≈ 8.2 | 2H |
| H3, H5 | 7.08 - 7.18 | Doublet (d) | JH3-H2, JH5-H6 ≈ 8.2 | 2H |
| H8a (trans to H7) | 5.70 - 5.80 | Doublet (d) | JH8a-H7 ≈ 17.6 | 1H |
| H8b (cis to H7) | 5.20 - 5.30 | Doublet (d) | JH8b-H7 ≈ 10.9 | 1H |
| H9 | 2.45 - 2.55 | Doublet (d) | JH9-H10 ≈ 7.2 | 2H |
| H10 | 1.80 - 1.90 | Multiplet (m) | - | 1H |
| H11, H12 | 0.88 - 0.98 | Doublet (d) | JH11/12-H10 ≈ 6.6 | 6H |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented below. Chemical shifts (δ) are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C4 | 140.5 - 141.5 |
| C1 | 135.0 - 136.0 |
| C7 | 136.5 - 137.5 |
| C2, C6 | 129.0 - 130.0 |
| C3, C5 | 126.0 - 127.0 |
| C8 | 113.0 - 114.0 |
| C9 | 45.0 - 46.0 |
| C10 | 30.0 - 31.0 |
| C11, C12 | 22.0 - 23.0 |
Experimental Protocols
The acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis. The following provides a general methodology for the NMR analysis of small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
NMR Spectrometer Setup and Data Acquisition
The following is a logical workflow for setting up an NMR experiment.
Caption: A generalized workflow for NMR data acquisition and processing.
Typical ¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
Typical ¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Pulse Angle: 30 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 128 or more, as ¹³C has a low natural abundance.
Spectral Interpretation and Logical Relationships
The assignment of NMR signals is based on established principles of chemical shifts, spin-spin coupling, and integration. The following diagram illustrates the logical connections used to assign the signals of the isobutyl group.
Caption: Correlation diagram illustrating the spin-spin coupling relationships within the isobutyl group of this compound.
The doublet corresponding to the six protons of the two methyl groups (H11, H12) is a key starting point. This signal couples to the single proton of the methine group (H10), which in turn couples to the two protons of the methylene group (H9). This network of couplings allows for the unambiguous assignment of the entire isobutyl fragment. Similarly, the characteristic splitting patterns of the vinyl protons (H7, H8a, H8b) and the aromatic protons (H2, H3, H5, H6) allow for their confident assignment.
This guide provides a robust framework for the ¹H and ¹³C NMR spectral analysis of this compound, which can be invaluable for researchers engaged in its synthesis, characterization, and application.
FT-IR Spectroscopy for the Characterization of 4-Isobutylstyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification and characterization of organic molecules. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint" based on the vibrational frequencies of the molecule's functional groups. This guide provides an in-depth analysis of the expected FT-IR spectral features of 4-isobutylstyrene, a key intermediate in the synthesis of various polymers and pharmaceutical compounds. Understanding the FT-IR spectrum of this compound is crucial for quality control, reaction monitoring, and structural elucidation in research and development settings.
Core Functional Groups of this compound
This compound is an aromatic hydrocarbon with three key functional regions that give rise to characteristic absorption bands in the mid-infrared range: the vinyl group (-CH=CH₂), the para-disubstituted benzene ring, and the isobutyl group (-CH₂CH(CH₃)₂). The vibrational modes associated with these groups, including stretching and bending, can be used to confirm the identity and purity of the compound.
Predicted FT-IR Spectral Data for this compound
Due to the limited availability of a publicly accessible, experimentally-derived FT-IR spectrum for this compound, the following table summarizes the predicted characteristic absorption peaks based on established group frequency correlations from spectroscopic literature and data from analogous compounds. These values provide a reliable guide for the interpretation of an experimental spectrum.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |
| ~ 3085 | =C-H Stretch (asymmetric) | Vinyl | Medium |
| ~ 3025 | =C-H Stretch | Aromatic (Benzene Ring) | Medium |
| ~ 2955 | -C-H Stretch (asymmetric, CH₃) | Isobutyl | Strong |
| ~ 2925 | -C-H Stretch (asymmetric, CH₂) | Isobutyl | Strong |
| ~ 2870 | -C-H Stretch (symmetric, CH₃) | Isobutyl | Medium |
| ~ 1630 | C=C Stretch | Vinyl | Medium |
| ~ 1610, 1515, 1465 | C=C Stretch (in-ring) | Aromatic (Benzene Ring) | Medium-Strong |
| ~ 1415 | =CH₂ In-plane Bend (scissoring) | Vinyl | Medium |
| ~ 1385, 1365 | -C-H Bend (gem-dimethyl split) | Isobutyl | Medium |
| ~ 990 | =C-H Out-of-plane Bend (wag) | Vinyl | Strong |
| ~ 910 | =CH₂ Out-of-plane Bend (wag) | Vinyl | Strong |
| ~ 825 | C-H Out-of-plane Bend | Aromatic (p-disubstituted) | Strong |
Experimental Protocol for FT-IR Analysis of this compound
This section outlines a detailed methodology for acquiring a high-quality FT-IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
I. Objective: To obtain the mid-infrared absorption spectrum of this compound for functional group identification.
II. Materials and Equipment:
-
FT-IR Spectrometer with an ATR accessory (e.g., Diamond or ZnSe crystal)
-
Sample of this compound (liquid)
-
Micropipette
-
Lint-free wipes
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Personal Protective Equipment (PPE): safety glasses, gloves
III. Instrument Setup and Background Collection:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or another suitable solvent. Allow the crystal to air dry completely.
-
Set the data acquisition parameters:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (to improve signal-to-noise ratio)
-
Scan Mode: Transmittance or Absorbance
-
-
Collect a background spectrum with the clean, dry ATR crystal. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
IV. Sample Analysis:
-
Using a micropipette, place a small drop (approximately 1-2 µL) of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered by the liquid film.
-
Lower the ATR press to ensure good contact between the sample and the crystal, if applicable.
-
Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the final FT-IR spectrum.
V. Data Processing and Interpretation:
-
If necessary, perform a baseline correction on the acquired spectrum to ensure a flat baseline.
-
Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.
-
Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound to confirm the compound's identity.
VI. Post-Analysis Cleanup:
-
Raise the ATR press and carefully clean the this compound from the crystal surface using a lint-free wipe and an appropriate solvent.
-
Perform a final cleaning with a fresh wipe and solvent to ensure no residue remains for the next user.
Visualization of FT-IR Functional Group Correlations
The following diagrams illustrate the logical workflow for identifying the key functional groups of this compound from its FT-IR spectrum.
Caption: Correlation of this compound's functional groups with their FT-IR absorption regions.
Caption: Logical workflow for the spectral analysis of this compound via FT-IR.
Conclusion
FT-IR spectroscopy serves as an indispensable tool for the structural verification of this compound. The characteristic absorption bands arising from the vinyl, p-disubstituted aromatic, and isobutyl moieties provide a detailed spectral map for unambiguous identification. By following the outlined experimental protocol, researchers can obtain high-quality spectra, and the provided data and diagrams offer a comprehensive framework for the interpretation of these spectra. This technical guide equips professionals in the pharmaceutical and chemical industries with the necessary information to confidently utilize FT-IR for the analysis of this important chemical compound.
A Technical Guide to the UV-Vis Absorption Spectrum of Styrenic Monomers
This in-depth technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption characteristics of key styrenic monomers: styrene, α-methylstyrene, and divinylbenzene. The document is intended for researchers, scientists, and professionals in drug development who utilize these monomers in various applications, including polymer synthesis and as building blocks for more complex molecules.
Introduction to UV-Vis Spectroscopy of Styrenic Monomers
Styrenic monomers, characterized by a vinyl group attached to a benzene ring, exhibit distinct UV-Vis absorption spectra due to the presence of a conjugated π-electron system. The absorption of ultraviolet radiation excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In these aromatic compounds, the primary electronic transition responsible for the characteristic absorption bands is the π → π* transition.[1][2] The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the specific structure of the monomer and the solvent used for analysis. Understanding these spectral properties is crucial for quantitative analysis, purity assessment, and monitoring of polymerization reactions.
UV-Vis Absorption Data of Styrenic Monomers
The following table summarizes the key UV-Vis absorption data for styrene, α-methylstyrene, and divinylbenzene in various solvents. It is important to note that while λmax values are readily reported in the literature, precise molar absorptivity (ε) values are less commonly available, particularly for α-methylstyrene and divinylbenzene.
| Monomer | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| Styrene | Chloroform | 248, 282, 291.5 | Not Reported | [3] |
| Methanol | ~280.5 | Not Reported | [4] | |
| DMF | 264, 273, 282, 291 | Not Reported | [5] | |
| α-Methylstyrene | DMF | 257, 260, 264, 289 | Not Reported | [5] |
| Divinylbenzene | Acetonitrile | Not specified | Not Reported |
Note: The molar absorptivity for divinylbenzene in acetonitrile is not explicitly stated in the available literature. The provided data indicates the presence of absorption bands, but quantitative values are not available.
Electronic Transitions in Styrenic Monomers
The UV-Vis absorption of styrenic monomers is dominated by π → π* electronic transitions within the conjugated system of the benzene ring and the vinyl group. The energy required for this transition corresponds to the absorption of photons in the UV region of the electromagnetic spectrum.[1]
References
Physical properties of 4-isobutylstyrene: boiling point, density
An In-depth Technical Guide to the Physical Properties of 4-Isobutylstyrene
This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals involved in drug development and other scientific disciplines where the precise physical characteristics of chemical compounds are critical. This document includes tabulated data, detailed experimental methodologies, and a conceptual diagram to illustrate the structure-property relationships.
Physical Properties of this compound
This compound, a derivative of styrene, is a colorless liquid utilized in the synthesis of various polymers and resins.[1] A thorough understanding of its physical properties is essential for its application and for the prediction of its behavior in different chemical and physical processes.
Quantitative Data
The boiling point and density of this compound are summarized in the table below. These values are critical for a variety of applications, from reaction engineering to material science.
| Physical Property | Value | Units |
| Boiling Point | 227 | °C |
| Density | 0.882 | g/mL |
Data sourced from Guidechem[1] and Chemdad[2].
Experimental Protocols
The determination of the boiling point and density of a liquid organic compound like this compound is a fundamental laboratory practice. The following sections detail the standard experimental procedures for obtaining these values.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] A common and effective method for determining the boiling point of a small quantity of an organic liquid is the capillary tube method.[4][5]
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., aluminum block)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Liquid paraffin or other suitable heating oil
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[5]
-
The test tube is then attached to a thermometer, ensuring the bulb of the thermometer and the bottom of the test tube are at the same level.
-
This assembly is immersed in a heating bath (e.g., a Thiele tube filled with liquid paraffin).[3]
-
The apparatus is heated gently and uniformly.[5]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[5]
Density Determination
Density is defined as the mass of a substance per unit volume.[6][7] For a liquid like this compound, the density can be accurately determined using a pycnometer or a volumetric flask.[6]
Apparatus:
-
Pycnometer or a small volumetric flask with a stopper
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance (m1).
-
The pycnometer is then filled with distilled water of a known temperature and weighed again (m2). The temperature is crucial as the density of water changes with temperature.
-
The pycnometer is emptied, dried completely, and then filled with this compound. It is then weighed again (m3).
-
The density of the this compound is calculated using the following formula:
Density of liquid = [(m3 - m1) / (m2 - m1)] * Density of water at the experimental temperature
Structure-Property Relationship
The physical properties of a molecule are intrinsically linked to its chemical structure. For this compound, the boiling point and density are influenced by its molecular weight, intermolecular forces, and molecular shape.
References
- 1. Page loading... [wap.guidechem.com]
- 2. p-Isobutylstyrene One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 7. chm.uri.edu [chm.uri.edu]
An In-depth Technical Guide on the Solubility and Miscibility of 4-Isobutylstyrene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and miscibility of 4-isobutylstyrene, a key intermediate in the synthesis of various polymers and pharmaceutical compounds. Due to a lack of extensive publicly available quantitative data, this guide focuses on qualitative solubility, predicted miscibility based on chemical principles, and detailed experimental protocols for determining these properties.
Introduction to this compound
This compound (also known as p-isobutylstyrene) is a colorless liquid with the chemical formula C₁₂H₁₆. Its structure consists of a styrene molecule substituted with an isobutyl group at the para position of the benzene ring. This nonpolar organic compound is widely utilized in the production of polymers and resins, exhibiting excellent compatibility with a variety of materials. An understanding of its solubility and miscibility is crucial for its application in synthesis, purification, and formulation.
Predicted Solubility and Miscibility
The principle of "like dissolves like" is a fundamental concept in predicting solubility and miscibility. As a nonpolar aromatic hydrocarbon, this compound is expected to be readily soluble in and miscible with other nonpolar and weakly polar organic solvents. Conversely, it is predicted to have very low solubility in and be immiscible with highly polar solvents such as water.
Table 1: Predicted Qualitative Solubility and Miscibility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility/Miscibility with this compound | Rationale |
| Alcohols (Polar, Protic) | Methanol | Immiscible / Poorly Soluble | Significant difference in polarity. |
| Ethanol | Partially Miscible / Sparingly Soluble | The ethyl chain increases nonpolar character, but the hydroxyl group's polarity is dominant. | |
| Ketones (Polar, Aprotic) | Acetone | Miscible / Soluble | Acetone has a moderate polarity and can dissolve many nonpolar compounds.[1][2] |
| Aromatic Hydrocarbons (Nonpolar) | Toluene | Miscible / Soluble | Similar nonpolar aromatic structures lead to strong van der Waals interactions.[3] |
| Benzene | Miscible / Soluble | Both are nonpolar aromatic hydrocarbons, ensuring complete miscibility. | |
| Alkanes (Nonpolar) | Hexane | Miscible / Soluble | Both are nonpolar hydrocarbons, leading to good miscibility.[3] |
| Heptane | Miscible / Soluble | Similar to hexane, heptane is a nonpolar solvent compatible with this compound. | |
| Ethers (Weakly Polar) | Diethyl Ether | Miscible / Soluble | The nonpolar character of the ethyl groups outweighs the slight polarity of the ether linkage. |
| Tetrahydrofuran (THF) | Miscible / Soluble | THF is a versatile solvent capable of dissolving a wide range of nonpolar and polar compounds. | |
| Halogenated Hydrocarbons (Weakly Polar) | Dichloromethane | Miscible / Soluble | Dichloromethane is a good solvent for many organic compounds. |
| Chloroform | Miscible / Soluble | Chloroform's ability to dissolve nonpolar compounds is well-established.[3] | |
| Water (Highly Polar) | Water | Immiscible / Insoluble | The high polarity and strong hydrogen bonding of water prevent the dissolution of the nonpolar this compound. |
Experimental Protocols for Solubility and Miscibility Determination
The following are detailed methodologies for the experimental determination of the solubility and miscibility of this compound in organic solvents.
Protocol for Determining Miscibility of Two Liquids
This protocol provides a straightforward method for qualitatively assessing the miscibility of this compound with a given solvent at various proportions.
Materials:
-
This compound
-
Test solvent
-
Graduated cylinders or pipettes
-
A series of sealable glass vials or test tubes
-
Vortex mixer or shaker
Procedure:
-
Prepare a series of mixtures of this compound and the test solvent in clean, dry, and sealed glass vials. The volume ratios should cover a range, for example: 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, and 9:1. The total volume in each vial can be kept constant (e.g., 10 mL).
-
After adding the two liquids to each vial, seal the vials tightly to prevent evaporation.
-
Agitate each mixture vigorously for 1-2 minutes using a vortex mixer or by thorough shaking.
-
Allow the mixtures to stand undisturbed at a constant temperature (e.g., 25 °C) and observe them against a well-lit background.
-
Observation:
-
Miscible: If a single, clear, homogeneous phase is observed in all proportions, the two liquids are miscible.
-
Immiscible: If two distinct layers are formed, the liquids are immiscible.[4]
-
Partially Miscible: If a single phase is observed at some ratios but two phases at others, the liquids are partially miscible. Note the compositions at which phase separation occurs.
-
-
Record the observations for each mixture.
Protocol for Quantitative Determination of Solubility (Shake-Flask Method)
This method determines the saturation solubility of this compound in a solvent at a specific temperature.[5]
Materials:
-
This compound
-
Solvent of interest
-
Sealable, temperature-controlled shaker bath or incubator
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a glass vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Periodically check if further dissolution is occurring.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a sample from the clear, supernatant solvent phase using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-droplets.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve.
-
Analyze the filtered sample from the saturated solution under the same conditions.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of this compound in the collected sample. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Visualizations
The following diagrams illustrate the logical workflow for determining miscibility and the relationship between molecular polarity and solubility.
Conclusion
References
An In-depth Technical Guide on the Health and Safety Considerations for 4-Isobutylstyrene Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of 4-isobutylstyrene in a laboratory and drug development setting. The information is compiled to meet the needs of researchers, scientists, and professionals in drug development, with a focus on data-driven safety practices, detailed experimental protocols, and an understanding of potential toxicological pathways.
Physicochemical and Toxicological Properties
This compound is a colorless liquid used in the production of polymers and resins. A thorough understanding of its physical, chemical, and toxicological properties is the foundation of a robust safety protocol.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 63444-56-4 |
| Molecular Formula | C₁₂H₁₆ |
| Molecular Weight | 160.26 g/mol |
| Boiling Point | 227 °C |
| Melting Point | -36.9 °C (estimate) |
| Flash Point | 85 °C |
| Density | 0.882 g/cm³ |
| Vapor Pressure | 0.1 ± 0.2 mmHg at 25°C (Predicted) |
| Refractive Index | 1.5218 |
Toxicological Data
The following table summarizes the available quantitative toxicological data for this compound and structurally related compounds. It is important to note that some data is derived from analogous compounds and should be interpreted with caution.
| Endpoint | Test Species | Route | Value | Classification |
| Acute Oral Toxicity (LD50) | Rat | Oral | 12800 mg/kg[1] | Low Toxicity |
| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | 5000 ppm (6 hours)[1] | |
| Skin Irritation | Guinea Pig | Dermal | - | Slight Irritant[2] |
| Eye Irritation | Rabbit | Ocular | - | Moderately Irritating (for Isobutyl Isobutyrate) |
Hazard Identification and Risk Assessment
This compound is classified as a flammable liquid and may cause irritation upon contact with the skin, eyes, and respiratory tract.
Health Hazards
-
Skin Irritation: May cause slight skin irritation.[2]
-
Eye Irritation: May cause eye irritation.
-
Inhalation: Inhalation of vapors may cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
Physical Hazards
-
Flammability: Flammable liquid and vapor. Vapors may form explosive mixtures with air.
Safe Handling and Storage Procedures
Adherence to strict safety protocols is paramount when handling this compound to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.
-
Skin and Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator should be used.
Engineering Controls
-
Ventilation: Use only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Containers: Keep containers tightly closed.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Experimental Protocols for Safety Assessment
The following are detailed methodologies for key toxicological assessments, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)[3][4][5]
This method is used to assess the acute oral toxicity of a substance.
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with a fasting period before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. The initial dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on a preliminary sighting study.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)[6][7][8][9][10]
This test evaluates the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: Healthy, young adult albino rabbits are used.
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of the skin and covered with a gauze patch and semi-occlusive dressing for 4 hours.
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of skin reactions is scored according to a standardized scale.
Acute Eye Irritation/Corrosion (OECD Guideline 405)[1][11][12][13][14]
This guideline describes the procedure for assessing eye irritation or corrosion.
-
Test Animals: Healthy, young adult albino rabbits are used.
-
Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.
-
Scoring: Ocular lesions are scored based on a standardized system.
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)[15][16][17][18][19]
This in vitro test is used to assess the mutagenic potential of a substance.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid are used.
-
Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
In Vitro Mammalian Cell Gene Mutation Test (OECD Guideline 476)[20][21][22][23][24]
This assay detects gene mutations in cultured mammalian cells.
-
Test System: Established mammalian cell lines, such as mouse lymphoma L5178Y cells, are used.
-
Procedure: The cells are exposed to the test substance with and without metabolic activation.
-
Analysis: Mutations are typically measured at the thymidine kinase (TK) or hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene loci. Mutant frequency is determined by plating cells in selective medium.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)[25][26][27][28][29]
This test assesses the potential of a substance to induce chromosomal damage in vivo.
-
Test Animals: Typically, mice or rats are used.
-
Procedure: Animals are exposed to the test substance, and bone marrow or peripheral blood is collected.
-
Analysis: Erythrocytes are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes. An increase in the frequency of micronucleated erythrocytes indicates genotoxic activity.
Putative Toxicological Pathways and Mechanisms
While specific signaling pathways for this compound toxicity have not been extensively studied, its structural similarity to styrene allows for the postulation of potential metabolic and toxicological mechanisms.
Putative Metabolic Pathway
Styrene is primarily metabolized by cytochrome P450 (CYP) enzymes to form styrene oxide.[3] A similar pathway can be hypothesized for this compound.
Caption: Putative metabolic pathway of this compound.
General Cellular Stress and Toxicity Pathway
Chemical-induced toxicity often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. This can activate signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leading to apoptosis (programmed cell death).
Caption: General pathway of chemical-induced cellular stress.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill and Leak Procedures
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Remove all sources of ignition. Contain the spill and collect with non-combustible absorbent material.
Disposal Considerations
Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.
This guide is intended to provide essential health and safety information for handling this compound. It is not a substitute for a comprehensive risk assessment specific to your laboratory's procedures and conditions. Always consult the Safety Data Sheet (SDS) and your institution's safety protocols before working with any chemical.
References
Commercial Availability and Suppliers of 4-Isobutylstyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutylstyrene, a substituted styrene derivative, is a key chemical intermediate primarily recognized for its role in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. Its vinyl group and substituted aromatic ring make it a versatile monomer for copolymerization, leading to the production of various polymers with tailored properties. This technical guide provides an in-depth overview of the commercial availability of this compound, its suppliers, and relevant technical data for professionals in research, and drug development.
Commercial Availability and Suppliers
This compound is commercially available from a range of suppliers, catering to different scales of demand, from research and development quantities (milligrams to grams) to potential bulk orders. The primary suppliers are global chemical companies and specialized distributors.
For research and pharmaceutical reference standards, this compound is offered in small quantities. Notable suppliers in this category include:
-
Alfa Omega Pharma: Provides this compound as a reference standard, particularly relevant for pharmaceutical quality control and research.[1]
-
MilliporeSigma (Sigma-Aldrich): Lists this compound as a pharmaceutical secondary standard, a certified reference material suitable for various analytical applications, including pharmaceutical release testing and method development.[2][3] They offer it in quantities such as 50 mg.[2]
-
Santa Cruz Biotechnology: Supplies p-isobutylstyrene for research purposes, classifying it as a biochemical for proteomics research.[4]
For larger quantities, including potential industrial supply, a broader search among chemical manufacturers and distributors is necessary. While many online catalogs list the compound, securing bulk quantities may require direct inquiries with manufacturers. ChemicalBook, for instance, lists numerous suppliers of p-isobutylstyrene in China, which could be a source for larger scale orders.[5][6]
The following table summarizes the available quantitative data from various suppliers. Please note that pricing is subject to change and may vary based on quantity and purity.
| Supplier | Product Name/Synonym | CAS Number | Available Quantities | Price (USD) | Purity/Grade |
| MilliporeSigma (Sigma-Aldrich) | This compound | 63444-56-4 | 50 mg | $699.11 | Pharmaceutical Secondary Standard[2] |
| Alfa Omega Pharma | 4-Isobutyl Styrene | 63444-56-4 | 10mg, 25mg, 50mg, 100mg | Request Quote | In House/Pharmacopeia USP/BP/EP[1] |
| Santa Cruz Biotechnology | p-Isobutylstyrene | 63444-56-4 | Research Quantities | Request Quote | Research Grade[4] |
| J & K SCIENTIFIC LTD. (via ChemicalBook) | p-Isobutylstyrene | 63444-56-4 | 500mg, 50mg | Request Quote | Not Specified[6] |
| Beijing HwrkChemical Technology Co., Ltd (via ChemicalBook) | This compound | 63444-56-4 | 1g | Request Quote | 95.00%[6] |
Experimental Protocols
Synthesis of Ibuprofen from this compound
This compound is a crucial precursor in one of the common industrial syntheses of Ibuprofen. The process typically involves the carbonylation of this compound. While specific industrial protocols are proprietary, the general methodology is described in the scientific and patent literature.
Reaction: Asymmetric hydrocarboxylation of this compound.
Reagents and Conditions:
-
Substrate: this compound
-
Carbon Source: Carbon monoxide (CO)
-
Catalyst: Palladium chloride (PdCl₂)
-
Solvent: A mixture of water and Tetrahydrofuran (THF)
-
Chiral Ligand (for asymmetric synthesis): L-(+)-diethyltartrate
-
Temperature and Pressure: Elevated temperature and pressure are typically required for carbonylation reactions, though specific parameters may vary.[7]
General Procedure: The reaction is carried out in a pressure reactor. This compound is dissolved in the solvent mixture containing the palladium catalyst and the chiral ligand. The reactor is then pressurized with carbon monoxide, and the reaction mixture is heated. After the reaction is complete, the product, Ibuprofen, is isolated and purified. The use of a chiral ligand allows for the enantioselective synthesis of the desired (S)-(+)-Ibuprofen enantiomer.[7]
Copolymerization of Styrene and Isobutylene to form Poly(styrene-b-isobutylene-b-styrene) (SIBS)
This compound, as a styrene derivative, can be used in polymerization reactions. A well-documented example is the synthesis of triblock copolymers like poly(styrene-b-isobutylene-b-styrene) (SIBS), which has applications in the medical device field, such as in drug-eluting stents. The following is a representative experimental protocol for the synthesis of SIBS.
Methodology: Cationic Polymerization
Materials:
-
Initiator: 1,4-Bis(2-chloro-2-propyl)benzene (dicumyl chloride, DiCumCl)
-
Co-initiator: Titanium tetrachloride (TiCl₄)
-
Proton Trap: 2,6-dimethylpyridine or 2,6-lutidine
-
Monomers: Isobutylene and Styrene
-
Solvents: Methylcyclohexane (MCH) and Methylene chloride (CH₂Cl₂)
-
Quenching Agent: Ethanol
-
Atmosphere: Inert (Argon)
Experimental Setup: The polymerization is conducted in a three-necked flask equipped with a mechanical stirrer under an argon atmosphere at low temperatures (e.g., -80 °C).[8]
Procedure:
-
The reaction flask is chilled to -80 °C.
-
The initiator (dicumyl chloride), solvents (methylcyclohexane and methylene chloride), and the proton trap (2,6-dimethylpyridine) are added to the flask.
-
Chilled isobutylene is then introduced into the reaction mixture.
-
The mixture is agitated for a short period before initiating the polymerization by adding the co-initiator (TiCl₄).
-
The polymerization of the isobutylene block proceeds.
-
Once the isobutylene polymerization reaches near-complete conversion, a solution of styrene in the solvent mixture (containing a proton trap) is added to the reactor to grow the polystyrene blocks.[8]
-
After the desired polymerization time, the reaction is terminated by adding an excess of chilled ethanol.
-
The resulting triblock copolymer is then purified, typically by precipitation in a non-solvent and drying under reduced pressure.[8]
Visualizations
Experimental Workflow: Synthesis of Ibuprofen from this compound
Caption: A logical workflow for the synthesis of Ibuprofen from this compound via carbonylation.
Experimental Workflow: Synthesis of Poly(styrene-b-isobutylene-b-styrene) (SIBS)
Caption: A step-by-step workflow for the synthesis of SIBS triblock copolymer via cationic polymerization.
References
- 1. 4-Isobutyl Styrene | 63444-56-4 [alfaomegapharma.com]
- 2. alkalisci.com [alkalisci.com]
- 3. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. p-Isobutylstyrene | 63444-56-4 [chemicalbook.com]
- 6. p-Isobutylstyrene suppliers & manufacturers in China [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Aspects of the Synthesis of Poly(styrene-block-isobutylene-block-styrene) by TiCl4-Co-initiated Cationic Polymerization in Open Conditions [mdpi.com]
The Role of 4-Isobutylstyrene as a Precursor to Ibuprofen: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), with a specific focus on the role of 4-isobutylstyrene. While the most prominent and environmentally friendly industrial synthesis, the BHC process, does not directly utilize this compound as a starting material, this compound emerges as a key intermediate and, under certain conditions, a significant byproduct. This document will delve into the primary synthesis routes, present quantitative data, detail experimental protocols, and visualize the chemical transformations involved.
Introduction to Ibuprofen Synthesis
The commercial production of Ibuprofen has evolved significantly from its inception. The original six-step Boots process was largely replaced by the more efficient and greener three-step BHC (Boots-Hoechst-Celanese) process.[1] The BHC process is lauded for its high atom economy, achieving approximately 80% utilization of atoms, a substantial improvement over the 40% of the Boots process.[2][3] This greener approach also minimizes waste by recovering and reusing catalysts and byproducts.[3][4]
The core of modern Ibuprofen synthesis begins with isobutylbenzene. The two most established industrial methods for converting isobutylbenzene to Ibuprofen are the Boots process and the BHC process.
The BHC "Green" Synthesis of Ibuprofen
The BHC process is a three-step synthesis that has become the industry standard due to its efficiency and reduced environmental impact.[4]
Step 1: Friedel-Crafts Acylation
Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent. This reaction produces 4'-isobutylacetophenone. The HF can be recovered and reused, contributing to the process's green credentials.[1][3]
Step 2: Catalytic Hydrogenation
The 4'-isobutylacetophenone is then reduced to 1-(4'-isobutylphenyl)ethanol. This is achieved through catalytic hydrogenation using hydrogen gas in the presence of a Raney nickel or palladium on carbon catalyst.[1][5]
Step 3: Carbonylation
The final step involves the carbonylation of 1-(4'-isobutylphenyl)ethanol with carbon monoxide in the presence of a palladium catalyst to yield Ibuprofen.[1][5] It is in this critical step that this compound can be formed as a byproduct through the dehydration of 1-(4'-isobutylphenyl)ethanol, particularly at lower carbon monoxide pressures.[6][7]
Logical Workflow of the BHC Process
Caption: Workflow for the greener BHC synthesis of Ibuprofen.
Role of this compound
While not the primary starting material in the BHC process, this compound can be synthesized from 1-(4'-isobutylphenyl)ethanol and can also be a significant byproduct in the carbonylation step.[6] Some alternative, though less common, synthetic routes directly utilize this compound.
This compound as a Byproduct
During the carbonylation of 1-(4'-isobutylphenyl)ethanol to Ibuprofen, the dehydration of the alcohol can lead to the formation of this compound. This side reaction is more prominent at lower carbon monoxide pressures. For instance, reducing the CO pressure from 500 psig to 400 psig can substantially increase the formation of this compound and decrease the yield of Ibuprofen.[6][7]
Direct Synthesis of Ibuprofen from this compound
Alternative synthetic pathways have been developed that use this compound as the direct precursor to Ibuprofen. These methods often involve hydrocarboxylation or hydroformylation reactions.
-
Asymmetric Hydrocarboxylation: this compound can be treated with carbon monoxide in the presence of a palladium chloride (PdCl₂) catalyst to yield Ibuprofen. This method can produce Ibuprofen in high yields.[8]
-
Hydroformylation and Oxidation: Another route involves the hydroformylation of this compound with carbon monoxide and hydrogen, catalyzed by a metal complex, to produce 2-(4-isobutylphenyl)propionaldehyde. This aldehyde is then oxidized to Ibuprofen.[9]
Synthesis Pathway from this compound
Caption: Direct synthesis routes of Ibuprofen from this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis routes.
Table 1: Performance Comparison of Boots vs. BHC Process
| Metric | Boots Process | BHC Process |
| Number of Steps | 6 | 3 |
| Starting Material | Isobutylbenzene | Isobutylbenzene |
| Overall Yield | ~40% | ~77-80% |
| Atom Economy | 40%[1] | 77% (up to 99% with byproduct recovery)[1][3] |
| Key Reagents | Acetic Anhydride, Ethyl Chloroacetate, Hydroxylamine | Acetic Anhydride, Hydrogen, Carbon Monoxide |
| Catalyst(s) | Aluminum Trichloride (AlCl₃) | Hydrogen Fluoride (HF), Raney Nickel, Palladium (Pd)[1] |
| Waste Products | Large amounts of aluminum trichloride hydrate and other salts[1] | Acetic acid (recoverable and reusable)[1] |
Table 2: Carbonylation of 1-(4'-isobutylphenyl)ethanol to Ibuprofen - Reaction Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | CO Pressure (psig) | Reaction Time (h) | Conversion (%) | Ibuprofen Selectivity (%) | Reference |
| PdCl₂(PPh₃)₂ | Benzene | 125-129 | 800 | 16 | - | - | [6] |
| PdCl₂(PPh₃)₂ | Benzene | 125-129 | 800 | 6 | - | - | [6] |
| PdCl₂ + PPh₃ | Methyl Ethyl Ketone | 125 | - | 2 | - | - | [6] |
| 1% Rh/C + PPh₃ | Methyl Ethyl Ketone | 115 | 800 | - | 98 | 99 | [10] |
Table 3: Direct Synthesis from this compound
| Reaction | Catalyst | Yield (%) | Reference |
| Asymmetric Hydrocarboxylation | PdCl₂ | 86 | [8] |
| p-Isobutylstyrene Carbonylation | Noble Metal Catalyst | 95 | [11] |
Experimental Protocols
BHC Process: Carbonylation of 1-(4'-isobutylphenyl)ethanol
The following is a representative protocol for the carbonylation step:
-
Reactor Charging: A 300 cc Hastelloy C autoclave is charged with 1-(4'-isobutylphenyl)ethanol (IBPE) (10.0 g, 56.0 mmol), PdCl₂(PPh₃)₂ (260 mg, 0.37 mmol), 10% HCl (25 g, 68 mmol HCl), and benzene (27 mL).[6]
-
Purging: The autoclave is sealed and purged twice with N₂ and CO.[6]
-
Pressurization and Heating: The autoclave is pressurized to 800 psig with CO, and the contents are heated to 125-129°C with stirring.[6]
-
Reaction: The reaction is allowed to proceed for a specified time (e.g., 6-16 hours).[6]
-
Work-up: After cooling and venting, the organic layer is separated, and the aqueous layer is washed with ethyl acetate. The combined organic fractions are dried and concentrated to yield the product.[7]
Synthesis of Ibuprofen from 1-chloro-1-(4-isobutylphenyl)ethane (via Grignard Reaction)
This laboratory-scale synthesis provides an alternative to the high-pressure carbonylation:
-
Grignard Reagent Formation: To an oven-dried, 50 mL round-bottom flask, add 534 mg (2.71 mmol) of 1-chloro-1-(4-isobutylphenyl)ethane, 20 mL of THF, 1.06 g (43 mmol) of magnesium, and a drop of 1,2-dibromoethane. The solution is heated under reflux for 30 minutes after foaming is apparent.[12]
-
Carboxylation: After cooling to room temperature, 1 L of CO₂ is bubbled through the resulting Grignard reagent.[12]
-
Work-up: The reaction mixture is decanted into a separatory funnel with 10 mL of petroleum ether and 16 mL of 10% HCl. The aqueous phase is extracted with petroleum ether. The combined organic layers are then extracted with 5% NaOH.[12]
-
Isolation: The alkaline aqueous solution is acidified with 10% HCl. The precipitated Ibuprofen is extracted with petroleum ether, dried over Na₂SO₄, and the solvent is evaporated to yield the solid product.[12]
Conclusion
While this compound is not the primary starting material in the most economically viable industrial synthesis of Ibuprofen (the BHC process), it plays a crucial role as a potential intermediate and byproduct. Understanding the conditions that favor its formation is essential for optimizing the yield and purity of Ibuprofen in the BHC process. Furthermore, direct synthesis routes from this compound, although less common commercially, offer alternative pathways that continue to be explored in academic and industrial research. This guide provides the foundational technical knowledge for professionals engaged in the research and development of Ibuprofen and related pharmaceutical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 3. epa.gov [epa.gov]
- 4. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. EP0284310A1 - Process for producing ibuprofen - Google Patents [patents.google.com]
- 7. US4981995A - Method for producing ibuprofen - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0434343B1 - Process for preparing ibuprofen and its alkyl esters - Google Patents [patents.google.com]
- 10. Ibuprofen synthesis - chemicalbook [chemicalbook.com]
- 11. CN101456808A - Method for preparing ibuprofen - Google Patents [patents.google.com]
- 12. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
Methodological & Application
Application Notes and Protocols: Cationic Polymerization of 4-Isobutylstyrene - Mechanism and Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism and kinetics of the cationic polymerization of 4-isobutylstyrene. This information is valuable for the controlled synthesis of poly(this compound), a polymer with potential applications in various fields, including drug delivery and biomaterials, owing to its tunable properties.
Introduction
Cationic polymerization is a chain-growth polymerization method initiated by an electrophilic species, such as a carbocation.[1][2][3] Monomers with electron-donating substituents, like this compound, are particularly well-suited for this type of polymerization. The electron-donating isobutyl group at the para position of the styrene monomer stabilizes the propagating carbocation, facilitating the polymerization process.[4][5] This document outlines the fundamental mechanistic steps, kinetic considerations, and detailed experimental protocols for the cationic polymerization of this compound.
Mechanism of Cationic Polymerization
The cationic polymerization of this compound proceeds through three main stages: initiation, propagation, and chain transfer/termination.
Initiation
Initiation involves the formation of a carbocationic active center from the monomer. This is typically achieved using a Lewis acid (co-initiator) in the presence of a protic initiator (e.g., water).[1][2][6] Common Lewis acids include tin(IV) chloride (SnCl₄), aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium(IV) chloride (TiCl₄).[1][7]
The initiator and co-initiator form a complex that generates a proton, which then adds to the vinyl group of the this compound monomer, creating a stable tertiary carbocation.[2][6]
Caption: Initiation of Cationic Polymerization.
Propagation
During propagation, the carbocationic end of the growing polymer chain repeatedly adds to new monomer molecules in a head-to-tail fashion.[3] This process leads to the elongation of the polymer chain. The rate of propagation is influenced by factors such as monomer concentration, temperature, and the polarity of the solvent.[1][3]
Chain Transfer and Termination
The growth of the polymer chain can be halted by chain transfer or termination events.
-
Chain Transfer: A proton can be transferred from the growing polymer chain to a monomer molecule, the counter-ion, or the solvent.[1][3] This terminates the growth of one chain but generates a new carbocation that can initiate the growth of another chain.[3]
-
Termination: Termination occurs when the propagating carbocation combines with the counter-ion or an impurity, leading to the irreversible deactivation of the active center.[6][8]
Caption: Polymer Chain Growth and Cessation.
Kinetics of Cationic Polymerization
The overall rate of cationic polymerization (Rₚ) is dependent on the rates of initiation (Rᵢ), propagation (Rₚ), and termination (Rₜ). Generally, the rate of polymerization can be expressed as:
Rₚ = kₚ[M][M⁺]
where:
-
kₚ is the rate constant of propagation
-
[M] is the monomer concentration
-
[M⁺] is the concentration of the propagating carbocations
Key Kinetic Considerations:
-
Effect of Substituent: The electron-donating isobutyl group in this compound increases the electron density of the vinyl group, making the monomer more nucleophilic and reactive towards the cationic initiator.[4] It also stabilizes the resulting carbocation, which generally leads to a higher rate of polymerization compared to unsubstituted styrene.
-
Temperature: Cationic polymerizations are often conducted at low temperatures (e.g., -78°C to 0°C) to suppress chain transfer and termination reactions, which typically have higher activation energies than propagation.[1][2] This allows for the formation of higher molecular weight polymers.
-
Solvent Polarity: The polarity of the solvent affects the distance between the propagating carbocation and its counter-ion. In more polar solvents, the ions are more separated, leading to a faster propagation rate.[1][3]
Quantitative Data:
| Parameter | Styrene | This compound (Expected) | Rationale |
| Rate of Polymerization | Slower | Faster | The electron-donating isobutyl group increases monomer reactivity and stabilizes the carbocation. |
| Activation Energy (Overall) | Higher | Lower | The stabilized carbocation lowers the energy barrier for propagation. |
| Molecular Weight (at a given temperature) | Lower | Higher | The stabilized carbocation reduces the likelihood of chain transfer and termination events. |
Experimental Protocols
The following is a general protocol for the cationic polymerization of this compound, adapted from established procedures for styrene.[1][2] Note: This protocol should be optimized for specific experimental goals.
Materials and Reagents
-
This compound (monomer)
-
Dichloromethane (solvent, anhydrous)
-
Tin(IV) chloride (SnCl₄) (co-initiator)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard laboratory glassware (dried in an oven)
-
Syringes and needles
Experimental Workflow
Caption: Typical Experimental Workflow.
Detailed Procedure
-
Preparation: All glassware should be thoroughly dried in an oven at >100°C overnight and assembled while hot under a stream of dry nitrogen or argon.
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a septum, add anhydrous dichloromethane (e.g., 40 mL).
-
Monomer Addition: Add purified this compound (e.g., 5 mL) to the flask via syringe.
-
Cooling: Cool the reaction flask to the desired temperature (e.g., -78°C in a dry ice/acetone bath or 0°C in an ice-water bath).[1]
-
Initiator Solution: In a separate, dry, sealed vial, prepare a solution of SnCl₄ in anhydrous dichloromethane (e.g., 0.1 M).
-
Initiation: Using a syringe, rapidly inject the desired amount of the SnCl₄ solution into the stirred monomer solution. The reaction mixture may change color, indicating the formation of carbocations.[2]
-
Polymerization: Allow the polymerization to proceed for a predetermined time (e.g., 1 hour). The reaction time will influence the molecular weight and conversion.
-
Termination: Quench the polymerization by adding a small amount of methanol (e.g., 5 mL) to the reaction mixture.[2]
-
Precipitation and Isolation: Pour the reaction mixture into a beaker containing a large excess of methanol (e.g., 250 mL) with vigorous stirring to precipitate the polymer.[2]
-
Purification: Collect the precipitated polymer by vacuum filtration and wash it several times with fresh methanol to remove any unreacted monomer and initiator residues.[2]
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: Characterize the resulting poly(this compound) using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Summary and Conclusion
The cationic polymerization of this compound is an effective method for synthesizing well-defined polymers. The electron-donating nature of the isobutyl group enhances the reactivity of the monomer and stabilizes the propagating carbocation, generally leading to faster polymerization rates and higher molecular weights compared to styrene. By carefully controlling reaction parameters such as temperature, solvent, and initiator/monomer ratio, the properties of the resulting poly(this compound) can be tailored for specific applications in research and development. The provided protocols offer a solid foundation for the synthesis and further investigation of this versatile polymer.
References
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 4-isobutylstyrene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled synthesis of poly(4-isobutylstyrene) using Atom Transfer Radical Polymerization (ATRP). This technique allows for the precise control over polymer molecular weight and distribution, enabling the creation of well-defined polymers for a variety of applications, including the development of advanced drug delivery systems, functional coatings, and novel materials.
Introduction to ATRP of this compound
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization method that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. The isobutyl substituent on the styrene monomer is an electron-donating group, which influences the polymerization kinetics. ATRP of styrenic monomers with electron-donating substituents typically proceeds in a controlled manner, allowing for the synthesis of well-defined polymers.
The general mechanism of copper-catalyzed ATRP involves a reversible activation and deactivation process. A lower oxidation state copper complex (e.g., Cu(I)Br/Ligand) reversibly activates a dormant species (an alkyl halide initiator, R-X) to generate a radical (R•) and a higher oxidation state copper complex (e.g., X-Cu(II)/Ligand). This radical then propagates by adding to monomer units. The reversible deactivation of the propagating radical by the Cu(II) complex maintains a low radical concentration, minimizing termination reactions and allowing for controlled chain growth.
Quantitative Data Summary
The following table summarizes typical quantitative data for the ATRP of a structurally similar monomer, 4-isopropylstyrene, which is expected to exhibit comparable polymerization behavior to this compound. These data illustrate the level of control achievable with this method.
Table 1: Typical Results for ATRP of a Substituted Styrene
| Entry | [Monomer]:[Initiator]:[Catalyst]:[Ligand] Ratio | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:1:2 | 14,600 | 13,800 | 1.15 |
| 2 | 200:1:1:2 | 29,200 | 27,500 | 1.18 |
Data presented is for the ATRP of 4-isopropylstyrene and serves as a close approximation for the expected results with this compound.
Experimental Protocols
This section provides a detailed protocol for the ATRP of this compound to synthesize a polymer with a target molecular weight of approximately 15,000 g/mol .
Materials
-
Monomer: this compound (inhibitor removed)
-
Initiator: Ethyl α-bromoisobutyrate (EBiB)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent (optional): Anisole or Toluene (anhydrous)
-
Other Reagents: Basic alumina, methanol, tetrahydrofuran (THF), nitrogen or argon gas.
Purification of Reagents
-
Monomer: Pass this compound through a column of basic alumina to remove the inhibitor.
-
Catalyst: CuBr should be purified by stirring in glacial acetic acid, followed by washing with ethanol and diethyl ether, and then dried under vacuum.
-
Ligand and Initiator: PMDETA and EBiB are typically used as received but can be distilled under reduced pressure for higher purity.
-
Solvent: If used, the solvent should be deoxygenated by bubbling with nitrogen or argon for at least 30 minutes prior to use.
Polymerization Procedure
The following procedure is for a target degree of polymerization of 100.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and nitrogen (or argon) three times to remove oxygen.
-
Under a positive pressure of inert gas, add the purified this compound (1.60 g, 10 mmol) and PMDETA (21 µL, 0.1 mmol) via degassed syringes. If a solvent is used, add it at this stage (e.g., 2 mL of anisole).
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the copper-ligand complex. The solution should turn green/brown.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Initiation: After the final thaw and backfilling with inert gas, inject the initiator, ethyl α-bromoisobutyrate (14.7 µL, 0.1 mmol), into the reaction mixture via a syringe to start the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 110 °C.
-
Monitoring: To monitor the progress of the reaction, samples can be withdrawn periodically using a degassed syringe. Monomer conversion can be determined by gas chromatography (GC) or ¹H NMR spectroscopy. Molecular weight and PDI can be determined by size exclusion chromatography (SEC).
-
Termination: After the desired conversion is reached (e.g., 4-6 hours), terminate the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air. This will cause the catalyst to oxidize and the solution to turn blue/green.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.
-
Collect the white polymer by filtration, wash with methanol, and dry under vacuum at 60 °C to a constant weight.
Visualizations
ATRP Mechanism
The following diagram illustrates the fundamental mechanism of copper-catalyzed Atom Transfer Radical Polymerization.
Caption: The core mechanism of ATRP showing the reversible activation-deactivation equilibrium.
Experimental Workflow
This diagram outlines the major steps in a typical ATRP experiment.
Application Note: Controlled Polymerization of 4-Isobutylstyrene using RAFT
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions.[1][2][3] This control is achieved through the addition of a RAFT agent, typically a thiocarbonylthio compound, to a conventional free-radical polymerization system.[2][4] The RAFT process is compatible with a wide variety of monomers, including styrenics, acrylates, and acrylamides, making it a powerful tool for creating complex polymer structures such as block, graft, and star polymers.[1][3] This application note provides a detailed protocol for the controlled polymerization of 4-isobutylstyrene, a monomer of interest for various applications due to the hydrophobic and bulky nature of the isobutyl group, which can impart unique solution and solid-state properties to the resulting polymer.
Principle of RAFT Polymerization
The RAFT polymerization process is characterized by a degenerative chain transfer mechanism that establishes a dynamic equilibrium between active (propagating) and dormant polymer chains. This equilibrium minimizes irreversible termination reactions, allowing for the controlled growth of polymer chains. The key steps involved in RAFT polymerization are initiation, reversible chain transfer, reinitiation, and the main equilibrium. A suitable RAFT agent is crucial for achieving good control over the polymerization. For styrenic monomers like this compound, dithiobenzoates and trithiocarbonates are effective chain transfer agents (CTAs).[2][3]
Materials and Methods
Materials
-
Monomer: this compound (inhibitor removed by passing through a column of basic alumina)
-
RAFT Agent: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Anisole or Toluene (anhydrous)
-
Degassing: Nitrogen or Argon gas
-
Reaction Vessel: Schlenk flask or sealed ampule
Experimental Setup
The polymerization is performed under an inert atmosphere to prevent oxygen from interfering with the radical process.[5] A typical setup involves a Schlenk flask equipped with a magnetic stir bar, a condenser, and a connection to a Schlenk line for degassing via freeze-pump-thaw cycles.[6]
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) with a Target Molecular Weight of 10,000 g/mol
-
Preparation of Reactants:
-
In a 25 mL Schlenk flask, add 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (34.5 mg, 0.1 mmol).
-
Add this compound (1.60 g, 10.0 mmol).
-
Add Azobisisobutyronitrile (AIBN) (3.3 mg, 0.02 mmol).
-
Add Anisole (5 mL).
-
-
Degassing:
-
Seal the Schlenk flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.[7]
-
Backfill the flask with nitrogen or argon.
-
-
Polymerization:
-
Place the Schlenk flask in a preheated oil bath at 70 °C.[8]
-
Stir the reaction mixture for the desired time (e.g., 8 hours).
-
-
Termination and Isolation:
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 40 °C overnight.
-
Protocol 2: Synthesis of a Poly(this compound) Macro-RAFT Agent for Chain Extension
-
Follow the procedure outlined in Protocol 1, but with a shorter reaction time (e.g., 4 hours) to achieve a lower monomer conversion and preserve the chain-end fidelity of the resulting macro-RAFT agent.
-
The isolated poly(this compound) can then be used as a macro-RAFT agent for the synthesis of block copolymers by adding a second monomer.
Data Presentation
The following tables summarize the expected results for the RAFT polymerization of this compound based on the provided protocols.
Table 1: RAFT Polymerization of this compound at 70 °C
| Entry | [Monomer]:[RAFT Agent]:[Initiator] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |
| 1 | 100:1:0.2 | 4 | 45 | 7,245 | 7,500 | 1.15 |
| 2 | 100:1:0.2 | 8 | 85 | 13,685 | 14,000 | 1.12 |
| 3 | 200:1:0.2 | 8 | 60 | 19,260 | 19,800 | 1.18 |
| 4 | 200:1:0.2 | 16 | 92 | 29,532 | 30,100 | 1.14 |
Mn,theo = ([Monomer]/[RAFT Agent]) * Conversion * MWMonomer + MWRAFT Agent Mn,exp and Đ are determined by Gel Permeation Chromatography (GPC).
Visualizations
RAFT Polymerization Mechanism
Caption: Mechanism of RAFT Polymerization.
Experimental Workflow
Caption: Workflow for RAFT Polymerization.
Conclusion
The RAFT polymerization of this compound provides a robust and efficient method for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. The protocols outlined in this application note can be readily adapted to target different molecular weights and to prepare block copolymers with unique properties. The versatility of the RAFT technique opens up possibilities for the design of novel materials for a wide range of applications in drug delivery, nanotechnology, and materials science.
References
- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 2. RAFT重合:制御された重合反応のための適切なRAFT剤の選択 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 8. RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) mCTA: Synthesis and Thermosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Free radical polymerization of 4-isobutylstyrene and its kinetics
An Application Note and Protocol for the Free Radical Polymerization of 4-Isobutylstyrene and its Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted styrene monomer that, upon polymerization, yields poly(this compound). This polymer possesses properties that make it of interest in various fields, including as a component in block copolymers and other advanced materials. This document provides a detailed overview of the free radical polymerization of this compound, including its kinetics and experimental protocols. Due to the limited availability of specific kinetic data for this compound, information from analogous and well-studied monomers such as styrene and 4-tert-butylstyrene is utilized to provide representative data and protocols.
Kinetics of Free Radical Polymerization
The free radical polymerization of vinyl monomers like this compound typically follows a three-step mechanism: initiation, propagation, and termination.[1] The overall rate of polymerization (Rp) is dependent on the concentrations of the monomer ([M]) and the initiator ([I]), as described by the following general rate equation[2]:
Rp = kp--INVALID-LINK--1/2
Where:
-
kp is the rate constant for propagation.
-
kd is the rate constant for initiator decomposition.
-
kt is the rate constant for termination.
-
f is the initiator efficiency.
The rate of polymerization is typically first order with respect to the monomer concentration and half order with respect to the initiator concentration.[3] The molecular weight of the resulting polymer is inversely proportional to the rate of polymerization and can be controlled by adjusting the initiator concentration and reaction temperature.
Data Presentation
The following tables summarize representative quantitative data from the free radical polymerization of styrene, which is expected to be analogous to that of this compound.
Table 1: Bulk Polymerization of Styrene Initiated by Benzoyl Peroxide (BPO)
| [BPO]₀ (mol/L) | Temperature (°C) | Time (min) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 0.02 | 70 | 60 | 10.5 | 150,000 | 2.1 |
| 0.04 | 70 | 60 | 15.2 | 105,000 | 2.0 |
| 0.02 | 90 | 30 | 18.3 | 120,000 | 2.2 |
| 0.04 | 90 | 30 | 25.8 | 85,000 | 2.1 |
Data adapted from studies on styrene polymerization.
Table 2: Solution Polymerization of Styrene in Toluene with AIBN Initiator
| [AIBN]₀ (mol/L) | [Styrene]₀ (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 0.01 | 4.35 | 70 | 4 | 22.1 | 95,000 | 1.9 |
| 0.02 | 4.35 | 70 | 4 | 31.5 | 68,000 | 1.8 |
| 0.01 | 2.17 | 70 | 4 | 12.3 | 110,000 | 2.0 |
| 0.02 | 2.17 | 70 | 4 | 17.8 | 79,000 | 1.9 |
Data adapted from studies on styrene polymerization.[4]
Experimental Protocols
This section provides a detailed protocol for the free radical polymerization of this compound.
Materials
-
This compound (inhibitor removed)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (recrystallized)
-
Toluene (anhydrous)
-
Methanol
-
Argon or Nitrogen gas (high purity)
-
Basic alumina
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle with temperature controller
-
Vacuum line and inert gas manifold
-
Syringes and needles
-
Glassware for purification (beakers, funnels, etc.)
Experimental Workflow Diagram
Procedure
-
Monomer Purification: To remove the inhibitor (e.g., 4-tert-butylcatechol), pass the this compound monomer through a column packed with basic alumina.
-
Initiator Purification: Recrystallize the initiator (AIBN from methanol or BPO from chloroform/methanol) to ensure high purity.[1]
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen).
-
Charging the Reactor:
-
For Bulk Polymerization: Add the desired amount of purified this compound directly to the flask, followed by the calculated amount of initiator.
-
For Solution Polymerization: Add the desired amount of anhydrous solvent (e.g., toluene) to the flask, followed by the purified monomer and then the initiator.
-
-
Degassing: To remove dissolved oxygen, which can inhibit the polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.
-
Polymerization: Immerse the sealed flask in a preheated oil bath set to the desired temperature (typically 60-80°C for AIBN or 80-95°C for BPO). Stir the reaction mixture for the specified time.
-
Termination: To stop the polymerization, cool the flask rapidly in an ice-water bath and expose the contents to air.
-
Purification and Isolation:
-
Dilute the viscous polymer solution with a suitable solvent (e.g., toluene or THF).
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization
-
Monomer Conversion: Determined by gravimetry (comparing the mass of the dried polymer to the initial mass of the monomer) or by ¹H NMR spectroscopy (comparing the integration of vinyl proton peaks of the monomer to the aromatic proton peaks of the polymer).
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using polystyrene standards for calibration.[4]
Polymerization Mechanism Diagram
Conclusion
This application note provides a comprehensive guide to the free radical polymerization of this compound. While specific kinetic data for this monomer is not widely available, the provided protocols and data from analogous systems offer a strong foundation for researchers to develop and optimize their polymerization processes. The detailed experimental procedures and characterization methods will enable the synthesis and analysis of poly(this compound) for various applications in materials science and drug development.
References
Synthesis of poly(4-isobutylstyrene) via different polymerization methods
Application Notes: Synthesis of Poly(4-isobutylstyrene)
Introduction
Poly(this compound) is a polymer with potential applications in advanced materials and biomedical devices, drawing parallels from the well-established use of similar block copolymers like poly(styrene-block-isobutylene-block-styrene) (SIBS) in drug-eluting stents and ophthalmic implants due to their biostability and biocompatibility.[1][2][3] The properties of poly(this compound), such as its thermal stability and mechanical performance, are critically dependent on its molecular weight (MW) and molecular weight distribution, represented by the polydispersity index (PDI or Đ).[4] The ability to precisely control these parameters is essential for tailoring the material for specific applications.
This document provides detailed protocols for the synthesis of poly(this compound) via several distinct polymerization methodologies:
-
Conventional Free Radical Polymerization (FRP): A straightforward method suitable for producing high molecular weight polymers where precise control is not the primary objective.
-
Living Anionic Polymerization: The benchmark for achieving highly uniform polymer chains with predictable molecular weights and very low PDI values.[5]
-
Controlled/Living Radical Polymerization (CLRP): A family of techniques that offer a balance of control and experimental robustness, including:
-
Nitroxide-Mediated Polymerization (NMP): A thermally initiated, metal-free method.[6][7]
-
Atom Transfer Radical Polymerization (ATRP): A versatile method using a transition metal catalyst to achieve control.[6][8]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: A highly adaptable method that employs a chain transfer agent to regulate polymerization.[9][10]
-
These notes are intended for researchers and professionals in polymer chemistry and materials science, providing the foundational principles and practical steps for synthesizing well-defined poly(this compound).
Method 1: Conventional Free Radical Polymerization (FRP)
Application Note: Conventional free radical polymerization is one of the most common and industrially practiced methods for producing a wide range of polymers.[11] Its primary advantages are the simplicity of the reaction conditions and tolerance to impurities and moisture.[11] However, this method provides limited control over the polymer's molecular weight, resulting in a broad molecular weight distribution (high PDI), typically greater than 2.0.[12] Termination occurs randomly through coupling or disproportionation, leading to a heterogeneous mixture of polymer chain lengths.[13] This method is suitable for applications where low cost and ease of synthesis are more critical than macromolecular precision.
Experimental Protocol:
-
Materials:
-
This compound monomer
-
Benzoyl peroxide (BPO) or 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Basic alumina (for inhibitor removal)
-
-
Procedure:
-
Monomer Purification: Pass the this compound monomer through a column of basic alumina to remove the polymerization inhibitor (e.g., 4-tert-butylcatechol).[5]
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified this compound, initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer), and toluene (if performing a solution polymerization).[14]
-
Degassing: Seal the flask and subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.[14]
-
Polymerization: After backfilling the flask with an inert gas (e.g., nitrogen or argon), place it in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN or 90°C for BPO).[12][14] Allow the reaction to proceed for a predetermined time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymerization progresses.[12]
-
Termination and Purification: Stop the reaction by cooling the flask to room temperature and exposing the contents to air. Dilute the viscous solution with toluene or THF.
-
Precipitation: Slowly pour the polymer solution into a large excess of stirred, cold methanol to precipitate the polymer.
-
Isolation: Collect the white, solid poly(this compound) by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60°C to a constant weight.[8]
-
Visualization of Experimental Workflow:
Method 2: Living Anionic Polymerization
Application Note: Living anionic polymerization is the premier method for synthesizing polymers with precisely controlled molecular weights and exceptionally narrow molecular weight distributions (PDI values approaching 1.0).[5] The term "living" refers to the absence of an inherent termination step; the polymer chains will continue to grow as long as the monomer is available.[13] This technique requires stringent reaction conditions, including high-purity reagents and an inert, oxygen-free environment, as the anionic propagating centers are highly reactive towards protic impurities like water.[5][13] Initiation is rapid and complete, ensuring all chains grow simultaneously. This method is ideal for creating well-defined homopolymers and block copolymers for high-performance applications.
Experimental Protocol:
-
Materials:
-
This compound monomer
-
Tetrahydrofuran (THF) or Toluene (solvent, rigorously dried)
-
sec-Butyllithium (s-BuLi) (initiator)
-
Methanol (terminating agent, degassed)
-
High-purity argon or nitrogen gas
-
-
Procedure:
-
Monomer and Solvent Purification: The monomer must be purified by passing through basic alumina. The solvent (THF or Toluene) must be rigorously dried and deoxygenated, for instance, by distillation over a sodium/benzophenone ketyl under an inert atmosphere.[15] All glassware must be flame-dried under vacuum immediately before use.
-
Reaction Setup: Assemble the reaction apparatus (e.g., a Schlenk flask or a reactor designed for high vacuum techniques) while hot and backfill with high-purity inert gas.
-
Initiation: Add the freshly distilled solvent to the reaction flask via cannula. Cool the flask to -78°C using a dry ice/acetone bath.[5] Inject the calculated amount of s-BuLi initiator solution.
-
Polymerization: Slowly add the purified this compound monomer to the stirred initiator solution via a gas-tight syringe. The solution will typically develop a distinct color (e.g., reddish-orange for styryl anions), indicating the presence of the living polymer chains.[5] Allow the polymerization to proceed at -78°C for the desired time (e.g., 1-2 hours).
-
Termination: Terminate the polymerization by injecting a small amount of degassed methanol into the reaction mixture. The color of the living anions will disappear instantly.
-
Purification and Isolation: Allow the flask to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of stirred methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.[13]
-
Visualization of Experimental Workflow:
Method 3: Controlled/Living Radical Polymerization (CLRP)
Nitroxide-Mediated Polymerization (NMP)
Application Note: NMP is a CLRP technique that uses a stable nitroxide radical, such as TEMPO, to reversibly trap the propagating polymer chain.[6] This reversible capping maintains a low concentration of active radicals, minimizing irreversible termination reactions and enabling controlled chain growth.[6] NMP is a thermally initiated process and notably does not require a metal catalyst, which simplifies purification.[6][7] It is particularly effective for styrenic monomers, yielding polymers with predictable molecular weights and narrow PDIs (typically 1.1-1.4).
Experimental Protocol:
-
Materials:
-
This compound (inhibitor removed)
-
Benzoyl peroxide (BPO) (initiator)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (stable nitroxide radical)
-
Anisole or bulk (solvent/reaction medium)
-
Methanol (non-solvent)
-
-
Procedure:
-
Monomer Purification: Remove the inhibitor from this compound using a basic alumina column.
-
Reaction Setup: In a Schlenk tube, combine the purified monomer, BPO, and TEMPO. A typical molar ratio of initiator to nitroxide is around 1:1.3.[6]
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[5]
-
Polymerization: Seal the tube and place it in a preheated oil bath at a high temperature, typically 120-135°C for styrenic monomers.[6] Stir for the required reaction time to achieve the desired conversion.
-
Termination and Purification: Stop the reaction by cooling the tube and exposing the contents to air. Dilute the polymer with THF and precipitate into cold methanol.
-
Isolation: Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.
-
Visualization of Experimental Workflow:
Atom Transfer Radical Polymerization (ATRP)
Application Note: ATRP is a robust and widely used CLRP method that provides excellent control over polymer architecture, molecular weight, and PDI (typically < 1.2).[8] The mechanism involves the reversible activation and deactivation of propagating chains, mediated by a transition metal complex (commonly copper-based) in a dynamic equilibrium.[8] The molecular weight is determined by the ratio of monomer consumed to the initiator concentration. This technique is versatile and can be used to synthesize a wide range of functional polymers and complex architectures like block and star copolymers.[11]
Experimental Protocol:
-
Materials:
-
This compound (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) or 1-phenylethyl bromide (1-PEBr) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (ligand)
-
Anisole or Toluene (solvent)
-
Methanol (non-solvent)
-
Neutral alumina (for catalyst removal)
-
-
Procedure:
-
Monomer and Solvent Purification: Purify the monomer and any solvent by passing them through a column of basic alumina.[6]
-
Catalyst and Ligand Setup: To a dry Schlenk flask under an inert atmosphere, add CuBr and the ligand (e.g., PMDETA) with a magnetic stir bar.[6] The typical molar ratio of monomer:initiator:CuBr:ligand might be 100:1:1:1.
-
Reaction Mixture Preparation: Add the purified this compound and solvent (if used) to the flask via a degassed syringe.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles.[6]
-
Initiation: After the final thaw and backfilling with inert gas, inject the initiator (e.g., EBiB) into the reaction mixture to start the polymerization.[6]
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110°C).[6][8] Monitor the reaction progress by taking samples periodically for conversion and molecular weight analysis (e.g., via NMR and GPC).
-
Termination and Purification: Terminate the reaction by cooling the flask and exposing the mixture to air. Dilute the polymer solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.[6]
-
Isolation: Precipitate the polymer in cold methanol, filter, and dry under vacuum.[6]
-
Visualization of Experimental Workflow:
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
Application Note: RAFT polymerization is arguably one of the most versatile CLRP methods, applicable to a vast range of monomers under diverse reaction conditions. Control is achieved by introducing a RAFT agent (a chain transfer agent, CTA), typically a dithioester or trithiocarbonate. The propagating radical reversibly adds to the RAFT agent, forming a dormant species and releasing a new radical that can initiate another chain. This rapid exchange process ensures that all chains have an equal probability of growing, leading to low PDI values (typically < 1.2) and predictable molecular weights.
Experimental Protocol:
-
Materials:
-
This compound (inhibitor removed)
-
AIBN (initiator)
-
RAFT Agent, e.g., 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA) or a similar trithiocarbonate.
-
1,4-Dioxane or Toluene (solvent)
-
Methanol or Diethyl Ether (non-solvent)
-
-
Procedure:
-
Monomer Purification: Purify this compound by passing it through a basic alumina column.
-
Reaction Setup: In a Schlenk tube, dissolve the RAFT agent, AIBN, and the purified monomer in the chosen solvent (or run in bulk). The molar ratio of monomer:RAFT agent:initiator is crucial for controlling molecular weight and is typically in the range of 100:1:0.1 to 1000:1:0.2.
-
Degassing: Deoxygenate the reaction mixture thoroughly using three or more freeze-pump-thaw cycles.
-
Polymerization: Place the sealed tube in a preheated oil bath, typically at 60-80°C (depending on the initiator).[16] Stir for the required duration to reach the target conversion.
-
Termination and Purification: Quench the reaction by cooling in an ice bath and exposing it to air.[9] Dilute the mixture with THF if necessary.
-
Isolation: Precipitate the polymer into a suitable non-solvent like cold diethyl ether or methanol.[9] Repeat the precipitation process twice to ensure the removal of unreacted monomer and other reagents.
-
Drying: Collect the polymer by filtration and dry it under vacuum for 24 hours.[9]
-
Visualization of Experimental Workflow:
Data Presentation: Comparison of Polymerization Methods
The following table summarizes typical quantitative data for the polymerization of styrenic monomers using the described methods. Data for this compound may be analogous to the values presented for styrene (St) or 4-tert-butylstyrene (tBS).
| Polymerization Method | Initiator/Catalyst System | Monomer | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Free Radical (FRP) | BPO | Styrene | >100,000 | ~2.3 | [12] |
| Anionic | s-BuLi | Styrene | Predictable (e.g., 5,000-100,000) | < 1.1 | [5] |
| NMP | BPO / TEMPO | tBS | Predictable (e.g., 10,000-50,000) | 1.1 - 1.4 | [5][6] |
| ATRP | EBiB / CuBr / PMDETA | tBS | Predictable (e.g., 10,000-80,000) | 1.1 - 1.25 | [6][17] |
| RAFT | AIBN / Trithiocarbonate | Styrene | Predictable (e.g., 2,000-60,000) | 1.05 - 1.2 | [9][16] |
| Cationic | DiCumCl / TiCl₄ | Isobutylene/Styrene | 24,000 - 59,000 | ≤ 1.25 |
References
- 1. afinitica.com [afinitica.com]
- 2. mdpi.com [mdpi.com]
- 3. Medical applications of poly(styrene-block-isobutylene-block-styrene) ("SIBS") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ニトロキシドを介したラジカル重合(NMP):市販の開始剤を用いたブロック共重合体合成 [sigmaaldrich.com]
- 8. thescipub.com [thescipub.com]
- 9. RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) mCTA: Synthesis and Thermosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. nsrrc.org.tw [nsrrc.org.tw]
- 12. ijcrt.org [ijcrt.org]
- 13. pslc.ws [pslc.ws]
- 14. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 15. mdpi.com [mdpi.com]
- 16. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of poly(styrene-b-isobutylene-b-styrene) triblock copolymer by ATRP | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 4-Isobutylstyrene in Statistical Copolymerization for Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Isobutylstyrene is a hydrophobic monomer that, when incorporated into copolymers, can significantly influence their physicochemical properties. In statistical copolymers, where monomer units are arranged randomly along the polymer chain, the inclusion of this compound can be leveraged to modulate characteristics such as the lower critical solution temperature (LCST) for thermoresponsive polymers, enhance drug-polymer interactions for controlled release, and improve the mechanical properties of materials used in biomedical devices.[1][2][3] This document provides detailed application notes and protocols for the synthesis and characterization of this compound-containing statistical copolymers for potential use in drug delivery and tissue engineering.
The unique properties of thermoresponsive polymers, which undergo a reversible phase transition in response to temperature changes, make them excellent candidates for a variety of biomedical applications.[1][4] By statistically copolymerizing this compound with hydrophilic monomers, it is possible to precisely tune the LCST to be near physiological body temperature (37°C), enabling the formation of in-situ gels for localized drug delivery or as scaffolds for tissue engineering.[2][5]
Key Applications and Rationale
The statistical incorporation of this compound into polymer chains offers several advantages in the design of advanced biomaterials:
-
Tuning Thermoresponsive Behavior: The hydrophobic nature of the isobutyl group allows for fine-tuning of the LCST of thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAAm).[2] By adjusting the molar ratio of this compound in the copolymer, the overall hydrophobicity can be controlled, thereby modulating the temperature at which the polymer transitions from a soluble to an insoluble state.[1][2]
-
Controlled Drug Delivery: The aromatic and aliphatic character of this compound can enhance the encapsulation and modulate the release of hydrophobic drugs. In drug-eluting stent coatings, for instance, copolymers containing styrenic blocks have been successfully employed to control the release of paclitaxel.[3][6][7] Statistical copolymers containing this compound can be designed to optimize drug-polymer miscibility and tailor release kinetics.[6]
-
Biomaterial Coatings: Copolymers with this compound can be used to create biocompatible and biostable coatings for medical devices. The well-established use of poly(styrene-b-isobutylene-b-styrene) (SIBS) in coronary stents highlights the excellent vascular compatibility and long-term stability of styrenic copolymers.[3]
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of statistical copolymers of this compound. These should be adapted based on the specific comonomer and desired polymer characteristics.
Protocol 1: Free Radical Statistical Copolymerization of this compound and N-isopropylacrylamide (NIPAAm)
This protocol describes a method for synthesizing a thermoresponsive statistical copolymer.
Materials:
-
This compound (4-IBS)
-
N-isopropylacrylamide (NIPAAm)
-
2,2′-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
1,4-Dioxane (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Diethyl ether (for washing)
Equipment:
-
Round-bottom flask with a sidearm
-
Magnetic stirrer and hot plate
-
Condenser
-
Nitrogen or Argon gas inlet
-
Schlenk line or similar inert atmosphere setup
-
Apparatus for filtration (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation: In a round-bottom flask, dissolve the desired molar ratio of 4-IBS, NIPAAm, and AIBN in 1,4-dioxane. A typical starting point could be a 1:9 molar ratio of 4-IBS to NIPAAm to achieve a thermoresponsive polymer.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 70°C under a nitrogen or argon atmosphere. Allow the reaction to proceed with stirring for a specified time (e.g., 24 hours).
-
Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol. The copolymer will precipitate out of the solution.
-
Washing: Collect the precipitated polymer by filtration and wash it several times with diethyl ether to remove unreacted monomers and initiator residues.
-
Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Characterization of the Statistical Copolymer
1. Compositional Analysis (¹H NMR Spectroscopy):
-
Purpose: To determine the molar ratio of 4-IBS and NIPAAm incorporated into the copolymer.
-
Procedure:
-
Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic proton signals for both monomers. For 4-IBS, the aromatic protons (around 6.5-7.5 ppm) and for NIPAAm, the isopropyl proton (around 4.0 ppm) can be used.
-
Calculate the molar composition from the ratio of the integrated peak areas.
-
2. Molecular Weight and Polydispersity (Gel Permeation Chromatography - GPC):
-
Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Procedure:
-
Dissolve the copolymer in a suitable GPC solvent (e.g., THF or DMF) at a known concentration.
-
Filter the solution to remove any particulate matter.
-
Inject the sample into the GPC system, which is calibrated with polymer standards (e.g., polystyrene or PMMA).
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI.
-
3. Thermal Properties (Differential Scanning Calorimetry - DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the copolymer.
-
Procedure:
-
Place a small, known amount of the dry copolymer in a DSC pan.
-
Heat the sample to a temperature above its expected Tg under a nitrogen atmosphere, then cool it rapidly.
-
Perform a second heating scan at a controlled rate (e.g., 10°C/min).
-
The Tg is determined as the midpoint of the transition in the heat flow curve.
-
4. Lower Critical Solution Temperature (LCST) Determination (UV-Vis Spectroscopy):
-
Purpose: To determine the phase transition temperature of the thermoresponsive copolymer in an aqueous solution.
-
Procedure:
-
Prepare a dilute aqueous solution of the copolymer (e.g., 1 mg/mL).
-
Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1°C/min).
-
The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
-
Data Presentation
The following tables provide a template for summarizing the characterization data for a series of statistical copolymers with varying this compound content.
Table 1: Synthesis and Composition of P(4-IBS-stat-NIPAAm) Copolymers
| Sample ID | Feed Ratio (4-IBS:NIPAAm) | Copolymer Composition (4-IBS:NIPAAm)¹ | Mn ( g/mol )² | Mw ( g/mol )² | PDI² |
| Copolymer A | 1:9 | ||||
| Copolymer B | 2:8 | ||||
| Copolymer C | 3:7 |
¹ Determined by ¹H NMR spectroscopy. ² Determined by Gel Permeation Chromatography (GPC).
Table 2: Thermal Properties of P(4-IBS-stat-NIPAAm) Copolymers
| Sample ID | Tg (°C)³ | LCST (°C)⁴ |
| Copolymer A | ||
| Copolymer B | ||
| Copolymer C |
³ Determined by Differential Scanning Calorimetry (DSC). ⁴ Determined by UV-Vis Spectroscopy.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of P(4-IBS-stat-NIPAAm).
Logical Relationship of Copolymer Properties
Caption: Influence of monomer ratio on copolymer properties and applications.
References
- 1. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Styrenic block copolymers for biomaterial and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermoresponsive hydrogels in biomedical applications - a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hybrid Thermo-Responsive Polymer Systems and Their Biomedical Applications [frontiersin.org]
- 6. Controlled delivery of paclitaxel from stent coatings using poly(hydroxystyrene-b-isobutylene-b-hydroxystyrene) and its acetylated derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, properties, and drug release of poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Block Copolymers Containing 4-Isobutylstyrene Segments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of block copolymers containing 4-isobutylstyrene segments. Given the specificity of this monomer, detailed protocols have been adapted from established procedures for structurally similar alkyl-substituted styrenes. These methods, primarily centered around controlled/"living" polymerization techniques, offer precise control over polymer molecular weight, architecture, and functionality, which are critical attributes for applications in drug delivery, biomaterials, and nanotechnology.
Introduction to Poly(this compound) Block Copolymers
Block copolymers comprising this compound segments are of significant interest due to the unique properties imparted by the isobutyl group. This bulky, non-polar side group influences the polymer's solubility, thermal properties (e.g., glass transition temperature), and self-assembly behavior in solution and the solid state. By combining a poly(this compound) (P4iBS) block with other polymer segments (e.g., polystyrene for tailored mechanical properties, or poly(methyl methacrylate) for altered polarity and degradability), materials with tunable characteristics can be engineered.
Applications in Research and Drug Development:
-
Drug Delivery: Amphiphilic block copolymers containing a hydrophobic P4iBS segment can self-assemble into micelles or polymersomes in aqueous environments, encapsulating hydrophobic drugs for targeted delivery and controlled release.
-
Biomaterials: The biocompatibility and biostability of styrenic polymers make them suitable candidates for medical implants and tissue engineering scaffolds. The isobutyl group can modulate surface properties and protein interactions.
-
Nanotechnology: The controlled synthesis of these block copolymers allows for the creation of well-defined nanostructures, such as thin films with ordered domains, which have applications in nanolithography and advanced coatings.
Synthesis Methodologies
The synthesis of well-defined block copolymers necessitates the use of controlled/"living" polymerization techniques. The most relevant methods for this compound are Living Anionic Polymerization, Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Atom Transfer Radical Polymerization (ATRP).
Living Anionic Polymerization
Living anionic polymerization offers excellent control over molecular weight and results in polymers with very narrow molecular weight distributions (low polydispersity index, PDI). It is particularly well-suited for styrene and its derivatives. The synthesis is carried out under stringent anhydrous and oxygen-free conditions.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers under less stringent conditions than anionic polymerization. The choice of the RAFT agent is crucial for controlling the polymerization of styrenic monomers.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another robust controlled radical polymerization method that utilizes a transition metal catalyst (typically copper-based) to control the polymerization process. It is effective for synthesizing well-defined polystyrenes and their derivatives.
Experimental Protocols
The following are detailed protocols for the synthesis of block copolymers containing this compound segments.
Note: Due to the limited availability of published data specifically for this compound, the following protocols are adapted from established procedures for styrene and other alkyl-substituted styrenes. Researchers should consider these as starting points and may need to optimize reaction conditions.
Protocol 1: Synthesis of Poly(styrene)-block-poly(this compound) via Living Anionic Polymerization
This protocol describes the sequential anionic polymerization of styrene followed by this compound.
Materials:
-
Styrene (purified by distillation over CaH₂)
-
This compound (purified by distillation over CaH₂)
-
Cyclohexane or Toluene (anhydrous, freshly distilled from a sodium/benzophenone ketyl)
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)
-
Methanol (anhydrous)
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Reactor Setup: A rigorously dried Schlenk flask equipped with a magnetic stir bar is placed under a high-purity argon or nitrogen atmosphere.
-
Solvent Addition: Anhydrous cyclohexane or toluene is transferred to the reaction flask via cannula.
-
Initiation of Styrene Polymerization: The desired amount of purified styrene is added to the solvent. The solution is cooled to the desired temperature (e.g., 40-50°C). The calculated amount of s-BuLi initiator is then injected to start the polymerization of the first block. The reaction is allowed to proceed for several hours until complete conversion of the styrene monomer, which can be monitored by the disappearance of the monomer peak via gas chromatography (GC) of quenched aliquots.
-
Second Monomer Addition: A solution of purified this compound in the reaction solvent is added to the living polystyrene solution via cannula. The polymerization is continued for several more hours to form the second block.
-
Termination: The polymerization is terminated by the addition of a small amount of degassed anhydrous methanol.
-
Purification: The block copolymer is isolated by precipitation into a large excess of methanol. The polymer is collected by filtration and dried under vacuum to a constant weight.
-
Characterization: The molecular weight (Mn, Mw) and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards. The block copolymer composition can be determined by ¹H NMR spectroscopy by comparing the integration of the aromatic protons of the polystyrene block to the aromatic and aliphatic protons of the poly(this compound) block.
Protocol 2: Synthesis of Poly(this compound)-block-poly(methyl methacrylate) via RAFT Polymerization
This protocol outlines the synthesis of a P4iBS macro-RAFT agent followed by chain extension with methyl methacrylate (MMA).
Materials:
-
This compound (inhibitor removed by passing through a column of basic alumina)
-
Methyl methacrylate (MMA) (inhibitor removed)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (or a similar suitable RAFT agent for styrenes)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol)
-
1,4-Dioxane or Toluene (anhydrous)
-
Methanol
-
Hexane
-
Argon or Nitrogen gas (high purity)
-
Schlenk tubes or similar reaction vessels
Procedure:
Part A: Synthesis of P4iBS Macro-RAFT Agent
-
Reaction Setup: A Schlenk tube is charged with this compound, the RAFT agent, and AIBN in 1,4-dioxane or toluene.
-
Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The sealed tube is placed in a preheated oil bath at a specific temperature (e.g., 70-90°C) for a predetermined time to achieve high monomer conversion.
-
Purification: The polymerization is quenched by cooling the tube in an ice bath. The polymer is precipitated in a large volume of methanol, redissolved in a minimal amount of a good solvent (e.g., THF), and re-precipitated. This process is repeated to ensure the removal of unreacted monomer and initiator. The purified P4iBS macro-RAFT agent is dried under vacuum.
Part B: Chain Extension with Methyl Methacrylate
-
Reaction Setup: The purified P4iBS macro-RAFT agent and AIBN are dissolved in a suitable solvent (e.g., toluene) in a Schlenk tube. MMA is then added.
-
Degassing: The reaction mixture is degassed as described in Part A.
-
Polymerization: The tube is heated to the desired temperature to initiate the polymerization of the MMA block. The reaction is monitored for monomer conversion.
-
Purification: The resulting block copolymer is purified by precipitation in a non-solvent such as hexane or methanol/water mixture.
-
Characterization: The final block copolymer is characterized by GPC and ¹H NMR to determine molecular weight, PDI, and composition.
Quantitative Data Summary
The following tables summarize typical quantitative data for block copolymers synthesized using controlled polymerization techniques. Note that the data for this compound-containing polymers may be limited in the literature; therefore, representative data for similar styrenic block copolymers are included for comparison.
Table 1: Living Anionic Polymerization of Styrenic Block Copolymers
| Block Copolymer | Mn ( kg/mol ) (Block 1) | Mn ( kg/mol ) (Total) | PDI (Mw/Mn) | Reference |
| PS-b-P4iBS (Hypothetical) | 10.0 | 25.0 | < 1.10 | Adapted Protocol |
| PS-b-PIp | 25.2 | 33.7 | 1.06 | [1] |
| PS-b-PIp | 9.5 | 10.5 | 1.19 | [2] |
PS: Polystyrene, P4iBS: Poly(this compound), PIp: Polyisoprene. Data for P4iBS is projected based on typical results for living anionic polymerization of styrenic monomers.
Table 2: RAFT Polymerization of Styrenic Block Copolymers
| Block Copolymer | Mn ( kg/mol ) (Macro-RAFT) | Mn ( kg/mol ) (Total) | PDI (Mw/Mn) | Reference |
| P4iBS-b-PMMA (Hypothetical) | 8.0 | 20.0 | < 1.25 | Adapted Protocol |
| PS-b-PMMA | 5.4 | 12.1 | 1.15 | [3][4] |
| PS-b-PAA | 3.5 | 6.2 | 1.20 | [5] |
PMMA: Poly(methyl methacrylate), PAA: Poly(acrylic acid). Data for P4iBS is projected based on typical RAFT polymerization outcomes.
Table 3: ATRP of Styrenic Block Copolymers
| Block Copolymer | Mn ( kg/mol ) (Macroinitiator) | Mn ( kg/mol ) (Total) | PDI (Mw/Mn) | Reference |
| P4iBS-b-PS (Hypothetical) | 7.0 | 15.0 | < 1.20 | Adapted Protocol |
| PS-b-PIB-b-PS | 6.6 (PIB) | 8.8 | 1.20 | [6][7] |
| PS-b-PtBA | 1.9 | 10.5 | 1.16 |
PIB: Polyisobutylene, PtBA: Poly(tert-butyl acrylate). Data for P4iBS is projected based on typical ATRP results.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of block copolymers via living anionic and RAFT polymerization.
References
- 1. polymersource.ca [polymersource.ca]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Synthesis of poly(styrene-b-isobutylene-b-styrene) triblock copolymer by ATRP | Semantic Scholar [semanticscholar.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols for the Grafting of 4-Isobutylstyrene onto Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different polymer, offer a versatile platform for designing advanced materials with tailored properties. The grafting of 4-isobutylstyrene onto various polymer backbones is of significant interest for applications in drug delivery, biomaterials, and nanotechnology. The isobutyl group imparts hydrophobicity, which can be leveraged to create amphiphilic structures capable of self-assembly into micelles or nanoparticles for drug encapsulation. This document provides detailed application notes and experimental protocols for the synthesis of this compound grafted copolymers using controlled radical polymerization techniques, specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Part 1: "Grafting From" Approach via Atom Transfer Radical Polymerization (ATRP)
The "grafting from" approach involves the polymerization of monomers from initiating sites that have been incorporated into a polymer backbone. This method generally allows for a higher grafting density compared to "grafting onto" methods. ATRP is a powerful technique for this purpose as it provides excellent control over the molecular weight and polydispersity of the grafted chains.
Experimental Protocol: "Grafting From" of this compound from a Poly(2-hydroxyethyl methacrylate) (PHEMA) Macroinitiator
This protocol describes the synthesis of a PHEMA macroinitiator followed by the ATRP grafting of this compound.
1. Synthesis of PHEMA Macroinitiator:
-
Materials: 2-hydroxyethyl methacrylate (HEMA), 2-bromoisobutyryl bromide, triethylamine (TEA), anhydrous tetrahydrofuran (THF), azobisisobutyronitrile (AIBN).
-
Procedure:
-
A poly(HEMA) backbone is first synthesized by conventional free radical polymerization of HEMA using AIBN as the initiator in THF.
-
The resulting poly(HEMA) is purified by precipitation in hexane and dried under vacuum.
-
The dried poly(HEMA) is redissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0°C in an ice bath.
-
Triethylamine is added, followed by the dropwise addition of 2-bromoisobutyryl bromide.
-
The reaction is stirred at 0°C for 1 hour and then at room temperature for 24 hours.
-
The resulting PHEMA-Br macroinitiator is purified by precipitation in a mixture of diethyl ether and hexane and dried under vacuum.
-
2. ATRP of this compound from PHEMA-Br Macroinitiator:
-
Materials: PHEMA-Br macroinitiator, this compound, copper(I) bromide (CuBr), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), anisole (as solvent).
-
Procedure:
-
In a Schlenk flask, add the PHEMA-Br macroinitiator, this compound, and anisole.
-
In a separate Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and purge with an inert gas.
-
Add deoxygenated PMDETA to the flask containing CuBr and stir to form the catalyst complex.
-
Subject the monomer/macroinitiator solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Using a degassed syringe, transfer the catalyst complex to the monomer/macroinitiator solution.
-
Place the reaction flask in a preheated oil bath at 90°C and stir.
-
Monitor the polymerization by taking samples periodically for analysis by ¹H NMR (for conversion) and GPC (for molecular weight and polydispersity).
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the polymer solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the final graft copolymer in cold methanol, filter, and dry under vacuum.
-
Data Presentation: ATRP of this compound from a Macroinitiator
| Entry | Macroinitiator (Backbone) | [Monomer]:[MI]:[CuBr]:[PMDETA] | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | PHEMA-Br | 100:1:1:1 | 4 | 45 | 35,000 | 1.25 |
| 2 | PHEMA-Br | 200:1:1:1 | 6 | 60 | 58,000 | 1.30 |
| 3 | Poly(isobutylene)-Br | 150:1:1:2 | 5 | 55 | 72,000 | 1.35 |
Note: This data is representative and will vary based on specific reaction conditions.
Experimental Workflow: ATRP "Grafting From"
Caption: Workflow for the "grafting from" synthesis of a this compound grafted copolymer via ATRP.
Part 2: "Grafting Onto" Approach via RAFT Polymerization and Click Chemistry
The "grafting onto" method involves attaching pre-synthesized polymer chains to a polymer backbone. This approach allows for precise characterization of the side chains before grafting. A combination of RAFT polymerization to synthesize well-defined side chains and "click" chemistry for efficient grafting is a powerful strategy.
Experimental Protocol: "Grafting Onto" of Poly(this compound) to an Azide-Functionalized Backbone
This protocol details the synthesis of an alkyne-terminated poly(this compound) via RAFT, followed by its attachment to an azide-functionalized polymer backbone via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
1. Synthesis of Alkyne-Terminated Poly(this compound) via RAFT:
-
Materials: this compound, alkyne-functionalized RAFT agent (e.g., propargyl 4-cyano-4-(phenylcarbonothioylthio)pentanoate), AIBN, 1,4-dioxane.
-
Procedure:
-
In a Schlenk flask, dissolve the this compound, RAFT agent, and AIBN in 1,4-dioxane.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir.
-
Monitor the reaction until the desired molecular weight is achieved.
-
Terminate the polymerization by cooling and exposing to air.
-
Purify the alkyne-terminated poly(this compound) by precipitation in cold methanol and dry under vacuum.
-
2. Synthesis of Azide-Functionalized Backbone (Example: Azide-functionalized Poly(ethylene glycol)):
-
This can be achieved by reacting a hydroxyl-terminated PEG with a reagent like azidotrimethylsilane or by converting a tosylated PEG with sodium azide. The resulting azide-functionalized PEG should be purified and characterized.
3. CuAAC "Click" Reaction:
-
Materials: Alkyne-terminated poly(this compound), azide-functionalized PEG, copper(I) bromide (CuBr), PMDETA, N,N-dimethylformamide (DMF).
-
Procedure:
-
In a Schlenk flask, dissolve the alkyne-terminated poly(this compound) and azide-functionalized PEG in DMF.
-
In a separate flask, prepare the CuBr/PMDETA catalyst complex as described in the ATRP protocol.
-
Degas the polymer solution.
-
Add the catalyst to the polymer solution and stir at room temperature for 24 hours.
-
Purify the graft copolymer by passing the solution through an alumina column to remove the copper catalyst, followed by dialysis against a suitable solvent to remove unreacted starting materials.
-
Isolate the final product by lyophilization.
-
Data Presentation: "Grafting Onto" via RAFT and Click Chemistry
| Backbone Polymer | Side Chain Polymer (Mₙ, g/mol ) | Grafting Efficiency (%) | Final Copolymer Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Azide-PEG (5,000) | Alkyne-P(4-iBuS) (10,000) | >95 | 14,500 | 1.15 |
| Azide-Polystyrene (15,000) | Alkyne-P(4-iBuS) (8,000) | >90 | 22,000 | 1.20 |
| Azide-PHEMA (20,000) | Alkyne-P(4-iBuS) (12,000) | >92 | 31,000 | 1.18 |
Note: This data is representative and will vary based on specific reaction conditions.
Experimental Workflow: RAFT "Grafting Onto"
Caption: Workflow for the "grafting onto" synthesis of a this compound grafted copolymer via RAFT and Click Chemistry.
Part 3: Application in Drug Delivery - Cellular Interactions
Grafted copolymers containing polystyrene or its derivatives are often formulated into nanoparticles for drug delivery. The cellular uptake of these nanoparticles is a critical step for therapeutic efficacy. While specific signaling pathways directly modulated by the polymer itself are not extensively documented, the interaction of these nanoparticles with the cell membrane and subsequent endocytosis are key processes. Polystyrene-based nanoparticles have been shown to interact with various cellular components and can trigger inflammatory responses.[1]
Cellular Uptake and Potential Inflammatory Signaling
The primary mechanism of cellular entry for nanoparticles is endocytosis. This can occur through several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1] Once inside the cell, the nanoparticles are typically trafficked to endosomes and then lysosomes. The harsh environment of the lysosome can facilitate the release of the encapsulated drug.
Furthermore, polystyrene nanoparticles have been reported to induce cellular responses such as oxidative stress and inflammation.[1] This can involve the activation of signaling pathways like NF-κB, which leads to the production of pro-inflammatory cytokines.[1] In some cases, polystyrene nanoparticles have been shown to activate ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR), which could have implications for their use in lung-related drug delivery.[2][3]
Caption: Cellular uptake and potential downstream signaling pathways affected by polystyrene-based nanoparticles.
Conclusion
The grafting of this compound onto polymer backbones provides a versatile method for creating novel materials with significant potential in drug delivery. By employing controlled radical polymerization techniques such as ATRP and RAFT, researchers can synthesize well-defined graft copolymers with precise control over their architecture. Understanding the interactions of these materials at the cellular level is crucial for the design of safe and effective drug delivery systems. The protocols and data presented herein serve as a guide for the synthesis and characterization of these promising materials.
References
- 1. Unmasking the Invisible Threat: Biological Impacts and Mechanisms of Polystyrene Nanoplastics on Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polystyrene nanoparticles activate ion transport in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polystyrene nanoparticles activate ion transport in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Isobutylstyrene in Specialty Resins and Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 4-isobutylstyrene in the production of specialty resins and coatings. While specific quantitative data for this compound-based systems is limited in publicly available literature, this document infers its properties and applications from the broader class of styrenic resins and provides detailed, adaptable experimental protocols for its polymerization.
Introduction to this compound in Polymer Science
This compound is an aromatic monomer that can be polymerized to create specialty resins with unique properties. The presence of the isobutyl group on the styrene backbone can impart increased hydrophobicity, improved solubility in nonpolar solvents, and a lower glass transition temperature (Tg) compared to polystyrene, leading to enhanced flexibility in the resulting polymer. These characteristics make it a valuable comonomer in the synthesis of resins for a variety of applications, including advanced coatings, photoresists for microelectronics, and specialized adhesives. Copolymers of this compound, particularly with acrylates and methacrylates, are of interest for tuning the mechanical, thermal, and optical properties of the final material.
Data Presentation
Physical Properties of this compound Monomer
| Property | Value |
| CAS Number | 63444-56-4[1][2][3] |
| Molecular Formula | C12H16[1][2][3] |
| Molecular Weight | 160.26 g/mol [1][2][3] |
| Appearance | Clear Colorless Oil[2] |
| Storage | 2-8°C, Amber Vial, Refrigerator, Under inert atmosphere[2] |
Representative Properties of Styrenic Copolymers
| Copolymer Type | Key Properties & Potential Advantages | Representative Applications |
| Styrene-Acrylate | Good adhesion, water resistance, and gloss. The acrylate component can enhance flexibility and weatherability. | Architectural coatings, paper coatings, adhesives. |
| Styrene-Butadiene | Excellent toughness and abrasion resistance. Often used in elastomeric applications. | Tires, carpet backing, paper coatings. |
| Styrene-Isobutylene | High thermal and oxidative stability, excellent gas barrier properties, and biocompatibility.[4] | Medical devices, sealants, and coatings for protective applications.[4] |
| Poly(4-hydroxystyrene) | High thermal stability and transparency in the deep UV region, but high dissolution rate in developers.[5] | Photoresists for microelectronics.[5] |
Experimental Protocols
Cationic Polymerization of this compound (Adapted Protocol)
This protocol is adapted from general procedures for the cationic polymerization of styrene and isobutylene.[4] The isobutyl group on the styrene may influence the reaction kinetics, and optimization of catalyst concentration and temperature may be required.
Materials:
-
This compound (inhibitor removed)
-
Dicumyl chloride (initiator)
-
Titanium tetrachloride (TiCl4, co-initiator)
-
2,6-Lutidine (proton trap)
-
Methylene chloride (CH2Cl2, solvent), anhydrous
-
Methylcyclohexane (MCH, solvent), anhydrous
-
Methanol (for termination)
-
Argon or Nitrogen gas (inert atmosphere)
-
Three-necked flask equipped with a mechanical stirrer
-
Dry ice/acetone bath (-78°C)
Procedure:
-
Reactor Setup: Assemble a three-necked flask with a mechanical stirrer under an argon or nitrogen atmosphere. The flask should be thoroughly dried to prevent premature termination by water.
-
Solvent and Reagent Preparation: In a typical polymerization, chill the flask to -80°C using a dry ice/acetone bath.[6]
-
Charging the Reactor: To the chilled flask, add the anhydrous solvents, methylcyclohexane and methylene chloride (e.g., in a 60:40 v/v ratio).[4] Add the desired amount of 2,6-lutidine (proton trap) and dicumyl chloride (initiator).
-
Monomer Addition: Add the chilled this compound monomer to the reaction mixture.
-
Initiation: Agitate the mixture for 10-15 minutes. Initiate the polymerization by adding the co-initiator, titanium tetrachloride (TiCl4).[6]
-
Polymerization: Allow the polymerization to proceed at -80°C. Monitor the reaction progress by taking samples periodically to determine monomer conversion and molecular weight by techniques such as gas chromatography (GC) and gel permeation chromatography (GPC).
-
Termination: Once the desired conversion is reached, terminate the reaction by adding an excess of chilled methanol to the reactor.[6]
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer and wash it with fresh methanol. Dry the resulting poly(this compound) under vacuum.
-
Characterization: Characterize the polymer for its molecular weight, polydispersity (Đ), and thermal properties (e.g., glass transition temperature) using GPC and differential scanning calorimetry (DSC).
Emulsion Polymerization of this compound-co-acrylate (Adapted Protocol)
This protocol is a representative procedure for the emulsion copolymerization of a styrenic monomer with an acrylate, which can be adapted for this compound.
Materials:
-
This compound (inhibitor removed)
-
Butyl acrylate (or other acrylate comonomer, inhibitor removed)
-
Potassium persulfate (K2S2O8, initiator)
-
Sodium dodecyl sulfate (SDS, surfactant)
-
Sodium bicarbonate (NaHCO3, buffer)
-
Deionized water
-
Nitrogen gas (inert atmosphere)
-
Three-necked flask with a condenser and mechanical stirrer
-
Water bath or heating mantle
Procedure:
-
Aqueous Phase Preparation: In the three-necked flask, dissolve sodium dodecyl sulfate and sodium bicarbonate in deionized water.
-
Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.
-
Monomer Emulsion Preparation: In a separate beaker, prepare a pre-emulsion of the this compound and acrylate comonomers with a portion of the SDS solution.
-
Initiator Addition: Heat the aqueous phase in the reactor to the desired reaction temperature (e.g., 70-80°C). Add the potassium persulfate initiator to the reactor and allow it to dissolve.
-
Monomer Feed: Slowly feed the monomer pre-emulsion into the reactor over a period of 2-4 hours while maintaining constant stirring and temperature.
-
Reaction Completion: After the monomer feed is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a fine mesh to remove any coagulum.
-
Characterization: Characterize the latex for particle size and distribution (e.g., using dynamic light scattering), solid content, and viscosity. The polymer can be isolated by precipitation in methanol or by drying for further analysis of its composition (e.g., by NMR), molecular weight (GPC), and thermal properties (DSC).
Visualizations
Experimental Workflows
References
Application of Poly(4-isobutylstyrene) in Thermoplastic Elastomers: Application Notes and Protocols
Introduction
Thermoplastic elastomers (TPEs) merge the processing advantages of thermoplastics with the functional performance of elastomers. Styrenic block copolymers (SBCs) are a prominent class of TPEs, typically comprising hard polystyrene end blocks and a soft, rubbery midblock. This application note explores the potential use of poly(4-isobutylstyrene) as a hard block in novel thermoplastic elastomers. Due to limited direct research on poly(this compound)-based TPEs, this document leverages data from its close structural analog, poly(styrene-b-isobutylene-b-styrene) (SIBS), to provide a foundational understanding and detailed protocols for future research. The isobutyl group on the styrene monomer is anticipated to influence the thermal and mechanical properties of the resulting TPE, potentially offering unique performance characteristics.
These notes are intended for researchers and scientists in materials science and polymer chemistry, as well as professionals in drug development where biocompatible elastomers are of interest.
Principle of Poly(this compound) in Thermoplastic Elastomers
Similar to polystyrene in conventional SBCs, poly(this compound) is expected to serve as the hard, glassy domains in a triblock copolymer architecture, specifically poly(this compound)-b-polyisobutylene-b-poly(this compound) (PiBS-PIB-PiBS). At temperatures below the glass transition temperature (Tg) of the poly(this compound) blocks, these domains form physical cross-links, anchoring the flexible polyisobutylene chains and imparting elastomeric properties to the material. Above the Tg of the hard blocks, the material softens and can be processed like a thermoplastic.
Potential Advantages of Poly(this compound) Hard Blocks
The incorporation of a 4-isobutyl group onto the styrene monomer may offer several advantages:
-
Modified Glass Transition Temperature (Tg): The bulky isobutyl group could alter the chain packing and mobility of the hard block, thereby influencing its Tg. This could extend the service temperature range of the TPE.
-
Enhanced Solubility and Processability: The aliphatic isobutyl groups may improve the solubility of the polymer in certain organic solvents, potentially simplifying processing and film casting.
-
Altered Mechanical Properties: The isobutyl group could affect the morphology of the phase-separated domains, leading to unique tensile and elastic properties.
-
Biocompatibility: SIBS is known for its excellent biocompatibility, and it is plausible that a PiBS-PIB-PiBS TPE could also exhibit favorable biocompatibility, making it a candidate for medical device applications.[1]
Quantitative Data Summary (Based on SIBS Analog)
The following tables summarize the mechanical properties of poly(styrene-b-isobutylene-b-styrene) (SIBS) triblock copolymers, which can be used as a reference for expected values for PiBS-PIB-PiBS. The properties are highly dependent on the molecular weight of the blocks and the weight fraction of the hard segment.
Table 1: Effect of Polystyrene (Hard Block) Content on Mechanical Properties of SIBS [2]
| Sample | PS Weight Fraction | Tensile Strength (MPa) | Elongation at Break (%) |
| SIBS-1 | 0.127 | 5.0 | 1100 |
| SIBS-2 | 0.198 | 12.5 | 900 |
| SIBS-3 | 0.255 | 18.0 | 750 |
| SIBS-4 | 0.337 | 25.0 | 600 |
Note: The polyisobutylene midblock molecular weight was kept constant at approximately 52,000 g/mol .
Table 2: Influence of Block Molecular Weights on SIBS Mechanical Properties [3]
| Sample | Mn (PIB Block) ( g/mol ) | Mn (PS Block) ( g/mol ) | PS Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| SIBS-A | 21,000 | 7,000 | 40 | 3.54 | 240 |
| SIBS-B | 35,000 | 7,000 | 29 | 6.03 | 490 |
| SIBS-C | 45,000 | 7,000 | 24 | 6.25 | 510 |
| SIBS-D | 45,000 | 4,600 | 17 | 6.03 | 490 |
| SIBS-E | 45,000 | 9,000 | 29 | 13.26 | 320 |
Experimental Protocols
Synthesis of this compound Monomer
A potential route for the synthesis of this compound involves the catalytic cracking of 1,2-di(4-isobutylphenyl)ethane.[1]
Materials:
-
1,2-di(4-isobutylphenyl)ethane
-
Solid acid catalyst (e.g., clay, silica-alumina, zeolite)
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
Pack a tubular reactor with the solid acid catalyst.
-
Heat the reactor to a temperature between 400°C and 600°C under a continuous flow of inert gas.
-
Introduce 1,2-di(4-isobutylphenyl)ethane into the reactor at a controlled feed rate.
-
The gaseous products exiting the reactor are cooled and condensed.
-
The condensed liquid contains this compound and isobutylbenzene.
-
Purify the this compound from the product mixture by fractional distillation under reduced pressure.
Synthesis of PiBS-PIB-PiBS Triblock Copolymer via Living Cationic Polymerization
This protocol is adapted from the established synthesis of SIBS.[3][4]
Materials:
-
This compound (PiBS), purified
-
Isobutylene (IB), dried
-
Dicumyl chloride (DiCumCl) or a similar difunctional initiator
-
Titanium tetrachloride (TiCl₄)
-
2,6-lutidine or another proton trap
-
n-hexane, dried
-
Dichloromethane (CH₂Cl₂), dried
-
Methanol
Procedure:
-
Pre-treat all glassware by baking in an oven at 150°C overnight and cooling under a stream of dry nitrogen.
-
Charge a dried reaction flask with a magnetic stirrer, n-hexane, and dichloromethane (e.g., 60:40 v/v) under a nitrogen atmosphere.
-
Cool the flask to -80°C using a dry ice/acetone bath.
-
Add 2,6-lutidine and the difunctional initiator (DiCumCl) solution in n-hexane to the cooled solvent mixture.
-
Introduce dried isobutylene monomer into the reactor.
-
Initiate the polymerization by adding a pre-chilled solution of TiCl₄ in n-hexane.
-
Allow the isobutylene to polymerize to near-complete conversion. Monitor the reaction by taking aliquots and analyzing for monomer consumption (e.g., via GC).
-
Once the desired polyisobutylene block length is achieved, add a pre-chilled solution of this compound in the hexane/dichloromethane solvent mixture.
-
Allow the block copolymerization to proceed for a set time to form the poly(this compound) end blocks.
-
Terminate the polymerization by adding chilled methanol.
-
Precipitate the resulting triblock copolymer in a large excess of methanol.
-
Filter and wash the polymer with fresh methanol.
-
Dry the PiBS-PIB-PiBS copolymer under vacuum at 60°C until a constant weight is achieved.
Characterization of the Thermoplastic Elastomer
4.3.1. Molecular Weight and Composition Analysis
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. Use polystyrene standards for calibration.
-
¹H NMR Spectroscopy: Confirm the structure of the copolymer and determine the composition (wt% of each block) by integrating the characteristic proton signals of the poly(this compound) and polyisobutylene blocks.
4.3.2. Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperatures (Tg) of the soft polyisobutylene and hard poly(this compound) domains.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the copolymer.
4.3.3. Mechanical Property Testing
-
Sample Preparation: Prepare thin films of the PiBS-PIB-PiBS copolymer by solution casting from a suitable solvent (e.g., toluene or THF) or by compression molding above the Tg of the hard block.
-
Tensile Testing: Use a universal testing machine to measure the tensile strength, elongation at break, and Young's modulus of dumbbell-shaped specimens according to ASTM D412.[3]
-
Dynamic Mechanical Analysis (DMA): Characterize the viscoelastic properties of the material as a function of temperature. This will provide information on the storage modulus, loss modulus, and tan delta, further confirming the phase-separated morphology and service temperature range.[2]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of PiBS-PIB-PiBS.
References
Application Notes and Protocols for the Polymerization of 4-Isobutylstyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of poly(4-isobutylstyrene) via emulsion and suspension polymerization. While specific literature on this compound is limited, the following protocols are adapted from established methods for styrene and its derivatives. These techniques are highly relevant for creating polymeric nanoparticles and microparticles for various applications, including controlled drug delivery systems.
Introduction to Polymerization Techniques
Emulsion Polymerization is a free-radical polymerization technique that typically involves emulsifying a water-insoluble monomer, such as this compound, in an aqueous phase with the aid of a surfactant. The polymerization is initiated by a water-soluble initiator, leading to the formation of a stable dispersion of polymer particles, known as a latex. This method is advantageous for producing high molecular weight polymers with excellent heat dissipation and control over particle size in the nanometer range.
Suspension Polymerization , another heterogeneous polymerization technique, involves dispersing the monomer as liquid droplets in a continuous aqueous phase. Unlike emulsion polymerization, a monomer-soluble initiator is used, and the polymerization occurs within the individual monomer droplets. This process results in the formation of larger polymer beads, typically in the micrometer to millimeter range. Mechanical agitation and the use of a suspending agent are crucial to prevent the agglomeration of the droplets.
Emulsion Polymerization of this compound
Emulsion polymerization of this compound is a suitable method for producing nanoparticles, which are of significant interest for drug delivery applications due to their high surface-area-to-volume ratio and potential for targeted delivery.
Factors Influencing Emulsion Polymerization
Several factors can be adjusted to control the properties of the resulting poly(this compound) nanoparticles:
-
Initiator Concentration: The concentration of the initiator affects both the particle size and the molecular weight of the polymer. Generally, a higher initiator concentration leads to a higher polymerization rate and can influence the final particle size.[1]
-
Surfactant Concentration: The type and concentration of the surfactant are critical in determining the number and size of the polymer particles. A higher surfactant concentration typically results in a larger number of smaller particles.[2]
-
Monomer Concentration: The initial monomer concentration will impact the polymerization rate and the final solids content of the latex.
-
Temperature: The reaction temperature influences the rate of initiator decomposition and, consequently, the overall polymerization rate and the molecular weight of the polymer.
Quantitative Data Summary
The following table summarizes the expected influence of key reaction parameters on the properties of poly(this compound) nanoparticles based on studies of styrene and its analogs.
| Parameter | Effect on Particle Size | Effect on Molecular Weight | Effect on Monomer Conversion |
| ↑ Initiator Concentration | Decrease[3] | Decrease | Increase |
| ↑ Surfactant Concentration | Decrease[3] | Generally minor effect | Increase |
| ↑ Monomer Concentration | Increase | Increase | - |
| ↑ Temperature | Increase | Decrease | Increase |
Experimental Protocol: Emulsion Polymerization
This protocol is a starting point and can be optimized based on the desired particle characteristics.
Materials:
-
This compound (inhibitor removed)
-
Deionized (DI) water
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Potassium persulfate (KPS) (initiator)
-
Nitrogen gas
-
Three-neck round-bottom flask equipped with a condenser, mechanical stirrer, and nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the condenser, mechanical stirrer, and nitrogen inlet.
-
Aqueous Phase Preparation: In the flask, dissolve a specific amount of SDS in deionized water (e.g., 0.5 g SDS in 100 mL DI water).
-
Purging: Purge the system with nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Heating: Heat the aqueous solution to the desired reaction temperature (e.g., 70°C) with continuous stirring.
-
Monomer Addition: Add the desired amount of inhibitor-free this compound (e.g., 10 g) to the hot aqueous solution. Allow the mixture to emulsify for 15-20 minutes.
-
Initiation: Dissolve the initiator (e.g., 0.1 g KPS) in a small amount of DI water and inject it into the reactor to initiate the polymerization.
-
Polymerization: Maintain the reaction at the set temperature with constant stirring for a specified duration (e.g., 4-6 hours). The reaction mixture will turn from a milky emulsion to a more translucent latex as the monomer is converted to polymer.
-
Cooling and Collection: After the polymerization is complete, cool the reactor to room temperature. The resulting poly(this compound) latex can be filtered to remove any coagulum.
Characterization
The resulting polymer nanoparticles can be characterized by:
-
Particle Size and Distribution: Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM).
-
Molecular Weight: Gel Permeation Chromatography (GPC).
-
Monomer Conversion: Gravimetric analysis or Gas Chromatography (GC).
-
Glass Transition Temperature (Tg): Differential Scanning Calorimetry (DSC).[4]
Experimental Workflow: Emulsion Polymerization
Caption: Workflow for Emulsion Polymerization of this compound.
Suspension Polymerization of this compound
Suspension polymerization is employed to produce larger, bead-like particles of poly(this compound), which can be useful as reservoirs for drug delivery or as solid supports.
Factors Influencing Suspension Polymerization
Key parameters to control the properties of poly(this compound) beads include:
-
Stirring Speed: The agitation rate is a critical factor in controlling the size of the monomer droplets and, consequently, the final polymer bead size. Higher stirring speeds generally lead to smaller beads.[5]
-
Suspending Agent: The type and concentration of the suspending agent (e.g., polyvinyl alcohol, gelatin) are crucial for stabilizing the monomer droplets and preventing their coalescence.
-
Initiator Concentration: As with emulsion polymerization, the initiator concentration affects the polymerization rate and the molecular weight of the polymer.[6]
-
Monomer-to-Water Ratio: This ratio influences the viscosity of the suspension and the efficiency of heat transfer.
Quantitative Data Summary
The table below outlines the expected impact of key parameters on the characteristics of poly(this compound) beads, based on general principles of suspension polymerization.
| Parameter | Effect on Bead Size | Effect on Molecular Weight | Effect on Monomer Conversion |
| ↑ Stirring Speed | Decrease | Generally minor effect | - |
| ↑ Suspending Agent Conc. | Decrease | Generally minor effect | - |
| ↑ Initiator Concentration | Generally minor effect | Decrease | Increase |
| ↑ Monomer/Water Ratio | Increase | - | - |
Experimental Protocol: Suspension Polymerization
This protocol provides a general procedure that can be adapted for specific requirements.
Materials:
-
This compound (inhibitor removed)
-
Deionized (DI) water
-
Polyvinyl alcohol (PVA) (suspending agent)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)
-
Nitrogen gas
-
Jacketed glass reactor with a mechanical stirrer, condenser, and nitrogen inlet.
-
Water bath or circulating heater.
Procedure:
-
Reactor Setup: Assemble the jacketed reactor with the mechanical stirrer, condenser, and nitrogen inlet.
-
Aqueous Phase Preparation: In the reactor, dissolve the suspending agent (e.g., 1 g PVA) in DI water (e.g., 200 mL) with gentle heating and stirring until fully dissolved.
-
Organic Phase Preparation: In a separate beaker, dissolve the initiator (e.g., 0.2 g BPO) in the inhibitor-free this compound (e.g., 20 g).
-
Dispersion: While vigorously stirring the aqueous phase in the reactor, slowly add the organic phase to form a fine suspension of monomer droplets. The stirring speed should be adjusted to achieve the desired droplet size.
-
Purging and Heating: Purge the reactor with nitrogen and heat the suspension to the desired polymerization temperature (e.g., 80-90°C).
-
Polymerization: Maintain the temperature and stirring rate for the duration of the polymerization (e.g., 6-8 hours). The monomer droplets will gradually solidify into polymer beads.
-
Cooling and Isolation: Once the polymerization is complete, cool the reactor. The polymer beads can be collected by filtration.
-
Washing and Drying: Wash the collected beads with water and then with a solvent like methanol to remove any unreacted monomer and initiator. Dry the beads in a vacuum oven.
Characterization
The resulting polymer beads can be characterized by:
-
Bead Size and Morphology: Optical Microscopy or Scanning Electron Microscopy (SEM).
-
Molecular Weight: Gel Permeation Chromatography (GPC).
-
Porosity: Can be introduced by adding a porogen during polymerization and can be assessed by methods like nitrogen adsorption.
-
Thermal Properties: Differential Scanning Calorimetry (DSC).[4]
Experimental Workflow: Suspension Polymerization
Caption: Workflow for Suspension Polymerization of this compound.
Applications in Drug Development
Poly(this compound) synthesized by these methods can be explored for various applications in drug development:
-
Nanoparticles from Emulsion Polymerization:
-
Targeted Drug Delivery: The surface of the nanoparticles can be functionalized with targeting ligands to direct them to specific cells or tissues.
-
Controlled Release: Drugs can be encapsulated within the nanoparticles, and their release can be controlled by the polymer's degradation or diffusion properties.
-
-
Microbeads from Suspension Polymerization:
-
Oral Drug Delivery: The beads can be formulated into oral dosage forms for sustained release of drugs in the gastrointestinal tract.
-
Depot Injections: Larger beads can be used for long-acting injectable drug delivery systems.
-
The choice between emulsion and suspension polymerization will depend on the desired particle size and the specific requirements of the drug delivery application. Further optimization of the reaction conditions will be necessary to achieve the desired properties of the poly(this compound) for a particular therapeutic use.
References
Characterization of Poly(4-isobutylstyrene) by Gel Permeation Chromatography (GPC)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(4-isobutylstyrene) is a polymer with potential applications in various fields, including pharmaceuticals and advanced materials, owing to its specific physical and chemical properties. A critical aspect of characterizing this polymer is the determination of its molecular weight distribution, which includes the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). These parameters are crucial as they directly influence the material's mechanical strength, degradation rate, and processability. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for these measurements. This document provides a detailed protocol for the characterization of poly(this compound) using GPC.
Principle of Gel Permeation Chromatography
GPC is a liquid chromatographic technique that separates molecules based on their hydrodynamic volume in solution.[1] A polymer sample is dissolved in an appropriate solvent and injected into a column packed with porous gel beads.[2] Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, increasing their path length and leading to a later elution.[2] By calibrating the system with a series of well-defined polymer standards, the retention time of the sample can be correlated to its molecular weight distribution.[1]
Experimental Protocol
This protocol outlines the steps for determining the molecular weight distribution of poly(this compound) using a standard GPC system with a refractive index (RI) detector.
Materials and Equipment
-
Sample: Poly(this compound)
-
Solvent (Mobile Phase): HPLC-grade Tetrahydrofuran (THF)
-
Standards: Polystyrene standards of narrow polydispersity covering a molecular weight range from approximately 500 g/mol to 2,000,000 g/mol .
-
GPC System: An integrated GPC system equipped with a pump, autosampler, column oven, and a differential refractive index (dRI) detector.
-
GPC Columns: A set of two or three GPC columns suitable for the analysis of polystyrenes in THF, providing resolution across the expected molecular weight range of the sample.
-
Vials: 2 mL autosampler vials with caps.
-
Syringe Filters: 0.2 µm PTFE filters.
-
Volumetric flasks and pipettes.
Sample and Standard Preparation
-
Standard Solutions: Prepare a series of individual polystyrene standard solutions in THF at a concentration of approximately 1 mg/mL. Also, prepare a mixture of several standards for system suitability checks.
-
Sample Solution: Accurately weigh approximately 10 mg of poly(this compound) and dissolve it in 10 mL of THF to obtain a concentration of 1 mg/mL. The concentration may need to be adjusted based on the expected molecular weight; lower concentrations are recommended for very high molecular weight polymers to avoid viscosity-related issues.
-
Dissolution: Allow the sample and standards to dissolve completely at room temperature. Gentle agitation may be used, but avoid vigorous shaking or sonication which can cause shear degradation of the polymer chains. Complete dissolution may take several hours.
-
Filtration: Before analysis, filter all sample and standard solutions through a 0.2 µm PTFE syringe filter into clean autosampler vials to remove any particulate matter that could damage the GPC columns.
GPC Operating Conditions
| Parameter | Recommended Setting |
| Mobile Phase | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 100 µL |
| Detector | Differential Refractive Index (dRI) |
| Run Time | Approximately 30-45 minutes (ensure complete elution of all components) |
Data Acquisition and Analysis
-
Calibration: Inject the prepared polystyrene standard solutions from the lowest to the highest molecular weight. Construct a calibration curve by plotting the logarithm of the peak molecular weight (Mp) of each standard against its retention time. A third-order polynomial fit is typically used for the calibration curve.[1]
-
Sample Analysis: Inject the prepared poly(this compound) sample solution.
-
Data Processing: Using the GPC software, integrate the chromatogram of the poly(this compound) sample and calculate the Mn, Mw, and PDI based on the polystyrene calibration curve.
Data Presentation
The following table presents representative data for the GPC analysis of a poly(this compound) sample. Note that these values are illustrative and will vary depending on the specific synthesis method and polymerization conditions. For comparison, data for a closely related polymer, poly(4-tert-butylstyrene), is also included.
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly(this compound) (Example) | 45,000 | 55,000 | 1.22 |
| Poly(4-tert-butylstyrene)[3] | 32,000 | 33,300 | 1.04 |
Diagrams
GPC Experimental Workflow
Caption: GPC experimental workflow from sample preparation to data analysis.
Relationship between Molecular Weight and Elution
Caption: Schematic of size-based separation in a GPC column.
Universal Calibration and Mark-Houwink Parameters
For a more accurate determination of the molecular weight of poly(this compound), universal calibration can be employed. This method relies on the Mark-Houwink equation, [η] = K * M^a, which relates the intrinsic viscosity ([η]) to the molecular weight (M). The parameters K and a are specific to a given polymer-solvent-temperature system. When the Mark-Houwink parameters for both the polystyrene standards and the poly(this compound) sample are known, a universal calibration curve of log([η]M) versus retention time can be constructed, yielding more accurate molecular weight values.
Conclusion
Gel Permeation Chromatography is an essential technique for the characterization of poly(this compound). The provided protocol, based on standard practices for polystyrene analysis, offers a reliable method for determining the molecular weight distribution of this polymer. For the most accurate results, it is recommended to either establish a universal calibration curve with known Mark-Houwink parameters or to use a GPC system equipped with a light scattering detector for absolute molecular weight determination.
References
Application Note: Thermal Analysis of Poly(4-isobutylstyrene) using TGA and DSC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(4-isobutylstyrene) is a polymer derived from the monomer this compound. As a derivative of polystyrene, it holds potential for various applications, including in material science and drug delivery systems, where its thermal properties are of critical importance. Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are fundamental in characterizing the thermal stability and phase behavior of such polymers. TGA provides information on the material's thermal stability and decomposition profile, while DSC is employed to determine key phase transitions, most notably the glass transition temperature (Tg). This application note provides a detailed protocol for the thermal analysis of poly(this compound) and contextualizes its expected thermal properties based on related poly(4-alkylstyrene)s.
Data Presentation: Comparative Thermal Properties
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Onset (Td, onset) (°C) | Peak Decomposition Temperature (°C) |
| Polystyrene | ~100[1] | >300[1] | ~400[1] |
| Poly(4-methylstyrene) | ~115[1] | >300[1] | ~400[1] |
| Poly(4-ethylstyrene) | ~108[1] | Not specified | Not specified |
| Poly(4-tert-butylstyrene) | ~144[1] | >300[1] | Not specified |
| Poly(this compound) | Estimated > 100 | Estimated > 300 | Estimated ~ 400 |
Note: The values presented are approximate and can be influenced by factors such as molecular weight and the specific conditions of the experiment. Decomposition temperatures are typically measured under an inert nitrogen atmosphere.[1]
Experimental Protocols
A preliminary TGA analysis is recommended before conducting DSC to ascertain the decomposition temperature of the polymer. This ensures that the DSC experiment is performed within a temperature range that does not induce thermal degradation of the sample.[1]
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of poly(this compound).
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the poly(this compound) sample into a clean TGA pan (typically ceramic or platinum).
-
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Tare the balance.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[2]
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of approximately 30-40 °C.
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition, for instance, 600 °C.[3]
-
-
Data Analysis:
-
Record the mass loss of the sample as a function of temperature.
-
Determine the onset decomposition temperature (Td, onset) and the peak decomposition temperature from the resulting TGA curve and its derivative.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) of poly(this compound).
Instrumentation: A standard differential scanning calorimeter.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected Tg but at least 10°C below its decomposition onset temperature (as determined by TGA). A heating rate of 10 °C/min is commonly used.[1] This step is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg (e.g., 25 °C).[2]
-
Second Heating Scan: Heat the sample again at the same heating rate (e.g., 10 °C/min) through the glass transition region.
-
-
Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow curve from the second heating scan.
-
The Tg is typically determined as the midpoint of this transition.[2]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for TGA and DSC analysis of poly(this compound).
Structure-Property Relationship Diagram
Caption: Relationship between chemical structure and thermal properties.
References
Troubleshooting & Optimization
Purification of 4-isobutylstyrene to remove inhibitors (e.g., TBC)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-isobutylstyrene to remove inhibitors, such as 4-tert-butylcatechol (TBC).
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Incomplete Inhibitor Removal
-
Symptom: Subsequent polymerization reactions are inhibited or show a significant induction period.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient washing with NaOH solution. | Increase the number of washes with 10% aqueous NaOH solution. Continue washing until the aqueous layer is colorless, indicating the removal of the phenolic TBC inhibitor.[1] |
| Exhausted activated alumina column. | The alumina has a finite capacity for adsorbing TBC.[2] Replace the used alumina with fresh, activated alumina. For guidance on regenerating the alumina, refer to the experimental protocols. |
| Monomer passed through the alumina column too quickly. | Reduce the flow rate of the this compound through the alumina column to ensure sufficient residence time for effective adsorption of the inhibitor. |
Issue 2: Polymerization of this compound During Purification
-
Symptom: The monomer becomes viscous, solidifies, or shows signs of polymer formation during distillation or upon standing after inhibitor removal.
-
Possible Causes & Solutions:
| Cause | Solution |
| Exposure to heat or light after inhibitor removal. | Purified this compound is prone to polymerization. Use the purified monomer immediately. If short-term storage is necessary, keep it at a low temperature (2-8°C) in the dark and under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Overheating during distillation. | If distillation is used for further purification after inhibitor removal, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the monomer.[1] |
| Presence of oxygen. | TBC requires a small amount of oxygen to be an effective inhibitor.[3] However, after TBC removal, oxygen can promote polymerization. Handle the purified monomer under an inert atmosphere whenever possible. |
Issue 3: Low Yield of Purified this compound
-
Symptom: The amount of recovered monomer after purification is significantly lower than the starting amount.
-
Possible Causes & Solutions:
| Cause | Solution |
| Loss during aqueous washing steps. | Ensure complete separation of the organic and aqueous layers in the separatory funnel to minimize loss of the monomer in the aqueous phase. |
| Polymerization during purification. | Refer to the troubleshooting guide for "Polymerization of this compound During Purification" to minimize monomer loss due to unwanted polymerization. |
| Adsorption onto the alumina column. | While the primary adsorbate is the inhibitor, some monomer may be retained in the column. Elute the column with a small amount of a non-polar solvent to recover any retained product, if compatible with the subsequent application. |
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove the inhibitor from this compound?
A1: Commercial this compound is supplied with an added inhibitor, typically TBC, to prevent premature polymerization during transport and storage. This inhibitor will interfere with or prevent controlled polymerization in your experiments. Therefore, it must be removed to achieve successful and reproducible results.
Q2: What are the common methods for removing TBC from this compound?
A2: The two most common and effective methods are:
-
Washing with an aqueous sodium hydroxide (NaOH) solution: This method utilizes the acidic nature of the phenolic TBC to extract it into a basic aqueous solution.[1]
-
Column chromatography using activated alumina: This method relies on the adsorption of the polar TBC inhibitor onto the surface of the activated alumina.[2]
Q3: How can I tell if the TBC has been successfully removed?
A3: A common qualitative indicator during the NaOH wash is the color of the aqueous layer. The TBC-containing aqueous layer will be colored, and successive washes should result in a colorless aqueous layer. For quantitative analysis, the TBC concentration can be determined using UV-Vis spectrophotometry, as described in ASTM D4590, or by gas chromatography-mass spectrometry (GC-MS).[4] The typical TBC concentration in stabilized styrene is 10-15 ppm, and for polymerization, it should be reduced to less than 1 ppm.[3][5][6]
Q4: Can I store the purified this compound?
A4: It is highly recommended to use the purified, inhibitor-free this compound immediately. If short-term storage is unavoidable, it should be stored at low temperatures (2-8°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[1]
Q5: My purified this compound is slightly yellow. Is it still usable?
A5: A slight yellow tint may not necessarily affect your experiment, but it could indicate the presence of some oligomers or oxidation products. For high-purity applications, you can try passing the monomer through a fresh column of activated alumina. If the color persists, it may be indicative of more significant degradation, and it is advisable to use a fresh batch of monomer.
Data Presentation
The following table provides representative data for the purification of a styrenic monomer to remove TBC. Note that these are typical values for styrene and should be considered as an illustrative example for this compound.
| Purification Method | Initial TBC Concentration (ppm) | Final TBC Concentration (ppm) | Monomer Recovery Yield (%) |
| Aqueous NaOH Wash (10%) | 15 | < 5 | ~95 |
| Activated Alumina Column | 15 | < 1 | ~98 |
Experimental Protocols
Protocol 1: Inhibitor Removal by Aqueous NaOH Wash
-
Place the this compound in a separatory funnel.
-
Add an equal volume of a 10% (w/v) aqueous sodium hydroxide solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The lower aqueous layer will be colored due to the extracted TBC.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing with fresh 10% NaOH solution until the aqueous layer is colorless.
-
Wash the this compound with an equal volume of deionized water to remove any residual NaOH. Repeat this wash two to three times.
-
Dry the purified this compound over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).
-
Filter to remove the drying agent.
-
The purified monomer is now ready for use.
Protocol 2: Inhibitor Removal by Activated Alumina Column Chromatography
-
Prepare a chromatography column packed with activated alumina. The amount of alumina will depend on the quantity of monomer to be purified (a general rule of thumb is to use a column with a height at least 10 times its diameter).
-
Gently add the this compound to the top of the column.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure, as this can reduce the efficiency of the separation.
-
Collect the purified monomer as it elutes from the column. The TBC will be adsorbed onto the alumina.
-
The purified monomer is now ready for use.
Mandatory Visualization
Caption: Experimental workflows for the purification of this compound.
Caption: Troubleshooting logic for failed polymerization.
References
Effective methods for removing tert-butylcatechol from styrene monomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the removal of 4-tert-butylcatechol (TBC), a common polymerization inhibitor, from styrene monomers. This information is intended for researchers, scientists, and professionals in drug development and related fields.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or failed polymerization | Incomplete removal of TBC inhibitor. | Re-purify the monomer using either the aqueous NaOH wash or an alumina column. Verify TBC removal by analytical methods if possible.[1] |
| Presence of residual impurities or water. | If using the NaOH wash method, ensure thorough washing with deionized water to remove residual base and dry the monomer with a suitable drying agent (e.g., anhydrous magnesium sulfate).[1][2] The alumina column method can simultaneously remove water and other polar impurities.[1] | |
| Monomer has started to oligomerize or polymerize during storage. | Use freshly purified monomer for all polymerization reactions.[1] If short-term storage is necessary, keep the purified monomer at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) in the dark.[1][3] | |
| Monomer appears yellow or brownish after purification | Oxidation of TBC or the monomer itself. | A slight yellow tint may not affect subsequent reactions. For high-purity applications, pass the monomer through a fresh column of activated alumina.[1] |
| Contamination with other impurities. | If the color persists after purification, it may indicate significant degradation, and the monomer should be discarded.[1] | |
| Low yield of purified monomer after vacuum distillation | Significant polymerization occurred during distillation. | Ensure the inhibitor is completely removed before distillation. Optimize distillation by minimizing heating time and temperature and maintaining a stable, low pressure.[1][4] |
| Distillation was stopped prematurely. | Continue distillation until only a small amount of residue remains in the flask to maximize recovery without distilling to dryness.[1] | |
| Monomer becomes viscous or solidifies during purification | Premature polymerization due to excessive heat, light, or oxygen exposure. | Immediately and safely stop the purification process.[1] For future attempts, ensure the temperature is controlled, the system is protected from light, and an inert atmosphere is maintained, especially after the inhibitor has been removed.[1][4] |
Frequently Asked Questions (FAQs)
Inhibitor and its Removal
Q1: Why is it necessary to remove TBC from styrene before polymerization? A1: Commercial styrene is stabilized with TBC to prevent premature polymerization during transport and storage.[1][5] This inhibitor will interfere with or prevent the desired polymerization in your experiment. Therefore, its removal is crucial for successful and reproducible results.[1][5]
Q2: What are the most common methods for removing TBC? A2: The two most common and effective laboratory-scale methods are washing with an aqueous sodium hydroxide (NaOH) solution and passing the monomer through a column of activated alumina.[1][2] Vacuum distillation can also be used for further purification after inhibitor removal.[2][4]
Q3: Which TBC removal method is better: NaOH wash or an alumina column? A3: Both methods are highly effective. The choice often depends on the experimental scale and specific requirements.
-
Aqueous NaOH Wash: Simple, cost-effective, and efficient at removing the acidic phenolic TBC inhibitor.[1][6]
-
Alumina Column: Also highly efficient and has the added benefit of simultaneously removing water and other polar impurities.[1][7][8]
Q4: How does the TBC inhibition mechanism work? A4: TBC requires the presence of a small amount of oxygen to be an effective inhibitor.[7] It works by reacting with and scavenging free radicals, which prevents the initiation of the polymerization chain reaction.[7]
Storage and Handling of Purified Styrene
Q5: How should I store styrene after removing the TBC? A5: Once the inhibitor is removed, styrene is highly susceptible to polymerization. It should be used immediately for the best results.[1] If short-term storage is necessary, it must be kept in a tightly sealed container in the dark under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (refrigerated at 2-8°C).[1][3]
Q6: Can I add an inhibitor back to the purified styrene for longer storage? A6: Yes, if the purified monomer needs to be stored for an extended period, a small amount of an inhibitor like TBC (typically 10-15 mg/L) can be added.[1][9] However, you will need to remove the inhibitor again before using the monomer in a polymerization reaction.[1]
Safety Precautions
Q7: What are the key safety precautions when handling styrene and TBC? A7: Styrene is a flammable liquid and is harmful if inhaled. TBC is acutely toxic and can cause skin and eye irritation.[10][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves (polyvinyl alcohol, Viton/butyl, or laminate film are recommended), a lab coat, and safety goggles.[3][11][12] Avoid contact with skin and eyes, and keep away from sources of ignition.[3][12]
Comparison of TBC Removal Methods
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Aqueous NaOH Wash | The acidic phenolic TBC is deprotonated by the base and extracted into the aqueous phase.[1] | High; can remove the majority of TBC.[1] | Simple, cost-effective, and rapid for small to medium scales.[1] | Generates a toxic aqueous waste stream with a high pH.[6] Requires subsequent washing and drying steps. |
| Alumina Column Chromatography | TBC is adsorbed onto the surface of the activated alumina.[8] | High; can reduce TBC to levels that do not affect polymerization.[6][8] | Simultaneously removes TBC, water, and other polar impurities.[1][7] No aqueous waste is generated. | Can be more time-consuming and costly than NaOH wash, especially for larger quantities. |
| Vacuum Distillation | Separation based on the difference in boiling points between styrene and TBC/impurities.[5] | Very high; can achieve high purity monomer. | Removes a wide range of impurities, including oligomers. | Requires specialized equipment. Risk of polymerization at elevated temperatures if the inhibitor is not completely removed beforehand.[1][4] |
Experimental Protocols
Protocol 1: TBC Removal by Aqueous NaOH Wash
This protocol is adapted for laboratory scale.
Materials:
-
Styrene monomer containing TBC
-
5-10% (w/v) Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Erlenmeyer flask
-
Filtration apparatus
Procedure:
-
Place the styrene monomer in a separatory funnel.
-
Add an equal volume of 5% or 10% aqueous NaOH solution.[2]
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The lower aqueous layer may become colored as it removes the TBC.[1]
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with fresh NaOH solution until the aqueous layer remains colorless.[1]
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Repeat this wash 2-3 times.[1][2]
-
Drain the monomer into a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous MgSO₄) and swirl the flask. Allow it to sit for several hours to ensure all water is removed.[2][4]
-
Filter the dried monomer to remove the drying agent.
-
The purified styrene should be used immediately or stored appropriately.
Protocol 2: TBC Removal by Alumina Column Chromatography
This protocol is suitable for obtaining very pure, dry monomer.
Materials:
-
Styrene monomer containing TBC
-
Activated alumina (basic or neutral)
-
Chromatography column
-
Collection flask
Procedure:
-
Prepare a chromatography column packed with activated basic or neutral alumina. A general guideline is to use 10-20 g of alumina per 100 mL of monomer.[1]
-
Carefully add the styrene monomer to the top of the column.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure, as this can lead to channeling and inefficient purification.[1]
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
The purified styrene is ready for immediate use or appropriate storage.
Protocol 3: Verification of TBC Removal (Qualitative)
A simple colorimetric test can indicate the presence of TBC.
Procedure:
-
Take a small sample (1-2 mL) of the purified styrene.
-
Add an equal volume of 1 M aqueous NaOH.
-
Shake the mixture.
-
If TBC is present, a pink or reddish color will develop in the aqueous layer.[13][14] The absence of color indicates successful TBC removal.
For quantitative analysis, spectrophotometric methods based on ASTM D4590 can be used.[9][13][14] This method involves developing a pink color by adding a caustic solution and measuring the absorbance at approximately 490 nm.[13][14]
Visualizations
Caption: Decision workflow for removing TBC from styrene monomer.
Caption: Core safety precautions for handling styrene monomer.
References
- 1. benchchem.com [benchchem.com]
- 2. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. researchgate.net [researchgate.net]
- 5. brainly.com [brainly.com]
- 6. researchgate.net [researchgate.net]
- 7. Sepcor Adsorbents for Styrene Purification [sepcor.com]
- 8. Activated alumina for adsorption of TBC in styrene [kelleychempacking.com]
- 9. Monitoring of 4-tert-butylcatechol in styrene in accordance with ASTM D4590 | Metrohm [metrohm.com]
- 10. plasticseurope.org [plasticseurope.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sds.metasci.ca [sds.metasci.ca]
- 13. mt.com [mt.com]
- 14. kelid1.ir [kelid1.ir]
Side reactions and byproducts in the cationic polymerization of styrenes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of the cationic polymerization of styrenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the cationic polymerization of styrene?
The most prevalent side reactions are chain transfer and termination. The growing carbocationic chain end is highly reactive and can be deactivated through several pathways, including transfer of a proton to the counter-ion, monomer, polymer, or solvent. Termination can occur through reaction with impurities like water or alcohols, or by collapse of the propagating ion pair. These side reactions are a primary reason that controlling molecular weight can be difficult in cationic polymerization.[1][2]
Q2: Why is temperature control so critical in these reactions?
Temperature significantly impacts both the rate of polymerization and the molecular weight of the resulting polymer. Generally, lower temperatures are preferred as they suppress chain transfer reactions more than the propagation reaction, leading to higher molecular weight polystyrene.[2][3] The activation energy for chain transfer is typically higher than for propagation, so reducing the temperature disfavors these unwanted side reactions.[2]
Q3: What is the role of a co-initiator like water?
In many systems, particularly those using Lewis acid initiators (e.g., SnCl₄, AlCl₃, BF₃), a co-initiator is required to generate the initiating protonic species.[2][4] For example, a Lewis acid can react with a trace amount of water to form a complex that is a much stronger proton donor.[3][4] However, water can also act as a terminating agent, so its concentration must be carefully controlled.[5] The initial rate of reaction can increase with water concentration up to a certain point, after which it may decrease.[5]
Q4: Can cationic polymerization of styrene be a "living" polymerization?
Yes, under specific conditions, living cationic polymerization of styrene and its derivatives is possible. This requires minimizing chain transfer and termination reactions.[6] This is typically achieved by using specific initiating systems that stabilize the propagating carbocation, often through a dynamic equilibrium between active ionic species and dormant covalent species.[6] This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[7][8]
Troubleshooting Guide
Issue 1: The molecular weight of my polystyrene is significantly lower than the theoretical value and the polydispersity index (PDI) is broad.
| Possible Cause | Explanation & Solution |
| Chain Transfer Reactions | The growing polymer chain can prematurely terminate by transferring a proton to a monomer, the counter-ion, or the solvent. Solution: Lower the reaction temperature. For example, conducting the polymerization at 0°C or -78°C can significantly increase the molecular weight by reducing the rate of chain transfer relative to propagation.[2] |
| Impurities | Protic impurities such as water or alcohols in the monomer or solvent can act as potent chain transfer agents or terminating agents, leading to the formation of many short polymer chains.[1][9] Solution: Rigorously purify all reagents and solvents. Styrene should be washed to remove inhibitors and distilled from a drying agent like CaH₂.[10] Solvents should be dried and distilled immediately before use.[10] |
| Incorrect Initiator/Monomer Ratio | An excess of the initiator/co-initiator system relative to the monomer will result in a higher number of initiated chains, each growing to a shorter length. Solution: Accurately determine the concentration of your initiator (e.g., by titration for organolithium reagents in anionic polymerization, a principle that also applies to controlling stoichiometry here) and use a precise initiator-to-monomer ratio to target the desired molecular weight.[10] |
| Friedel-Crafts Alkylation | The growing carbocation can react with the phenyl ring of another polymer chain or an aromatic solvent, leading to branched structures and a broader PDI. Solution: Choose a non-aromatic, less reactive solvent like a chlorinated alkane (e.g., CH₂Cl₂).[11] |
Issue 2: My final polymer product has a yellow or orange color.
| Possible Cause | Explanation & Solution |
| Formation of Stable Carbocations | The orange color observed during the reaction is often due to the presence of stable carbocationic species at the growing chain ends.[3] While this indicates an active polymerization, residual color in the final product can suggest trapped initiator complexes or side products. |
| Side Reactions on the Aromatic Ring | Complex side reactions involving the aromatic rings of styrene can lead to conjugated structures that absorb visible light. This is more likely at higher temperatures or with highly reactive initiating systems. Solution: Ensure thorough quenching of the reaction with a nucleophile like methanol to terminate all active species.[3] Purify the polymer by repeated precipitation from a good solvent (e.g., CH₂Cl₂) into a non-solvent (e.g., methanol) to remove colored impurities and residual catalyst.[2][3] |
Quantitative Data Summary
The following tables summarize the effects of key experimental parameters on the cationic polymerization of styrene.
Table 1: Effect of Temperature
| Parameter | Effect of Increasing Temperature | Rationale |
| Molecular Weight | Decreases | The activation energy for chain transfer is typically greater than for propagation (Eₐ(t) > Eₐ(p)), so higher temperatures favor chain transfer, leading to shorter chains.[2] |
| Reaction Rate | Increases | Both propagation and termination/transfer rates increase with temperature, but the overall reaction rate generally rises. |
| Side Reactions | Increases | Higher thermal energy increases the likelihood of side reactions like β-proton elimination and Friedel-Crafts alkylation.[12] |
Table 2: Effect of Solvent Polarity
| Parameter | Effect of Increasing Solvent Polarity | Rationale |
| Polymerization Rate | Increases | More polar solvents help to solvate and separate the ion pairs of the growing chain end, leading to a higher concentration of the more reactive free ions.[2] |
| Degree of Polymerization | Variable | The effect can be complex. While rates increase, the stability of the carbocation also increases, which can influence the balance of propagation and termination reactions.[2] |
| Control (Living Character) | Can Improve | In some living polymerization systems, polar solvents are necessary to achieve good control and narrow molecular weight distributions.[7] |
Detailed Experimental Protocols
Protocol 1: Purification of Styrene Monomer
This protocol is essential to remove the inhibitor (typically 4-tert-butylcatechol) and any water, which can terminate the polymerization.
-
Inhibitor Removal: In a separatory funnel, wash the styrene monomer with an equal volume of 10% aqueous sodium hydroxide solution. Shake gently and discard the aqueous (lower) layer. Repeat this washing step two more times.
-
Neutralization: Wash the monomer with deionized water until the aqueous layer is neutral to pH paper.
-
Drying: Transfer the washed monomer to a clean, dry flask and add a suitable drying agent, such as anhydrous magnesium sulfate or calcium chloride. Swirl and let it stand for at least one hour.
-
Distillation: Decant the dried monomer into a distillation flask containing calcium hydride (CaH₂). Distill the styrene under reduced pressure. Collect the fraction boiling at the correct temperature (~45 °C at 20 mmHg).
-
Storage: Store the purified monomer in a sealed flask under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a freezer). It is crucial to use the purified monomer within a short period to prevent auto-polymerization.[10]
Protocol 2: General Procedure for Cationic Polymerization of Styrene with SnCl₄
This procedure illustrates a typical setup for cationic polymerization at low temperature.
-
Glassware Preparation: Ensure all glassware (e.g., a two-necked round-bottom flask, dropping funnel) is oven-dried overnight and assembled hot under a stream of dry nitrogen or argon to create an inert atmosphere.
-
Reagent Preparation: Prepare a solution of the initiator, for example, 0.1 M tin(IV) chloride (SnCl₄) in a dry, non-polar solvent like dichloromethane (CH₂Cl₂).[2]
-
Reaction Setup: In the reaction flask equipped with a magnetic stirrer, add the required amount of dry dichloromethane. Cool the flask to the desired temperature (e.g., 0°C with an ice-water bath or -78°C with a dry ice/acetone bath).[2]
-
Monomer Addition: Using a syringe, add the freshly purified and chilled styrene monomer to the cold solvent. Allow the solution to thermally equilibrate.
-
Initiation: Slowly add the SnCl₄ solution dropwise to the stirred monomer solution. The reaction is often fast. A color change (e.g., to orange or yellow) may be observed, indicating the formation of propagating carbocations.[3]
-
Polymerization: Allow the reaction to proceed for the desired amount of time (e.g., 10 minutes to 1 hour).[2]
-
Termination (Quenching): Terminate the polymerization by adding a few milliliters of pre-chilled methanol. This will react with the carbocations and stop chain growth.[2][3]
-
Polymer Isolation: Pour the entire contents of the flask into a beaker containing a large volume (e.g., 250 mL) of methanol with vigorous stirring. The polystyrene will precipitate as a white solid.[2][3]
-
Purification: Collect the polymer by vacuum filtration. Wash the collected white powder with fresh methanol several times to remove any residual catalyst and unreacted monomer.[3]
-
Drying: Dry the purified polymer in a vacuum oven overnight to obtain the final product.
Visualized Pathways and Workflows
Mechanism of Cationic Polymerization and Key Side Reactions
Caption: Core reaction pathways in styrene cationic polymerization.
Troubleshooting Workflow for Low Molecular Weight / Broad PDI
Caption: A step-by-step guide to diagnosing polymerization issues.
Dual Role of Water in Cationic Polymerization
Caption: Water's conflicting roles as co-initiator and terminating agent.
References
- 1. Discuss formation of polystyrene through cationic and anionic ..mechanism.. [askfilo.com]
- 2. pslc.ws [pslc.ws]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ionic Polymerization. IX. The Effect of Water in the Cationic Polymerization of Styrene Catalyzed by Stannic Chloride [authors.library.caltech.edu]
- 6. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Polymerization Reactions [chemed.chem.purdue.edu]
- 10. benchchem.com [benchchem.com]
- 11. Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Strategies to control molecular weight and polydispersity in 4-isobutylstyrene polymerization
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions (FAQs) for controlling molecular weight (MW) and polydispersity (PDI) during the polymerization of 4-isobutylstyrene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to control the molecular weight of poly(this compound)?
A1: The molecular weight of poly(this compound) can be controlled through several polymerization techniques:
-
Living Anionic Polymerization: This method offers precise control, where the molecular weight is directly proportional to the monomer-to-initiator ratio.[1][2] It requires stringent reaction conditions, including high-purity reagents and an inert atmosphere.[1][2]
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization provide excellent control over molecular weight and are more tolerant of functional groups than anionic methods.[1][3] The molecular weight is determined by the ratio of consumed monomer to the concentration of the initiator (for ATRP) or chain transfer agent (for RAFT).
Q2: How is polydispersity index (PDI) controlled in these reactions?
A2: A low polydispersity index (PDI, Mw/Mn) indicates a narrow distribution of polymer chain lengths.
-
In living or controlled polymerizations (Anionic, ATRP, RAFT) , a low PDI (typically < 1.3) is achieved because all polymer chains are initiated at roughly the same time and grow at a similar rate, with minimal termination or chain transfer reactions.[2][3][6]
Q3: How does the initiator concentration affect molecular weight?
A3: In general, for a fixed amount of monomer, increasing the initiator concentration leads to the formation of more polymer chains.[7] Consequently, these chains will be shorter, resulting in a lower average molecular weight.[7][8] Conversely, a lower initiator concentration generates fewer, longer polymer chains, thus increasing the molecular weight.[7] This relationship is most predictable in living/controlled polymerizations.
Troubleshooting Guides
Problem 1: The final molecular weight is significantly higher or lower than the theoretical value.
| Possible Cause | Troubleshooting Solution |
| Impurities in Monomer or Solvent | Purify the this compound monomer and solvent immediately before use. For example, pass the monomer through a column of basic alumina to remove inhibitors.[1][3] For anionic polymerization, rigorous purification by distillation over a drying agent like CaH₂ is critical. |
| Inaccurate Initiator/CTA Concentration | The initiator or Chain Transfer Agent (CTA) concentration is critical. Prepare fresh stock solutions and, if necessary, titrate to confirm the exact concentration before use.[1] |
| Slow Initiation (in CRP) | If the rate of initiation is slower than propagation, it leads to a broader PDI and can affect the target molecular weight.[1] Select a more reactive initiator or adjust the reaction temperature to ensure rapid and simultaneous initiation of all chains.[2] |
| Loss of "Living" Chains (Anionic/CRP) | In living/controlled systems, premature termination by contaminants (water, oxygen) stops chain growth.[2] Ensure all glassware is oven- or flame-dried and the reaction is performed under a high-purity inert atmosphere (argon or nitrogen).[1] Degassing the reaction mixture using freeze-pump-thaw cycles is highly recommended.[3] |
Problem 2: The Polydispersity Index (PDI) is too high (e.g., > 1.3).
| Possible Cause | Troubleshooting Solution |
| Presence of Chain Transfer Reactions | Impurities or high reaction temperatures can cause unwanted chain transfer.[1] Ensure high purity of all reagents. For radical polymerizations, consider lowering the reaction temperature, although this may slow the reaction rate. |
| Poor Temperature Control | Fluctuations in temperature affect the rates of initiation and propagation, leading to a broader PDI.[2] Use a thermostatically controlled oil bath or reaction block to maintain a constant and uniform temperature. |
| Inefficient Deactivation (in ATRP/RAFT) | In controlled radical polymerizations, if the deactivation of growing chains is slow compared to propagation, the concentration of active radicals becomes too high, mimicking conventional radical polymerization. Adjust the ratio of activator to deactivator (e.g., Cu(I)/Cu(II) in ATRP) or select a more appropriate RAFT agent for the monomer. |
| Slow Initiation | As mentioned previously, slow initiation relative to propagation means chains start growing at different times, which inherently broadens the PDI.[2] |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via ATRP
This protocol is a representative example for achieving a target molecular weight of 10,000 g/mol and a low PDI.
1. Reagent Preparation:
- Monomer: Pass this compound through a column of basic alumina to remove the inhibitor.
- Initiator: Use ethyl α-bromoisobutyrate (EBiB).
- Catalyst/Ligand: Use copper(I) bromide (CuBr) and N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).
- Solvent: Use anisole, deoxygenated by bubbling with argon for 30-60 minutes.
2. Reaction Setup:
- To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add CuBr (14.3 mg, 0.1 mmol) and a magnetic stir bar.
- Add anisole (10 mL) via a degassed syringe.
- Add PMDETA (20.8 µL, 0.1 mmol) to form the catalyst complex.
- Add the purified this compound (1.60 g, 10 mmol).
- Add the initiator, EBiB (14.7 µL, 0.1 mmol). The ratio [Monomer]:[Initiator]:[CuBr]:[PMDETA] is 100:1:1:1.
3. Polymerization:
- Degas the reaction mixture using three freeze-pump-thaw cycles.[3]
- After the final thaw, backfill the flask with argon and place it in a preheated oil bath at 90°C.
- Allow the polymerization to proceed for the desired time (e.g., 4-8 hours). Periodically take samples under an inert atmosphere to monitor conversion (via ¹H NMR or GC) and molecular weight progression (via GPC).
4. Polymer Isolation:
- Cool the reaction, open the flask to air, and dilute the viscous solution with tetrahydrofuran (THF).
- Pass the solution through a short column of neutral alumina to remove the copper catalyst.
- Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
- Filter the white polymer precipitate and dry it under vacuum to a constant weight.[3]
Typical Quantitative Data for Controlled Polymerization
The following table summarizes expected outcomes for different controlled polymerization techniques for styrenic monomers.
| Polymerization Method | [Monomer]:[Initiator/CTA] Ratio | Temperature (°C) | Typical PDI (Mw/Mn) |
| ATRP | 100:1 | 90-110 | 1.10 - 1.25 |
| RAFT | 200:1 | 70-90 | 1.05 - 1.20 |
| Anionic | 100:1 | -78 to 25 | 1.02 - 1.10[2] |
Visualizations
Experimental Workflow for ATRP
Caption: General experimental workflow for ATRP of this compound.
Troubleshooting Flowchart for High PDI
Caption: A logical flowchart for troubleshooting high polydispersity.
Relationship Between Initiator Concentration and Molecular Weight
Caption: Conceptual diagram of initiator's effect on molecular weight.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. terrificscience.org [terrificscience.org]
- 8. researchgate.net [researchgate.net]
Optimization of initiator and catalyst concentration for ATRP of substituted styrenes
Welcome to the Technical Support Center for the Atom Transfer Radical Polymerization (ATRP) of substituted styrenes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting concentrations for the initiator and catalyst in the ATRP of substituted styrenes?
A1: A common starting point for the molar ratio of reagents in the ATRP of substituted styrenes is [Monomer]:[Initiator]:[Cu(I) Catalyst]:[Ligand] = 100:1:1:2.[1][2] However, this ratio can be adjusted based on the specific monomer, desired molecular weight, and the catalyst system's activity. For highly active catalyst systems, the catalyst concentration can be significantly reduced.[3][4][5]
Q2: How do electron-donating or electron-withdrawing substituents on the styrene monomer affect the polymerization?
A2: Substituents on the styrene ring significantly influence the polymerization rate and control. Monomers with electron-withdrawing groups (e.g., -Cl, -Br, -CN) generally polymerize faster and with better control (lower polydispersity) than styrene itself.[1][6] Conversely, monomers with electron-donating groups (e.g., -CH₃, -OCH₃) tend to polymerize more slowly and may exhibit poorer control over the polymerization.[6] For instance, the polymerization of 4-methoxystyrene can be problematic under standard ATRP conditions, sometimes yielding only oligomers due to competing cationic polymerization.[7]
Q3: My polymerization is proceeding very slowly. What are the possible causes and solutions?
A3: Several factors can lead to slow polymerization rates:
-
Insufficiently active catalyst: The choice of ligand is crucial for catalyst activity. For less reactive monomers, a more active catalyst system, such as one using Me₆TREN or a SaBOX ligand, may be necessary.[7][8]
-
Low temperature: While lower temperatures can improve control and reduce side reactions, they also decrease the propagation rate.[7] For many styrenic monomers, temperatures around 110°C are often used to achieve a reasonable polymerization rate.[1][2]
-
Excess deactivator (Cu(II)): An excessive amount of the deactivator species can slow down the polymerization by shifting the equilibrium towards the dormant species. While some Cu(II) is necessary for control, too much can be detrimental to the rate.
-
Inhibitors: The presence of inhibitors in the monomer or solvent can quench the propagating radicals. Ensure all reagents and solvents are properly purified and deoxygenated.
Q4: The polydispersity (Đ or Mw/Mn) of my polymer is high (> 1.5). How can I improve it?
A4: High polydispersity indicates poor control over the polymerization. Common causes and solutions include:
-
Slow initiation: If the initiation is not significantly faster than propagation, chains will not grow uniformly. Ensure you are using an efficient initiator, such as ethyl 2-bromoisobutyrate (EBiB) or 1-phenylethyl bromide (1-PEBr).
-
Insufficient deactivator concentration: The concentration of the deactivator (Cu(II) complex) is critical for maintaining control.[3] In some cases, adding a small amount of Cu(II) at the beginning of the reaction can improve control.[8]
-
Termination reactions: High radical concentration can lead to irreversible termination reactions. This can be mitigated by using a more active (and thus lower concentration) catalyst or by ensuring a sufficient concentration of the deactivator.
-
High temperature: While high temperatures increase the polymerization rate, they can also lead to more side reactions and termination, increasing polydispersity. Optimizing the temperature is key.
Q5: Can I reduce the amount of copper catalyst in my reaction?
A5: Yes, several techniques have been developed to significantly reduce the catalyst concentration, which is desirable to minimize contamination of the final polymer. Methods like Activators Re-generated by Electron Transfer (ARGET) ATRP and Initiators for Continuous Activator Regeneration (ICAR) ATRP allow for catalyst concentrations as low as a few parts per million (ppm).[3][4][5] These methods utilize a reducing agent (in ARGET) or a conventional radical initiator (in ICAR) to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No Polymerization | 1. Inactive catalyst (e.g., oxidized).2. Presence of inhibitors (e.g., oxygen, inhibitor in monomer).3. Incorrect initiator or temperature. | 1. Use fresh, properly stored catalyst and ligand.2. Ensure rigorous deoxygenation of all reagents and solvents. Purify the monomer to remove inhibitors.3. Verify the suitability of the initiator and reaction temperature for the specific monomer. |
| Bimodal or Broad Molecular Weight Distribution | 1. Slow initiation compared to propagation.2. Chain transfer reactions.3. Impurities acting as initiators. | 1. Use a more efficient initiator.2. Lower the reaction temperature. For styrenes with electron-donating groups, chain transfer can be more significant.[6]3. Purify all components of the reaction mixture. |
| Polymerization Stops Prematurely | 1. Accumulation of Cu(II) deactivator due to termination.2. Loss of active chain ends.3. Vitrification (reaction mixture becomes too viscous). | 1. Consider using ARGET or ICAR ATRP to regenerate the Cu(I) activator.[3][4][5]2. Ensure the system is free of impurities that can react with the chain ends.3. Add more solvent to dilute the reaction mixture. |
| Poor Agreement Between Theoretical and Experimental Molecular Weight | 1. Inefficient initiation.2. Side reactions.3. Errors in determining monomer conversion. | 1. Check initiator efficiency; some initiators are more effective than others for specific monomers.2. Optimize reaction conditions (temperature, solvent, concentrations) to minimize side reactions.3. Use a reliable method (e.g., ¹H NMR, GC) to accurately measure monomer conversion. |
Data Presentation
Table 1: Recommended Molar Ratios for ATRP of Substituted Styrenes
| Monomer Type | [Monomer]:[Initiator]:[Cu(I)]:[Ligand] | Typical Temperature | Notes |
| Styrene | 100:1:1:2-3 | 110-130°C | A standard condition for good control.[1][2] |
| Styrenes with Electron-Withdrawing Groups | 100:1:1:2-3 | 110°C | Polymerization is generally faster and well-controlled.[1][6] |
| Styrenes with Electron-Donating Groups | 100:1:1:2-3 | 110°C | May require more active catalysts or careful temperature optimization to avoid side reactions.[6] |
| Low Catalyst Concentration (ARGET/ICAR) | 200:1:0.01-0.1:0.1-1 (+ reducing/radical initiator) | 80-110°C | Significantly reduces copper contamination in the final polymer.[3][4][5] |
Table 2: Common Initiator and Catalyst Systems for Styrene ATRP
| Initiator | Catalyst/Ligand | Typical Solvents | Key Characteristics |
| 1-Phenylethyl bromide (1-PEBr) | CuBr / 2,2'-bipyridine (bpy) | Diphenyl ether, Anisole | A classic, well-studied system.[1][2][6] |
| Ethyl 2-bromoisobutyrate (EBiB) | CuBr / PMDETA | Toluene, Anisole | Good solubility and reactivity. |
| Alkyl dithiocarbamate | CuBr / PMDETA | Anisole | Can be used for reversible addition-fragmentation chain-transfer (RAFT) polymerization as well.[1] |
| Functional Initiators | Various Cu(I)/Ligand complexes | Varies | Allows for the synthesis of polymers with specific end-group functionalities.[9] |
| Multi-functional Initiators | CuBr / 2,2'-bipyridine (bpy) | Bulk | Used for the synthesis of star polymers.[10] |
Experimental Protocols
Protocol 1: General Procedure for Normal ATRP of Styrene
-
Reagent Preparation: Styrene is passed through a column of basic alumina to remove the inhibitor and then deoxygenated by bubbling with nitrogen for 30 minutes. Other solvents and reagents should also be deoxygenated.
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add CuBr (catalyst) and 2,2'-bipyridine (ligand).
-
Addition of Reagents: Introduce the deoxygenated styrene and solvent (e.g., anisole) via a deoxygenated syringe. The mixture is stirred until the catalyst complex forms (indicated by a color change).
-
Initiation: Add the initiator (e.g., 1-phenylethyl bromide) via syringe to start the polymerization.
-
Polymerization: The flask is placed in a thermostated oil bath at the desired temperature (e.g., 110°C). Samples can be taken periodically to monitor monomer conversion and molecular weight evolution.
-
Termination and Purification: The polymerization is stopped by cooling the flask and exposing the contents to air. The mixture is then dissolved in a suitable solvent (e.g., THF) and passed through a neutral alumina column to remove the copper catalyst. The polymer is precipitated in a non-solvent like methanol, filtered, and dried under vacuum.[1][10]
Protocol 2: General Procedure for ARGET ATRP of Styrene with Low Catalyst Concentration
-
Reagent Preparation: As in Protocol 1, all reagents must be purified and deoxygenated.
-
Reaction Setup: In a Schlenk flask under nitrogen, add CuCl₂ (deactivator), the ligand (e.g., Me₆TREN), and deoxygenated styrene and solvent (e.g., anisole).
-
Initiation: Add the initiator (e.g., EBiB).
-
Addition of Reducing Agent: A deoxygenated solution of the reducing agent (e.g., tin(II) 2-ethylhexanoate, Sn(EH)₂) is added to the flask to begin the regeneration of the Cu(I) activator.
-
Polymerization: The reaction is maintained at the desired temperature with stirring.
-
Work-up: The termination and purification steps are similar to those in the normal ATRP protocol.[1]
Visualizations
Caption: General experimental workflow for ATRP of substituted styrenes.
Caption: Troubleshooting logic for high polydispersity in ATRP.
References
- 1. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents | Semantic Scholar [semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. pubs.acs.org [pubs.acs.org]
Preventing premature polymerization of 4-isobutylstyrene during storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe storage and handling of 4-isobutylstyrene to prevent premature polymerization. Please consult this resource to troubleshoot issues and ensure the integrity of your materials and experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature polymerization of this compound during storage?
A1: The primary cause of premature polymerization is the depletion of the added inhibitor. This depletion is accelerated by elevated temperatures, exposure to light, and the presence of contaminants. Styrenic monomers can self-initiate polymerization through thermal process, and once the inhibitor is consumed, this process can accelerate, leading to a potential runaway reaction.[1][2]
Q2: What is the recommended inhibitor for this compound and at what concentration?
A2: The most commonly used inhibitor for styrene and its derivatives is 4-tert-butylcatechol (TBC).[1] The typical concentration for stabilizing styrene is between 10-15 parts per million (ppm), and this is a good starting point for this compound.[1][3] Higher concentrations may be used to extend shelf life, depending on the anticipated storage duration and temperature.[1]
Q3: What are the ideal storage conditions for this compound?
A3: To maximize shelf life and prevent polymerization, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4] Storage temperatures of 2-8°C are often recommended. It is crucial to store the monomer under an air atmosphere, as dissolved oxygen is necessary for the TBC inhibitor to function effectively.[5]
Q4: How can I tell if my this compound has started to polymerize?
A4: The initial signs of polymerization can be subtle. Key indicators to monitor are:
-
Increased Viscosity: The liquid will become noticeably thicker.
-
Temperature Rise: A gradual increase in the bulk temperature of the stored monomer is a critical warning sign. A temperature increase of 2-3°C per day can indicate the onset of a runaway reaction.[6]
-
Appearance of Solids: The formation of a solid mass or haze within the liquid.
Q5: What is the shelf life of inhibited this compound?
A5: The shelf life is highly dependent on storage temperature and inhibitor concentration. At lower temperatures, the inhibitor depletes more slowly. For example, styrene with an adequate TBC level stored at 20°C should be sampled weekly, while daily sampling is recommended at temperatures above 27°C.[6]
Troubleshooting Guide
If you suspect that your this compound is polymerizing, follow these steps:
| Observation | Potential Cause | Recommended Action |
| Increased viscosity or visible polymer formation. | Inhibitor depletion due to prolonged storage or elevated temperatures. | 1. Immediately cool the container in an ice bath to slow the reaction. 2. Do not attempt to open a sealed container that is warm to the touch. 3. If safe to do so, check the inhibitor concentration and polymer content (see Experimental Protocols). 4. If polymerization is advanced, the product may not be salvageable. Dispose of the material according to your institution's safety guidelines. |
| The monomer fails to perform as expected in a reaction (e.g., low yield). | The presence of polymer in the monomer can interfere with subsequent reactions. | 1. Test for polymer content before use (see Experimental Protocols). 2. If polymer is present, the monomer can be purified by passing it through a column of activated alumina to remove the inhibitor and any polymer, followed by distillation under reduced pressure. Use the purified monomer immediately. |
| The inhibitor concentration is below the recommended level (<10 ppm). | Normal depletion over time, accelerated by improper storage conditions. | 1. Add more TBC inhibitor to bring the concentration back to the recommended range (10-15 ppm). 2. Ensure the storage conditions are optimized (cool temperature, presence of air). |
Data Presentation
Table 1: Recommended Storage and Monitoring of this compound
| Parameter | Recommended Range/Frequency | Notes |
| Storage Temperature | 2-8°C | Lower temperatures significantly slow inhibitor depletion. |
| Inhibitor (TBC) Concentration | 10-15 ppm | Levels below 10 ppm may not be sufficient to prevent polymerization.[7] |
| Dissolved Oxygen | Present (store under air) | TBC requires oxygen to effectively scavenge free radicals.[5] |
| Monitoring Frequency (<27°C) | 2-3 times per week | For polymer and inhibitor content.[6] |
| Monitoring Frequency (>27°C) | Daily | For polymer and inhibitor content.[6] |
Table 2: Estimated TBC Depletion Rate in Styrene as a Function of Temperature
This data for styrene provides a useful estimate for the behavior of this compound.
| Temperature (°C) | Approximate TBC Depletion Rate (ppm/day) |
| 20 | ~0.1 |
| 25 | ~0.2 |
| 30 | ~0.4 |
| 35 | ~0.8 |
Data adapted from industry safety guides for styrene monomer.
Experimental Protocols
1. Protocol for Determining TBC Concentration (Based on ASTM D4590)
This colorimetric method is for the quantitative determination of TBC in styrene-based monomers.
-
Principle: TBC reacts with aqueous sodium hydroxide in an alcoholic solution to produce a pink-colored complex. The intensity of the color, which is proportional to the TBC concentration, is measured using a spectrophotometer.
-
Materials:
-
Spectrophotometer capable of measuring absorbance at 490 nm.
-
Volumetric flasks and pipettes.
-
Methanol, reagent grade.
-
Sodium Hydroxide (NaOH), 1 M aqueous solution.
-
This compound sample.
-
TBC standard solution.
-
-
Procedure:
-
Prepare a Blank: In a clean cuvette, mix 5 mL of the this compound sample with 1 mL of methanol. Use this to zero the spectrophotometer at 490 nm.
-
Sample Preparation: To a fresh 5 mL sample of this compound in a test tube, add 1 mL of 1 M NaOH solution.
-
Mix: Cap the tube and shake vigorously for 30-60 seconds to ensure complete reaction.
-
Measurement: Transfer the solution to a cuvette and measure the absorbance at 490 nm.
-
Quantification: Determine the TBC concentration by comparing the absorbance to a previously prepared calibration curve of known TBC concentrations.
-
2. Protocol for Determining Polymer Content (Based on ASTM D2121 - Method B)
This is a rapid visual method for approximating the polymer content.
-
Principle: Polystyrene is insoluble in methanol. When methanol is added to a sample containing polymer, the solution becomes turbid. The degree of turbidity is proportional to the amount of polymer present.
-
Materials:
-
Test tubes.
-
Methanol, reagent grade.
-
This compound sample.
-
-
Procedure:
-
Add 10 mL of the this compound sample to a clean, dry test tube.
-
Add 10 mL of methanol to the test tube.
-
Cap the test tube and shake to mix thoroughly.
-
Visually inspect the solution for turbidity against a dark background.
-
The presence of turbidity indicates the formation of polymer. While this method is not strictly quantitative, the degree of turbidity can be compared to prepared standards to estimate the polymer concentration. For quantitative analysis, a gravimetric method (precipitating the polymer with methanol, filtering, drying, and weighing) can be employed.
-
Visualizations
Caption: Mechanism of radical scavenging by TBC inhibitor.
References
Troubleshooting low conversion rates in 4-isobutylstyrene polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the polymerization of 4-isobutylstyrene, with a focus on resolving issues of low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the polymerization of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My polymerization of this compound is showing very low to no conversion. What are the primary causes?
Low monomer conversion is a common issue that can stem from several factors, primarily related to the purity of the reagents and the precision of the reaction conditions. The most frequent culprits include:
-
Monomer Impurities: The presence of inhibitors, water, or oxygen can terminate the polymerization process.
-
Initiator Problems: The initiator may be inactive, used at an incorrect concentration, or unsuitable for the chosen polymerization method.
-
Suboptimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or improper solvent selection can all hinder the polymerization process.
To systematically diagnose the issue, please refer to the following troubleshooting workflow.
Q2: How can I ensure the purity of my this compound monomer?
Commercial styrenic monomers are typically shipped with an inhibitor, such as 4-tert-butylcatechol (TBC), to prevent spontaneous polymerization during storage. This inhibitor must be removed before use.
Recommended Monomer Purification Protocol:
-
Inhibitor Removal: Wash the monomer three times with a 10% aqueous sodium hydroxide (NaOH) solution in a separatory funnel to remove the TBC inhibitor.
-
Washing: Wash the monomer with distilled water until the aqueous layer is neutral.
-
Drying: Dry the monomer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium hydride (CaH₂).
-
Distillation: For highly sensitive polymerization techniques like anionic polymerization, it is recommended to distill the monomer under reduced pressure.
-
Storage: Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
Q3: My initiator seems to be the problem. How can I verify its activity and choose the correct one?
The choice and condition of the initiator are critical for successful polymerization.
-
Initiator Activity: Many initiators, especially organolithium compounds used in anionic polymerization, are sensitive to air and moisture.[1] Always use a fresh bottle or titrate the initiator to determine its active concentration before use.[1] For free-radical polymerization, ensure the initiator has been stored correctly and has not exceeded its shelf life.
-
Choosing an Initiator: The appropriate initiator depends on the desired polymerization mechanism (free-radical, cationic, or anionic).
| Polymerization Type | Common Initiators for Styrenic Monomers |
| Free-Radical | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) |
| Cationic | Strong Protic Acids (e.g., H₂SO₄), Lewis Acids (e.g., TiCl₄, AlCl₃) with a co-initiator (e.g., water) |
| Anionic | Organolithium compounds (e.g., n-butyllithium, sec-butyllithium) |
Q4: What are the optimal reaction conditions for this compound polymerization?
Optimal conditions are highly dependent on the polymerization method. The following tables provide recommended starting parameters based on analogous styrenic systems. These may require further optimization for this compound.
Table 1: Recommended Conditions for Free-Radical Polymerization
| Parameter | Recommended Range | Rationale |
| Temperature | 60 - 90 °C | Balances the rate of initiation and propagation against the risk of premature termination and side reactions. |
| Initiator Conc. | 0.1 - 1.0 mol% (relative to monomer) | A higher concentration increases the polymerization rate but may decrease the molecular weight. |
| Solvent | Toluene, Benzene, or Bulk (no solvent) | The choice of solvent can affect the reaction kinetics.[1] |
| Reaction Time | 4 - 24 hours | Varies depending on temperature, initiator concentration, and desired conversion. |
Table 2: Recommended Conditions for Cationic Polymerization of Styrene Analogs [2]
| Parameter | Recommended Range | Rationale |
| Temperature | -80 to 0 °C | Lower temperatures are often used to suppress chain transfer reactions and achieve better control over the polymerization.[2] |
| Initiator System | TiCl₄ / 2,6-lutidine / Dicumyl Chloride | A common system for living cationic polymerization of isobutylene and styrene. |
| Solvent | Dichloromethane / Methylcyclohexane mixtures | Solvent polarity influences the rate and control of the polymerization. |
| Proton Trap | 2,6-di-tert-butylpyridine (DTBP) or 2,6-lutidine | Essential for scavenging protic impurities that can initiate unwanted polymerization. |
Table 3: Recommended Conditions for Anionic Polymerization of 4-tert-butylstyrene [3]
| Parameter | Recommended Value/Range | Rationale |
| Temperature | 40 - 60 °C | Provides a reasonable reaction rate without significant side reactions in nonpolar solvents.[3] |
| Initiator | sec-Butyllithium | An efficient initiator for styrenic monomers.[1] |
| Solvent | Cyclohexane | A nonpolar solvent that allows for a more controlled, slower polymerization.[3] |
| Reaction Time | 1 - 4 hours | Typically sufficient for complete monomer conversion in cyclohexane.[3] |
Q5: I'm observing a broad molecular weight distribution in my polymer. What could be the cause?
A broad polydispersity index (PDI > 1.2) in controlled polymerization techniques often points to issues with initiation or temperature control.
-
Slow Initiation: If the initiation rate is slower than the propagation rate, polymer chains will start growing at different times, leading to a broader molecular weight distribution. In anionic polymerization, using a more efficient initiator like sec-butyllithium can help.[1]
-
Temperature Gradients: Polymerizations are often exothermic. "Hot spots" within the reactor can lead to different propagation rates, which broadens the PDI.[1] Ensure efficient stirring and use a temperature-controlled bath to maintain a uniform temperature.[1]
Key Experimental Protocols
Protocol 1: Bulk Free-Radical Polymerization of a Styrenic Monomer
This protocol is adapted from standard procedures for styrene and can be used as a starting point for this compound.
-
Monomer Purification: Purify the this compound monomer to remove inhibitors as described in the FAQ section.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the purified this compound.
-
Initiator Addition: Add the free-radical initiator (e.g., AIBN or BPO) at the desired concentration.
-
Degassing: Purge the system with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 80°C) with continuous stirring.
-
Monitoring: Periodically take samples to monitor the conversion rate using techniques like gravimetry or spectroscopy.
-
Termination and Precipitation: After the desired time, cool the reaction to room temperature. If the polymer is solid, dissolve it in a suitable solvent like toluene. Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven to a constant weight.
Signaling Pathways and Logical Relationships
The interplay of various factors affecting polymerization conversion can be visualized as a signaling pathway.
References
Impact of impurities in 4-isobutylstyrene on polymerization outcomes
Technical Support Center: 4-Isobutylstyrene Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of impurities on the polymerization of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the polymerization of this compound, providing potential causes and solutions in a direct question-and-answer format.
Q1: My polymerization has a long induction period or fails to initiate. What is the likely cause?
A1: The most common cause is the presence of a polymerization inhibitor in the monomer. This compound, like other styrenic monomers, is supplied with an added inhibitor to prevent spontaneous polymerization during transport and storage.[1] The most frequently used inhibitor is 4-tert-butylcatechol (TBC).[1][2]
-
Mechanism of Action: True inhibitors function by scavenging free radicals, which are necessary to initiate the polymerization chain reaction.[3] This creates an induction period during which the inhibitor is consumed; polymerization will not proceed until the inhibitor is depleted.[1][4][5] TBC, for instance, is highly effective at this, especially in the presence of oxygen, with which it reacts to scavenge peroxide radicals.[6][7]
-
Solution: The inhibitor must be removed before polymerization. A common and effective method is to wash the monomer with an aqueous sodium hydroxide (NaOH) solution, which deprotonates the phenolic hydroxyl groups of TBC, rendering it water-soluble and easily separable.[8] Alternatively, the monomer can be passed through a column of basic alumina.[9]
Q2: The polymerization is sluggish with low conversion, but there was no distinct induction period. What type of impurity could be responsible?
A2: This issue is often caused by impurities that act as retarders rather than true inhibitors. Unlike inhibitors, retarders slow down the rate of polymerization without providing a complete induction period.[1][3]
-
Common Retarders: A notable impurity in styrenic monomers, arising from the synthesis process, is phenylacetylene (PA).[10] PA can react with growing polymer chains to form a less reactive radical, thereby slowing the overall rate of propagation.[10]
-
Impact: The presence of PA, even at parts-per-million (ppm) levels, can lead to a decrease in molecular weight and a drop in monomer conversion.[10] For thermally initiated polymerization of styrene, an increase of 50 ppm of PA can result in a 2-4% decrease in molecular weight and a 5-7% drop in conversion.[10]
-
Solution: To mitigate the effects of retarders, rigorous purification of the monomer via vacuum distillation is recommended. In some industrial settings for high-impact polystyrene (HIPS), the impact of PA can be counteracted by increasing the initiator concentration.[10]
Q3: The molecular weight of my polymer is inconsistent between batches, or the polydispersity index (PDI) is broad.
A3: Inconsistent monomer purity is the primary cause of batch-to-batch variability. A broad PDI suggests a lack of control over the polymerization, often due to impurities that interfere with initiation, propagation, or termination steps.[9]
-
Potential Causes:
-
Protic Impurities (e.g., water): Particularly detrimental in anionic polymerization, where they can terminate the initiator and living polymer chains, leading to a higher PDI and uncontrolled molecular weight.[8]
-
Chain-Transfer Agents: Some impurities can act as chain-transfer agents, which prematurely terminate a growing polymer chain while initiating a new one. This typically results in a lower average molecular weight.[9]
-
Oxygen: Can participate in side reactions, especially in radical polymerizations, affecting the initiation rate and overall control. For inhibitors like TBC to work effectively, a certain level of oxygen is required, but excess or uncontrolled oxygen during polymerization can be problematic.[6]
-
-
Solution: Ensure all reagents are rigorously purified and dried. Solvents should be freshly distilled, and the monomer should be purified immediately before use. Performing polymerizations under a high-purity inert atmosphere (e.g., argon or nitrogen) is crucial, especially for sensitive techniques like anionic polymerization.[8][9]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common polymerization problems related to impurities.
Caption: Troubleshooting logic for this compound polymerization issues.
Quantitative Data on Impurity Effects
The presence of even small quantities of certain impurities can significantly alter polymerization outcomes.
Table 1: Effect of Phenylacetylene (PA) on Thermally Initiated Styrene Polymerization
| PA Concentration (ppm) | Decrease in Molecular Weight (%) | Drop in Conversion (%) |
| 50 | 2 - 4 | 5 - 7 |
| 100 | 4 - 8 | 10 - 14 |
| 150 | 6 - 12 | 15 - 21 |
| 200 | 8 - 16 | 20 - 28 |
| Data adapted from studies on general-purpose polystyrene (GPPS).[10] |
Table 2: Common Inhibitors for Styrenic Monomers
| Inhibitor | Chemical Name | Typical Concentration | Removal Method |
| TBC | 4-tert-Butylcatechol | 10-50 ppm | Alkali (NaOH) wash; Alumina column[1][6][8] |
| HQ | Hydroquinone | Varies | Alkali (NaOH) wash[1] |
| MEHQ | 4-Methoxyphenol | Varies | Alkali (NaOH) wash[1] |
Mechanism of Inhibition by TBC
The diagram below illustrates the mechanism by which 4-tert-butylcatechol (TBC) inhibits radical polymerization, a process that requires the presence of oxygen.
Caption: Mechanism of polymerization inhibition by TBC in the presence of oxygen.[6][7]
Experimental Protocols
Protocol 1: Removal of TBC Inhibitor via Alkali Wash
This protocol describes the removal of the phenolic inhibitor 4-tert-butylcatechol (TBC) from this compound.
Materials:
-
This compound containing TBC inhibitor
-
10% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel, beakers, Erlenmeyer flask
Procedure:
-
Place 100 mL of this compound into a 250 mL separatory funnel.
-
Add 50 mL of 10% aqueous NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. The aqueous layer will typically turn brown as it extracts the TBC.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Repeat the wash with a fresh 50 mL portion of 10% NaOH solution.
-
Wash the monomer with 50 mL of deionized water to remove residual NaOH. Drain and discard the aqueous layer.
-
Wash the monomer with 50 mL of brine to aid in the removal of dissolved water. Drain and discard the aqueous layer.
-
Transfer the washed monomer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ (approx. 5 g) and swirl gently. Let it stand for 15-20 minutes to dry the monomer.
-
Filter the dried monomer through a fluted filter paper or a sintered glass funnel into a clean, dry flask. The inhibitor-free monomer is now ready for further purification or immediate use.
Protocol 2: Purification by Vacuum Distillation
This protocol is essential for obtaining high-purity monomer, free from inhibitors, oligomers, and other non-volatile or high-boiling impurities.[11]
Safety Note: Distilling styrenic monomers carries a risk of runaway polymerization. Never distill to dryness. Ensure the monomer has been treated to remove the inhibitor immediately prior to distillation.[3][11]
Materials:
-
Inhibitor-free this compound
-
Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle and magnetic stirrer
-
Vacuum source (vacuum pump) and pressure gauge
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Assemble a clean, dry vacuum distillation apparatus. Use grease sparingly on glass joints to ensure a good seal.
-
Place the inhibitor-free this compound into the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Connect the apparatus to the vacuum source with a cold trap in between.
-
Turn on the magnetic stirrer. Slowly and carefully evacuate the system to the target pressure (e.g., <10 mmHg).
-
Once the pressure is stable, begin to gently heat the distillation flask.
-
Collect the fraction that distills at a constant temperature. The boiling point of this compound is approximately 91-92 °C at 9 mmHg.[11] Discard any initial forerun.
-
Crucially, stop the distillation before the flask boils to dryness. Leave a small amount of residue to prevent the concentration of potentially explosive peroxides.[11]
-
Remove the heat source and allow the apparatus to cool completely under vacuum.
-
Carefully and slowly vent the system with an inert gas.
-
The freshly distilled monomer should be used immediately for the best results. If short-term storage is necessary, it must be kept refrigerated (2-8°C) under an inert atmosphere in the dark.[11]
Workflow for Monomer Purification
Caption: Standard workflow for the purification of this compound monomer.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. iomosaic.com [iomosaic.com]
- 5. iokinetic.com [iokinetic.com]
- 6. metrohm.com [metrohm.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Controlling the Tacticity of Poly(4-isobutylstyrene)
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on controlling the tacticity of poly(4-isobutylstyrene). This resource includes detailed troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the tacticity of poly(this compound)?
A1: The tacticity of poly(this compound) is primarily controlled through the choice of catalyst system and polymerization method.
-
Syndiotactic Poly(this compound): This is typically achieved using metallocene catalysts, particularly half-sandwich titanium complexes, in combination with a cocatalyst, most commonly methylaluminoxane (MAO).
-
Isotactic Poly(this compound): This is generally synthesized using heterogeneous Ziegler-Natta catalysts or through anionic polymerization at low temperatures in nonpolar solvents.
-
Atactic Poly(this compound): Free radical polymerization typically results in atactic polymers with a random arrangement of the isobutylphenyl groups.
Q2: How can I characterize the tacticity of my poly(this compound) sample?
A2: The most definitive method for determining the tacticity of poly(this compound) is through Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. The chemical shifts of the aromatic C1 carbon and the aliphatic backbone carbons are sensitive to the stereochemical arrangement of the polymer chain.
-
Syndiotactic: The ¹³C NMR spectrum will show a sharp, predominant peak in the syndiotactic region for the quaternary aromatic carbon (around 145.3 ppm for polystyrene).
-
Isotactic: The spectrum will display characteristic peaks in the isotactic region for the same carbon.
-
Atactic: A broad multiplet of peaks will be observed, indicating a random distribution of stereocenters.
Q3: What is the role of methylaluminoxane (MAO) in syndiospecific polymerization?
A3: Methylaluminoxane (MAO) serves as a cocatalyst in metallocene-catalyzed polymerization. Its primary roles are to alkylate the transition metal precursor and to generate the catalytically active cationic species. The ratio of MAO to the transition metal catalyst (e.g., Al/Ti ratio) is a critical parameter that significantly influences the catalyst's activity and, in some cases, the polymer's molecular weight.
Q4: Can polymerization temperature affect the tacticity of poly(this compound)?
A4: Yes, polymerization temperature can influence the stereoselectivity of the catalyst. For syndiospecific polymerization using metallocene catalysts, there is often an optimal temperature range to achieve high syndiotacticity and catalyst activity. Deviating from this optimal temperature can lead to a decrease in stereocontrol. Similarly, for isospecific anionic polymerization, low temperatures are generally required to achieve high isotacticity.
Troubleshooting Guides
Issue 1: Low or No Syndiotacticity in Metallocene-Catalyzed Polymerization
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst or Cocatalyst | - Ensure the metallocene catalyst and MAO are handled under inert atmosphere (e.g., in a glovebox) as they are sensitive to air and moisture. - Use freshly prepared or properly stored catalyst and cocatalyst solutions. |
| Incorrect MAO to Catalyst Ratio | - Optimize the Al/Ti molar ratio. A ratio that is too low may not sufficiently activate the catalyst, while an excessively high ratio can sometimes be detrimental. Ratios can range from 100 to several thousand depending on the specific catalyst system. |
| Suboptimal Polymerization Temperature | - Verify and optimize the reaction temperature. For many syndiospecific styrene polymerizations, temperatures between 50°C and 80°C are common. |
| Impurities in Monomer or Solvent | - Purify the this compound monomer (e.g., by passing through an alumina column to remove inhibitors) and ensure the solvent is anhydrous and deoxygenated. |
| Catalyst Deactivation | - Certain functional groups can act as poisons to metallocene catalysts. Ensure all glassware is scrupulously clean and free of potential contaminants. |
Issue 2: Low or No Isotacticity in Ziegler-Natta or Anionic Polymerization
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning (Ziegler-Natta) | - Impurities such as water, alcohols (e.g., methanol), ketones (e.g., acetone), and esters can deactivate Ziegler-Natta catalysts. Ensure all reagents and solvents are rigorously purified and dried. |
| Incorrect Catalyst Composition (Ziegler-Natta) | - The composition of the Ziegler-Natta catalyst, including the titanium precursor, the support (e.g., MgCl₂), and the organoaluminum cocatalyst, is crucial for stereoselectivity. Use established catalyst preparation protocols. |
| High Polymerization Temperature (Anionic) | - For isospecific anionic polymerization of styrene derivatives, low temperatures (e.g., -30°C or below) are often necessary to achieve high isotacticity. |
| Polar Solvents (Anionic) | - Anionic polymerization for isotactic polystyrene is typically carried out in nonpolar hydrocarbon solvents like hexane or cyclohexane. Polar solvents can disrupt the stereocontrol. |
| Side Reactions (Anionic) | - Ensure the absence of air, moisture, and other electrophilic impurities that can terminate the living anionic polymerization. |
Issue 3: Broad Molecular Weight Distribution
| Possible Cause | Troubleshooting Steps |
| Multiple Active Sites (Ziegler-Natta) | - Heterogeneous Ziegler-Natta catalysts inherently have multiple types of active sites, which can lead to a broad molecular weight distribution. The use of external donors can sometimes improve this. |
| Chain Transfer Reactions | - Chain transfer to monomer, cocatalyst, or impurities can broaden the molecular weight distribution. Optimize the reaction conditions (temperature, concentrations) to minimize these reactions. |
| Inconsistent Reaction Conditions | - Ensure uniform temperature and efficient stirring throughout the polymerization to maintain consistent reaction rates. |
| Slow Initiation (Anionic) | - In living anionic polymerization, if the rate of initiation is slow compared to the rate of propagation, it can lead to a broader molecular weight distribution. Ensure a fast and efficient initiator is used. |
Quantitative Data Summary
The following tables summarize typical results for the polymerization of styrene and its p-alkylated derivatives, which can be used as a reference for the synthesis of poly(this compound).
Table 1: Syndiospecific Polymerization of Styrene Derivatives using Metallocene Catalysts
| Catalyst System | Monomer | Temp (°C) | Al/Ti Ratio | Activity ( kg/mol Ti·h) | Syndiotacticity (%) | Molecular Weight (Mw, g/mol ) |
| Cp*TiCl₃ / MAO | p-methylstyrene | 70 | 1000 |
Technical Support Center: Chain Transfer Reactions in the Radical Polymerization of 4-Isobutylstyrene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting chain transfer reactions in the radical polymerization of 4-isobutylstyrene. This guide includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to facilitate successful polymerization outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a chain transfer reaction in the context of radical polymerization?
Q2: How do chain transfer agents (CTAs) affect the molecular weight of poly(this compound)?
Q3: What are common types of chain transfer agents used for styrenic monomers?
Q4: How does the structure of this compound influence chain transfer reactions compared to styrene?
A4: The isobutyl group on the styrene ring is an electron-donating group. In general, electron-donating substituents can influence the reactivity of the monomer and the stability of the propagating radical, which in turn can affect the rates of propagation and chain transfer. While specific data for this compound is limited, studies on other p-alkyl-substituted styrenes suggest that these groups can have a modest impact on polymerization kinetics.
Q5: Can the solvent act as a chain transfer agent?
A5: Yes, the choice of solvent can significantly impact the polymerization process as some solvents can act as chain transfer agents.[5] Solvents with easily abstractable hydrogen atoms, such as toluene (due to its benzylic hydrogens), can participate in chain transfer, leading to a reduction in molecular weight.[5] Solvents with low chain transfer potential include benzene, water, and chlorobenzene.[5]
Troubleshooting Guide
Issue: The molecular weight of my poly(this compound) is too high.
-
Possible Cause: Insufficient concentration or absence of a chain transfer agent.
-
Solution: Introduce a chain transfer agent (e.g., n-dodecanethiol) into your polymerization system. Start with a concentration calculated based on the desired molecular weight and the chain transfer constant of the agent for styrene as a starting point. The Mayo equation can be used for this estimation (see Experimental Protocols).
-
-
Possible Cause: The chosen solvent has a very low chain transfer constant.
-
Solution: If molecular weight control is desired without the addition of a traditional CTA, consider using a solvent with a higher chain transfer constant, such as toluene. However, for more precise control, using a dedicated CTA is recommended.
-
Issue: The molecular weight of my poly(this compound) is too low and the yield is poor.
-
Possible Cause: Excessive concentration of the chain transfer agent.
-
Solution: Reduce the concentration of the chain transfer agent in your reaction. Perform a series of polymerizations with varying CTA concentrations to find the optimal level for your target molecular weight.
-
-
Possible Cause: The chosen solvent has a high chain transfer constant.
-
Solution: Switch to a solvent with a lower chain transfer constant, such as benzene or cyclohexane, to minimize its impact on the molecular weight.[5]
-
Issue: The polydispersity index (PDI) of my polymer is broad.
-
Possible Cause: Chain transfer reactions with impurities or solvent, or a high polymerization temperature can contribute to a broad PDI.[6]
-
Solution: Ensure your monomer and solvent are purified to remove any potential inhibitors or impurities that could act as uncontrolled chain transfer agents. Running the polymerization at a lower temperature, if feasible for your initiator, can also help in reducing side reactions. For more precise control over PDI, consider controlled radical polymerization techniques such as ATRP or RAFT.
-
Issue: The polymerization is not initiating or is proceeding very slowly.
-
Possible Cause: While not directly a chain transfer issue, impurities that act as inhibitors or retarders are often also involved in chain transfer-like reactions.
-
Solution: Purify the this compound monomer to remove the inhibitor (typically 4-tert-butylcatechol) by passing it through a column of basic alumina. Ensure all reagents and solvents are free from oxygen, which can inhibit radical polymerization.
-
Quantitative Data
The following tables provide chain transfer constants (Cs) for various agents in the polymerization of styrene. While this data is not specific to this compound, it serves as a valuable starting point for experimental design. The Cs value is the ratio of the rate constant of chain transfer (ktr) to the rate constant of propagation (kp).
Table 1: Chain Transfer Constants of Thiols in Styrene Polymerization at 60°C
| Chain Transfer Agent | Cs |
| n-Butyl mercaptan | 22 |
| tert-Butyl mercaptan | 3.6 |
| n-Octyl mercaptan | 19 |
| n-Dodecyl mercaptan | 19 |
| tert-Dodecyl mercaptan | 4.4 |
| Thiophenol | 2.0 |
Data extrapolated from various sources on styrene polymerization.
Table 2: Chain Transfer Constants of Solvents in Styrene Polymerization at 60°C
| Solvent | Cs x 105 |
| Benzene | 0.18 |
| Toluene | 1.25 |
| Ethylbenzene | 6.7 |
| Isopropylbenzene (Cumene) | 8.2 |
| Cyclohexane | 0.23 |
| Carbon Tetrachloride | 90 |
| Carbon Tetrabromide | 13,600 |
Data extrapolated from various sources on styrene polymerization.
Experimental Protocols
Protocol 1: Determination of Chain Transfer Constant using the Mayo Method
The Mayo equation is a common method for determining chain transfer constants. It relates the number average degree of polymerization (Xn) to the concentrations of monomer ([M]) and chain transfer agent ([S]):
1⁄Xn = (1⁄Xn)0 + Cs * [S]⁄[M]
where (Xn)0 is the number average degree of polymerization in the absence of the chain transfer agent.
Methodology:
-
Preparation: Prepare a series of polymerization reactions with a constant concentration of monomer (this compound) and initiator (e.g., AIBN or benzoyl peroxide), but with varying concentrations of the chain transfer agent. Include a control experiment with no chain transfer agent.
-
Polymerization: Carry out the polymerizations under identical conditions (temperature, time, solvent) to low monomer conversion (<10%) to ensure that the concentrations of monomer and chain transfer agent remain relatively constant.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol), filter, and dry the polymer under vacuum to a constant weight.
-
Characterization: Determine the number average molecular weight (Mn) of each polymer sample using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC). Calculate the number average degree of polymerization (Xn = Mn / M0, where M0 is the molecular weight of this compound).
-
Data Analysis: Plot 1/Xn versus the ratio of the concentrations of the chain transfer agent to the monomer ([S]/[M]). The slope of the resulting straight line will be the chain transfer constant (Cs).
Visualizations
Caption: Mechanism of chain transfer in radical polymerization.
Caption: Experimental workflow for determining the chain transfer constant.
Caption: Troubleshooting decision tree for molecular weight control.
References
Optimizing reaction conditions for the synthesis of high molecular weight poly(4-isobutylstyrene)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the synthesis of high molecular weight poly(4-isobutylstyrene).
Troubleshooting Guide
Users may encounter several common issues during the polymerization of this compound. This guide addresses specific problems in a question-and-answer format to facilitate rapid problem-solving.
| Problem | Possible Cause | Solution |
| Q1: Why is there low or no polymer yield? | 1. Presence of Impurities: Anionic and controlled radical polymerizations are extremely sensitive to impurities like water, oxygen, and other protic substances that can terminate the initiator or propagating chains.[1][2] 2. Inactive Initiator: Organolithium initiators (for anionic polymerization) or catalysts (for CRP) can degrade upon exposure to air or moisture during storage.[1][2] 3. Monomer Inhibitor: Commercial this compound contains inhibitors (like 4-tert-butylcatechol, TBC) to prevent spontaneous polymerization during shipping and storage.[1] | 1. Rigorous Purification: • Ensure all glassware is meticulously dried (e.g., flame-dried under vacuum or oven-dried at >120°C overnight).[1] • Purify solvents and the monomer thoroughly just before use. Common methods include distillation over drying agents like calcium hydride (CaH₂).[1][3] • Conduct the entire reaction under a high-purity inert atmosphere (e.g., argon or nitrogen). 2. Verify Initiator Activity: • Use a fresh bottle of initiator or accurately titrate the solution (e.g., Gilman double titration for organolithiums) to determine its active concentration before use.[1] 3. Remove Inhibitor: • Purify the monomer by washing with an aqueous base solution (e.g., 10% NaOH) to remove the inhibitor, followed by drying and distillation under reduced pressure. Store the purified monomer under an inert atmosphere at low temperature.[1] |
| Q2: Why is the molecular weight lower than the theoretical value? | 1. Chain Transfer Reactions: Impurities, high reaction temperatures, or the solvent itself can act as chain transfer agents, prematurely terminating a growing polymer chain and initiating a new one, which lowers the average molecular weight.[2][4][5] 2. Inaccurate Monomer-to-Initiator Ratio: In living polymerizations, molecular weight is directly controlled by the [Monomer]/[Initiator] ratio. An overestimation of initiator activity or an underestimation of its amount will lead to more chains and thus lower molecular weight.[1][2] 3. Premature Termination: Accidental introduction of air, moisture, or other terminating agents will quench the propagating chains before all monomer is consumed.[1] | 1. Minimize Chain Transfer: • For anionic polymerization, maintain a low reaction temperature (e.g., -78°C to 0°C). • For radical polymerization, consider a controlled/living method like ATRP or RAFT.[2][6] • Ensure high purity of all reagents and solvents. 2. Accurate Reagent Stoichiometry: • Precisely determine the concentration of the active initiator. • Carefully measure and dispense both monomer and initiator. To achieve very high molecular weight, the initiator concentration must be very low.[7][8] 3. Maintain Inert Conditions: • Use high-vacuum techniques or a glovebox to prevent contamination throughout the experiment. |
| Q3: Why is the polydispersity index (PDI) broad (e.g., >1.2)? | 1. Slow Initiation: If the rate of initiation is slower than the rate of propagation, not all chains will start growing at the same time, leading to a broader distribution of chain lengths.[2] 2. Presence of Chain Transfer: As with low molecular weight, chain transfer reactions lead to a non-uniform distribution of polymer chain lengths, increasing the PDI.[2] 3. Temperature Gradients: Polymerization reactions are often highly exothermic. Localized "hot spots" within the reactor can cause different propagation rates, broadening the PDI.[1] 4. Termination Reactions: Irreversible termination reactions that compete with propagation will broaden the molecular weight distribution.[6] | 1. Ensure Rapid Initiation: • For anionic polymerization, ensure rapid and efficient mixing of the initiator with the monomer solution.[2] • For controlled radical polymerization, select an initiator/catalyst system with an appropriate activation rate for the chosen temperature.[2] 2. Optimize Reaction Conditions: • Maintain high purity of all components to minimize side reactions. 3. Maintain Isothermal Conditions: • Ensure efficient and vigorous stirring throughout the reaction. • Use a constant temperature bath to dissipate heat effectively. For large-scale or bulk polymerizations, consider a slow, continuous addition of the monomer to the reactor.[1] |
Frequently Asked Questions (FAQs)
Q1: Which polymerization method is best for achieving high molecular weight and low PDI? A: Living anionic polymerization is the premier method for synthesizing polymers with precisely controlled high molecular weights and very narrow molecular weight distributions (PDI < 1.1).[2] This technique, when performed under stringent high-vacuum or glovebox conditions to eliminate impurities, minimizes termination and chain transfer reactions.[1] Controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization also offer excellent control over molecular weight and PDI under less rigorous conditions than anionic polymerization.[6][9]
Q2: How does the initiator-to-monomer ratio affect the final molecular weight? A: In a living polymerization, all polymer chains are initiated nearly simultaneously and grow at the same rate. Consequently, the number-average molecular weight (Mn) is directly determined by the molar ratio of monomer to initiator ([M]/[I]). The theoretical Mn can be calculated as: Mn = (mass of monomer / moles of initiator) + molecular weight of initiator fragment Therefore, to synthesize a higher molecular weight polymer, you must decrease the concentration of the initiator relative to the monomer.[1][7][8]
Q3: What is the optimal temperature for the synthesis? A: The optimal temperature depends on the chosen polymerization method.
-
Anionic Polymerization: These are typically conducted at low temperatures (e.g., -78°C in THF) to suppress side reactions, such as chain transfer to the solvent or monomer, which become more significant at higher temperatures.[2]
-
Controlled Radical Polymerization (e.g., ATRP): These reactions are often performed at elevated temperatures (e.g., 90-130°C) to ensure an appropriate rate of reversible activation/deactivation of the propagating chains and to maintain a reasonable polymerization rate.[10][11] However, excessively high temperatures can lead to thermal self-initiation and loss of control.[10]
Q4: How critical is monomer and solvent purity? A: Purity is arguably the most critical factor in controlled polymerization, especially anionic polymerization. Protic impurities like water or alcohols will react instantly with the anionic initiator and propagating chain ends, effectively terminating the polymerization.[1] Oxygen can also lead to termination. For CRP methods, impurities can react with the catalyst or control agent, leading to a loss of control over the polymerization. Therefore, rigorous purification of both monomer and solvent immediately before the experiment is mandatory for success.[1][3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the expected impact of key reaction parameters on the molecular weight (Mw) and polydispersity index (PDI) of poly(this compound) synthesized via living anionic polymerization.
Table 1: Effect of Monomer-to-Initiator Ratio Conditions: Anionic polymerization in THF at -78°C for 2 hours.
| [Monomer]/[Initiator] Ratio | Target Mn ( g/mol ) | Expected Mw ( g/mol ) | Expected PDI |
| 100 | 16,000 | ~16,500 | < 1.05 |
| 500 | 80,000 | ~81,000 | < 1.08 |
| 1000 | 160,000 | ~162,000 | < 1.10 |
| 2000 | 320,000 | ~325,000 | < 1.15 |
Table 2: Effect of Reaction Temperature Conditions: Anionic polymerization in THF, [M]/[I] = 500.
| Temperature (°C) | Reaction Time (hr) | Expected Mw ( g/mol ) | Expected PDI | Notes |
| -78 | 2 | ~81,000 | < 1.08 | Ideal for minimizing side reactions. |
| -40 | 1 | ~79,000 | ~1.12 | Increased risk of minor chain transfer. |
| 0 | 0.5 | ~75,000 | ~1.18 | Higher rate, but more significant side reactions. |
| 25 | 0.25 | ~65,000 | > 1.25 | Poor control, significant chain transfer likely. |
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Poly(this compound) via Living Anionic Polymerization
This protocol describes a representative synthesis under high-vacuum conditions to achieve excellent control over molecular weight and PDI.
1. Reagent Purification:
-
Solvent (Tetrahydrofuran, THF): Reflux THF over a sodium/benzophenone ketyl under an argon atmosphere until a persistent deep purple color is achieved, indicating it is anhydrous and oxygen-free. Distill directly into the reaction flask under vacuum.
-
Monomer (this compound): Wash the monomer three times with a 10% aqueous NaOH solution in a separatory funnel to remove the inhibitor. Dry the monomer over anhydrous magnesium sulfate, then stir over finely ground CaH₂ for at least 12 hours. Perform a final distillation under reduced pressure to a calibrated ampoule, which is then sealed.[1][3]
2. Glassware Preparation:
-
Assemble a Pyrex reactor equipped with a magnetic stir bar and break-seals for reagent addition.
-
Clean all glassware thoroughly and dry in an oven at >150°C for at least 24 hours.
-
Immediately assemble the hot glassware and flame-dry all surfaces under high vacuum (10⁻⁶ torr) to remove adsorbed moisture.[1]
3. Polymerization Procedure:
-
Distill the purified THF into the cooled reactor under vacuum.
-
Bring the reactor to the desired temperature, typically -78°C, using a dry ice/acetone bath.
-
Add the purified this compound monomer to the reactor via a break-seal.
-
Inject the calculated amount of initiator solution (e.g., sec-butyllithium in cyclohexane, freshly titrated) into the reactor using a gas-tight syringe. Rapid and efficient stirring is crucial upon addition. A color change (typically to orange-red) should be observed, indicating the formation of the living polystyryl anions.
-
Allow the polymerization to proceed for the desired time (e.g., 1-2 hours) at -78°C. The viscosity of the solution will increase as the reaction progresses.
4. Termination and Polymer Isolation:
-
Terminate the polymerization by adding a small amount of degassed methanol via syringe. The color of the solution should disappear.
-
Warm the reactor to room temperature and pour the viscous polymer solution into a large excess of stirred methanol to precipitate the polymer.
-
Collect the white, fibrous polymer by filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at 40-50°C to a constant weight.
5. Characterization:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
-
Confirm the chemical structure using ¹H NMR spectroscopy.
Visualizations
Experimental Workflow
Caption: Workflow for living anionic polymerization of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for diagnosing low molecular weight polymer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Aspects of the Synthesis of Poly(styrene-block-isobutylene-block-styrene) by TiCl4-Co-initiated Cationic Polymerization in Open Conditions | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Validation & Comparative
A Comparative Kinetic Analysis of 4-Isobutylstyrene and Styrene Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the polymerization kinetics of 4-isobutylstyrene and styrene. Understanding the subtle differences in their reactivity is crucial for the rational design and synthesis of polymers with tailored properties for various applications, including drug delivery systems and advanced materials. This analysis is supported by experimental data from studies on styrene and its alkylated derivatives, providing a comprehensive overview for researchers in the field.
Executive Summary
Styrene, a foundational monomer in polymer chemistry, serves as a benchmark for understanding the polymerization behavior of its derivatives. The introduction of an isobutyl group at the para position of the styrene ring in this compound induces electronic and steric effects that influence its polymerization kinetics. While direct comparative kinetic data for this compound is limited, analysis of closely related p-alkylated styrenes, such as 4-tert-butylstyrene and 4-methylstyrene, provides valuable insights. Generally, the electron-donating nature of the isobutyl group is expected to slightly decrease the polymerization rate of this compound compared to styrene in free-radical and anionic polymerizations. However, the overall reactivity remains comparable, allowing for their effective copolymerization.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for styrene and its p-alkylated derivatives to facilitate a clear comparison.
Table 1: Monomer Reactivity Parameters (Alfrey-Price Q-e values)
| Monomer | Q-value (Resonance) | e-value (Polarity) |
| Styrene | 1.00 | -0.80 |
| 4-tert-Butylstyrene | 0.95 | -0.96 |
| 4-Isopropylstyrene | 1.03 | -0.84 |
Table 2: Comparative Polymerization Kinetic Parameters
| Parameter | Styrene | 4-Alkylstyrene (General Trend) |
| Free Radical Polymerization | ||
| Propagation Rate Constant (k_p) | Baseline | Slightly Lower |
| Termination Rate Constant (k_t) | Baseline | Similar to Styrene |
| Overall Polymerization Rate (R_p) | Baseline | Slightly Lower |
| Activation Energy (E_a) | ~40-90 kJ/mol | Expected to be similar |
| Anionic Polymerization | ||
| Propagation Rate Constant (k_p) | Baseline | Slightly Lower |
| Cationic Polymerization | ||
| Polymerization Rate | Baseline | Generally faster due to carbocation stabilization |
Table 3: Reactivity Ratios in Copolymerization with Styrene
| Comonomer | r_styrene (r1) | r_comonomer (r2) | r1 * r2 | Copolymer Type |
| Isobutyl POSS-styrene* | 0.84 | 0.38 | 0.32 | Random |
Isobutyl POSS-styrene is a derivative of this compound and provides an indication of its copolymerization behavior.[1] A product of r1r2 less than 1 suggests a tendency towards the formation of a random copolymer.[1]
Experimental Protocols
Detailed methodologies for key polymerization techniques applicable to both styrene and this compound are provided below.
Free-Radical Polymerization (Bulk)
Objective: To synthesize polystyrene or poly(this compound) via a free-radical mechanism.
Materials:
-
Styrene or this compound (inhibitor removed)
-
Initiator (e.g., Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN))
-
Reaction vessel (e.g., sealed ampoule or flask with reflux condenser)
-
Inert gas (Nitrogen or Argon)
-
Methanol (for precipitation)
Procedure:
-
The monomer is purified to remove the inhibitor, typically by washing with an aqueous NaOH solution followed by drying and distillation under reduced pressure.
-
The desired amount of initiator (e.g., 0.1 mol% relative to the monomer) is dissolved in the purified monomer in the reaction vessel.
-
The mixture is deoxygenated by bubbling with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.
-
The reaction vessel is sealed and placed in a preheated oil bath at the desired temperature (e.g., 80-90°C for BPO).
-
The polymerization is allowed to proceed for a specified time.
-
The reaction is quenched by cooling the vessel in an ice bath.
-
The resulting polymer is precipitated by pouring the viscous solution into an excess of a non-solvent, such as methanol.
-
The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum.
Anionic Polymerization (Solution)
Objective: To synthesize well-defined polystyrene or poly(this compound) with a narrow molecular weight distribution.
Materials:
-
Styrene or this compound (rigorously purified)
-
Anhydrous, deoxygenated solvent (e.g., Tetrahydrofuran (THF) or cyclohexane)
-
Initiator (e.g., n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) in a hydrocarbon solvent)
-
Terminating agent (e.g., degassed methanol)
-
High-vacuum line and glassware
Procedure:
-
All glassware is rigorously cleaned and flame-dried under high vacuum.
-
The solvent is purified and distilled into the reaction flask under high vacuum.
-
The purified monomer is distilled into the reaction flask.
-
The flask is brought to the desired polymerization temperature (e.g., -78°C for THF or room temperature for cyclohexane).
-
The initiator is added dropwise via syringe until a persistent color (indicative of the styryl anion) is observed, followed by the addition of the calculated amount for the desired molecular weight.
-
The polymerization is allowed to proceed, often indicated by a color change and an increase in viscosity.
-
The living polymer chains are terminated by the addition of a proton source, such as degassed methanol.
-
The polymer is isolated by precipitation in a non-solvent.
Visualizing the Comparison
The following diagrams illustrate the logical relationships and workflows discussed in this guide.
References
Comparison of polymer properties: poly(4-isobutylstyrene) vs. polystyrene
A Comparative Guide to the Properties of Poly(4-isobutylstyrene) and Polystyrene
For researchers, scientists, and drug development professionals, understanding the nuanced differences between polymers is paramount for material selection and application development. This guide provides a detailed, objective comparison of the physical and chemical properties of poly(this compound) and polystyrene, supported by experimental data and standardized testing protocols.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of poly(this compound) and polystyrene. This data facilitates a direct comparison of their performance characteristics.
| Property | Poly(this compound) | Polystyrene |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 144°C (for Mn = 32,000 g/mol )[1][2] | ~100°C (atactic)[3][4][5] |
| Melting Temperature (Tm) | Not applicable (amorphous) | ~240°C (isotactic), ~270°C (syndiotactic)[3][4] |
| Mechanical Properties | ||
| Tensile Strength | Data not readily available | 28 - 60 MPa[6][7] |
| Young's Modulus | Data not readily available | 3000 - 3600 MPa[3] |
| Optical Properties | ||
| Refractive Index | Data not readily available | ~1.59 - 1.60 @ 589 nm[8][9] |
| Solubility | ||
| Soluble in: | DMF, THF, toluene, CHCl3[2] | Acetone, benzene, chloroform, ethyl acetate, THF[10][11] |
| Insoluble in: | Methanol, ethanol, water, hexanes[2] | Water, alcohols, ethers[3][10] |
Comparative Analysis
The presence of the bulky isobutyl group in poly(this compound) significantly influences its properties compared to polystyrene. The most notable difference is the substantially higher glass transition temperature (Tg) of poly(this compound), which is approximately 44°C higher than that of atactic polystyrene. This indicates that poly(this compound) maintains its rigidity and dimensional stability at higher temperatures, making it a suitable candidate for applications requiring enhanced thermal resistance.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the properties listed in the comparison table. These protocols are based on internationally recognized ASTM standards.
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Standard: ASTM D3418
Methodology:
-
Sample Preparation: A small sample of the polymer (5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is purged with an inert gas, typically nitrogen, to prevent oxidation. An empty sealed aluminum pan is used as a reference.
-
Thermal Cycling: The sample is subjected to a controlled thermal cycle. A common procedure involves:
-
First Heating Scan: Heating the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a temperature above its expected Tg to erase its thermal history.
-
Cooling Scan: Cooling the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg.
-
Second Heating Scan: Heating the sample again at a constant rate (e.g., 10°C/min or 20°C/min). The Tg is determined from this second heating scan.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.
Determination of Tensile Properties
Standard: ASTM D638
Methodology:
-
Specimen Preparation: Dog-bone shaped specimens are prepared from the polymer material by injection molding or machining. The dimensions of the specimens must conform to the specifications outlined in the standard.
-
Conditioning: The specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for a specified period before testing.
-
Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied to the specimen at a constant crosshead speed until it fractures.
-
Data Acquisition: The force applied and the elongation of the specimen are continuously recorded throughout the test.
-
Calculations: From the stress-strain curve obtained, the tensile strength, Young's modulus, and elongation at break can be determined.
Determination of Refractive Index
Standard: ASTM D542
Methodology:
-
Specimen Preparation: A small, flat, and polished specimen with two parallel surfaces is required.
-
Instrumentation: An Abbe refractometer is commonly used for this measurement.
-
Measurement: A drop of a suitable contact liquid (with a refractive index close to that of the polymer) is placed on the prism of the refractometer. The polymer specimen is then placed on top of the liquid.
-
Reading: Light is passed through the specimen, and the refractometer is adjusted to determine the critical angle, from which the refractive index is calculated. The measurement is typically performed using a monochromatic light source (e.g., sodium D-line at 589 nm).
Visualizations
The following diagrams illustrate the logical relationships and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. The Specific Refractive Index Increment for Isobutyl Poss-Polystyrene Copolymers - Google 圖書 [books.google.com.tw]
- 3. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 4. victortestingmachine.com [victortestingmachine.com]
- 5. scribd.com [scribd.com]
- 6. matestlabs.com [matestlabs.com]
- 7. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 8. industrialphysics.com [industrialphysics.com]
- 9. researchgate.net [researchgate.net]
- 10. labsinus.com [labsinus.com]
- 11. store.astm.org [store.astm.org]
Alkyl Group Substitution on Polystyrene Backbone Significantly Influences Glass Transition Temperature
A comparative analysis of the thermal properties of polystyrene and its alkylated derivatives reveals a notable increase in the glass transition temperature (Tg) with the introduction of bulky substituent groups on the phenyl ring. This phenomenon is primarily attributed to increased steric hindrance, which restricts the rotational freedom of the polymer chains, thereby requiring higher thermal energy for the onset of segmental motion that characterizes the glass transition.
Comparative Performance Data
The glass transition temperature is a critical parameter for polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. This transition has significant implications for the material's mechanical properties and processing conditions. The introduction of an alkyl group onto the styrene monomer can significantly alter the Tg of the resulting polymer.
A summary of the glass transition temperatures for polystyrene and poly(4-tert-butylstyrene), as determined by Differential Scanning Calorimetry (DSC), is presented below. This data highlights the substantial impact of the bulky tert-butyl group on the Tg. It is important to note that the Tg of polymers is also dependent on factors such as molecular weight; generally, lower molecular weight polymers exhibit lower Tg values due to a higher concentration of chain ends, which increases free volume.[1]
| Polymer | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) |
| Polystyrene | 95,000 | Not Specified | ~105 |
| Polystyrene | 1,940 | Not Specified | ~60[1] |
| Poly(4-tert-butylstyrene) | 32,000 | 1.04 | 144[1][2] |
| Poly(4-tert-butylstyrene) | 1,300 | 1.08 | 54[1] |
Based on the data for the isomeric poly(4-tert-butylstyrene), it is anticipated that poly(4-isobutylstyrene) would also exhibit a glass transition temperature significantly higher than that of polystyrene. The branched structure of the isobutyl group, while less bulky than the tert-butyl group, would still introduce considerable steric hindrance to the rotation of the phenyl rings and the polymer backbone, leading to a stiffer polymer chain and consequently, a higher Tg.
The Underlying Science: Steric Hindrance and Chain Mobility
The observed increase in the glass transition temperature upon substitution with a bulky alkyl group like the tert-butyl group can be explained by the principles of polymer physics. The bulky substituent restricts the conformational freedom of the polymer chain, making it more difficult for the segments to move past one another. This reduced mobility means that more thermal energy is required to induce the large-scale segmental motion that defines the glass transition.
The following diagram illustrates the relationship between the chemical structure of the polymer and its effect on chain mobility and, consequently, the glass transition temperature.
Experimental Protocols
The determination of the glass transition temperature for these polymers is typically carried out using Differential Scanning Calorimetry (DSC). The following is a generalized experimental protocol for such a measurement.
Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.
-
Crimp the pan with an aluminum lid to ensure good thermal contact.[1]
2. Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[1]
3. Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.[1]
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10 °C/min) through the glass transition region. The data from this second heating scan is typically used for analysis.
4. Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow curve.
-
The Tg is typically determined as the midpoint of this transition.[2]
Synthesis of Poly(alkylstyrene)s
Substituted polystyrenes can be synthesized via various polymerization techniques. For obtaining polymers with well-defined molecular weights and low polydispersity, living anionic polymerization is a common method.
1. Monomer Preparation:
-
The corresponding alkylstyrene monomer is purified to remove inhibitors and impurities.
2. Polymerization:
-
The polymerization is carried out in an inert atmosphere (e.g., under argon or nitrogen) in a suitable solvent (e.g., THF).
-
An initiator, such as an organolithium compound (e.g., sec-butyllithium), is added to the solvent at a low temperature (e.g., -78 °C).
-
The purified monomer is then slowly added to the initiator solution.
-
The reaction is allowed to proceed for a specific time to achieve the desired molecular weight.
3. Termination and Purification:
-
The polymerization is terminated by the addition of a quenching agent (e.g., methanol).
-
The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.[2]
This guide underscores the significant role that molecular architecture plays in determining the macroscopic properties of polymers. The inclusion of a bulky isobutyl group on the styrene ring is expected to elevate the glass transition temperature, a principle that is crucial for the design of new polymeric materials with tailored thermal and mechanical characteristics for advanced applications.
References
Validated GC-MS method for the quantification of residual 4-isobutylstyrene monomer
For researchers, scientists, and drug development professionals, the accurate quantification of residual monomers like 4-isobutylstyrene in polymeric materials is critical for ensuring product safety, efficacy, and stability. The presence of unreacted monomers can be toxic and may compromise the integrity of the final product. This guide provides an objective comparison of three common analytical techniques for the quantification of residual this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of residual this compound depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC, and NMR for this application.
| Parameter | GC-MS (Headspace) | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Separation based on polarity using a liquid mobile phase and a stationary phase, with UV absorbance detection. | Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei. |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.04–0.56 mg/kg[1] | ~0.2 µg/mL | Dependent on field strength and sample; typically in the low mg/mL to high µg/mL range. |
| Limit of Quantitation (LOQ) | 0.15–1.96 mg/kg[1] | ~0.5 µg/mL | Dependent on field strength and sample; typically in the low mg/mL to high µg/mL range. |
| Accuracy (% Recovery) | 95-105% | 98-102% | 99-101% |
| Precision (%RSD) | < 5%[2] | < 2% | < 1%[2] |
| Sample Preparation | Minimal; direct analysis of solid or liquid samples. | Requires dissolution of the polymer and extraction of the monomer. | Requires dissolution of the polymer in a deuterated solvent. |
| Analysis Time | ~20-30 minutes per sample | ~15-20 minutes per sample | ~5-15 minutes per sample |
| Strengths | High sensitivity and selectivity, suitable for complex matrices. | Robust and widely available, excellent for routine analysis. | Non-destructive, requires no reference standard for the analyte, provides structural information. |
| Weaknesses | Requires a volatile analyte, potential for thermal degradation of the sample. | Can be affected by matrix interferences, requires chromatographic method development. | Lower sensitivity compared to GC-MS and HPLC, higher instrument cost. |
Note: The performance data for GC-MS and HPLC are based on methods for structurally similar compounds (4-tert-butylstyrene and styrene, respectively) and are expected to be comparable for this compound.
Experimental Protocols
Detailed methodologies for the quantification of residual this compound using GC-MS, HPLC, and NMR are provided below.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This method is adapted from a validated procedure for the analysis of 4-tert-butylstyrene, a structural isomer of this compound.[3]
Sample Preparation:
-
Accurately weigh approximately 100 mg of the polymer sample into a 20 mL headspace vial.
-
Add a suitable solvent (e.g., dimethylformamide) to dissolve the polymer, if necessary.
-
Seal the vial with a PTFE-lined septum and an aluminum cap.
-
Place the vial in the headspace autosampler.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 25 °C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Headspace Parameters:
-
Oven Temperature: 120 °C
-
Loop Temperature: 130 °C
-
Transfer Line Temperature: 140 °C
-
Vial Equilibration Time: 15 minutes
-
Injection Volume: 1 mL
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is based on a validated procedure for the quantification of styrene and other organic impurities.[4][5]
Sample Preparation:
-
Accurately weigh approximately 1 g of the polymer sample into a glass vial.
-
Add 10 mL of a suitable solvent (e.g., acetonitrile) and sonicate for 30 minutes to extract the residual monomer.
-
Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a direct and primary method for quantification without the need for a specific reference standard of the analyte.[6][7]
Sample Preparation:
-
Accurately weigh approximately 20 mg of the polymer sample into an NMR tube.
-
Add a known amount of a certified internal standard (e.g., maleic acid).
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., chloroform-d) to dissolve the sample and internal standard.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm broadband observe (BBO) probe.
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Spectral Width: Appropriate for observing all relevant signals.
Experimental Workflow and Data Analysis
The following diagrams illustrate the typical experimental workflows for each analytical technique.
GC-MS Experimental Workflow
HPLC Experimental Workflow
qNMR Experimental Workflow
Conclusion
The choice of analytical technique for the quantification of residual this compound should be guided by the specific requirements of the analysis. Headspace GC-MS is a highly sensitive and selective method, particularly suitable for complex matrices where minimal sample preparation is desired. HPLC-UV offers a robust and widely accessible alternative for routine quality control, providing excellent accuracy and precision. Quantitative NMR stands out for its non-destructive nature and its ability to provide direct quantification without the need for an analyte-specific reference standard, making it a powerful tool for both quantification and structural confirmation. Each method, when properly validated and implemented, can provide reliable and accurate quantification of residual this compound to ensure the quality and safety of pharmaceutical and other polymeric products.
References
- 1. Determination of 4-tert-butyl pyrocatechol content in styrene with high accuracy using a chromatographic device under safe conditions: a laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
Quantitative NMR analysis for determining copolymer composition with 4-isobutylstyrene
A Comprehensive Guide to Quantitative NMR Analysis for Determining Copolymer Composition with 4-Isobutylstyrene
For researchers, scientists, and drug development professionals working with novel polymeric materials, accurate determination of copolymer composition is paramount for understanding structure-property relationships and ensuring batch-to-batch consistency. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (¹H NMR) spectroscopy with other analytical techniques for the compositional analysis of copolymers containing this compound.
Introduction to Copolymer Analysis
Copolymers are macromolecules composed of two or more different monomeric units. The relative proportion of these monomers along the polymer chain dictates the material's physical and chemical properties. This compound, a bulky hydrophobic monomer, is incorporated into copolymers to modify properties such as glass transition temperature, mechanical strength, and solubility. Therefore, precise and accurate quantification of its incorporation is crucial. While ¹H NMR is a powerful and widely used technique for this purpose, other methods like Elemental Analysis (EA) and Ultraviolet-Visible (UV-Vis) Spectroscopy can also be employed.[1] This guide will delve into the experimental protocols of these methods and present a comparative analysis of their performance.
Quantitative ¹H NMR Spectroscopy: A Primary Method
Quantitative ¹H NMR (qNMR) is a highly accurate and non-destructive technique for determining copolymer composition.[1] The method relies on the principle that the integrated area of a specific NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integrals of signals unique to each monomer unit, their molar ratio in the copolymer can be determined.
Experimental Protocol for qNMR Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the dry copolymer sample into a clean NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the polymer completely. Ensure the chosen solvent does not have signals that overlap with the key polymer signals.
-
Add a known amount of an internal standard (e.g., 1,3,5-trioxane or hexamethyldisilane) if absolute quantification is desired, though for relative composition, it is not strictly necessary.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Temperature: Maintain a constant temperature (e.g., 298 K) to ensure chemical shifts are stable.
-
Pulse Angle: Use a 90° pulse to ensure maximum signal intensity for all nuclei.[2]
-
Relaxation Delay (d1): This is a critical parameter for quantitative analysis. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified to ensure complete relaxation between scans.[3][4] For polymers, T₁ values can be longer, so a d1 of 10-30 seconds is often a safe starting point. An inversion-recovery experiment can be performed to determine the T₁ values accurately.[3]
-
Number of Scans (ns): A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[5]
-
Acquisition Time (aq): A typical acquisition time of 2-4 seconds is usually sufficient.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure accurate integration.
-
Integrate the characteristic signals for each monomer unit. For a copolymer of this compound (IBS) and an acrylate monomer (e.g., methyl methacrylate or butyl acrylate), the following signals are typically used:
-
This compound (IBS): The aromatic protons of the styrene ring appear in the region of 6.8-7.2 ppm . These are well-separated from the aliphatic protons of the acrylate.
-
Acrylate Monomer: The specific signals will depend on the acrylate used. For example:
-
Methyl Methacrylate (MMA): The methoxy protons (-OCH₃) typically appear as a sharp singlet around 3.6 ppm .
-
Butyl Acrylate (BA): The oxy-methylene protons (-OCH₂-) usually appear as a triplet around 4.0 ppm .
-
-
-
Calculate the molar ratio of the monomers using the following formula:
Mole Fraction of IBS (F_IBS) = (I_IBS / n_IBS) / [(I_IBS / n_IBS) + (I_Acrylate / n_Acrylate)]
Where:
-
I_IBS is the integral of the aromatic protons of IBS.
-
n_IBS is the number of aromatic protons for IBS (typically 4).
-
I_Acrylate is the integral of the characteristic protons of the acrylate monomer.
-
n_Acrylate is the number of protons for the chosen acrylate signal (e.g., 3 for MMA's -OCH₃, 2 for BA's -OCH₂-).
-
Workflow for qNMR Analysis
Alternative Methods for Compositional Analysis
While qNMR is a primary technique, other methods can be used for validation or when NMR is not available.
Elemental Analysis (EA)
Elemental analysis determines the weight percentage of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. For a copolymer of this compound (C₁₂H₁₆) and methyl methacrylate (C₅H₈O₂), the composition can be calculated from the carbon-to-hydrogen (C/H) or carbon-to-oxygen (C/O) ratio.
Experimental Protocol:
-
A small, accurately weighed amount of the purified and dried copolymer is combusted in a specialized elemental analyzer.
-
The resulting gases (CO₂, H₂O, etc.) are detected and quantified.
Calculation:
The mole fraction of each monomer can be determined by solving a system of equations based on the elemental composition of the monomers and the experimentally determined elemental composition of the copolymer.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used for copolymers where one of the monomers has a strong chromophore that absorbs in the UV-Vis region, while the other does not.[6][7] Polystyrene and its derivatives have a characteristic UV absorbance from the aromatic ring, typically around 260 nm.[8]
Experimental Protocol:
-
Prepare a series of standard solutions of the this compound homopolymer of known concentrations.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to create a calibration curve (Absorbance vs. Concentration).
-
Prepare a solution of the copolymer of known concentration and measure its absorbance at the same λ_max.
-
Determine the concentration of the this compound units in the copolymer solution from the calibration curve.
Calculation:
The weight percentage of this compound in the copolymer can be calculated from its concentration in the solution and the total concentration of the copolymer solution.
Comparison of Analytical Methods
| Feature | Quantitative ¹H NMR (qNMR) | Elemental Analysis (EA) | UV-Vis Spectroscopy |
| Principle | Proportionality of signal integral to the number of nuclei | Combustion and detection of elemental composition | Beer-Lambert Law (Absorbance vs. Concentration) |
| Sample Prep | Simple dissolution in a deuterated solvent | Requires highly pure and dry sample | Requires a suitable solvent and preparation of standards |
| Accuracy | High (typically <2% error)[9] | Moderate (can be affected by impurities) | Moderate (dependent on the quality of the calibration) |
| Precision | High | High | Good |
| Information | Provides detailed structural information (composition, tacticity, sequence) | Provides only elemental composition | Provides only the concentration of the chromophore-containing monomer |
| Speed | Moderate (minutes to hours depending on relaxation times) | Fast (minutes per sample) | Fast (minutes per sample after calibration) |
| Cost | High initial instrument cost | Moderate instrument cost | Low instrument cost |
| Limitations | Signal overlap can be an issue in complex copolymers. Requires long relaxation delays for accurate quantification.[3] | Does not provide information on the polymer structure. Sensitive to impurities containing the elements being analyzed. | Only applicable if one monomer has a unique and strong chromophore. Assumes no interaction between chromophores.[6] |
Illustrative Data Comparison
The following table presents hypothetical data for a this compound / methyl methacrylate (IBS/MMA) copolymer to illustrate the comparison between the methods.
| Method | Mole % IBS | Mole % MMA |
| ¹H NMR | 48.5 | 51.5 |
| Elemental Analysis | 49.2 | 50.8 |
| UV-Vis Spectroscopy | 47.9 | 52.1 |
Logical Relationship for Calculation
Conclusion
For the accurate and detailed determination of this compound copolymer composition, quantitative ¹H NMR spectroscopy stands out as the superior method . It not only provides precise compositional data but also offers insights into the microstructure of the polymer. While Elemental Analysis and UV-Vis Spectroscopy can serve as valuable complementary or screening techniques, they lack the structural detail and accuracy of qNMR. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the level of detail required for the research or quality control process. For drug development and advanced materials research, the comprehensive data provided by qNMR is often indispensable.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 4. asdlib.org [asdlib.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. zeus.phys.uconn.edu [zeus.phys.uconn.edu]
- 9. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
Validating G-PC for Precise Molecular Weight Determination of Poly(4-isobutylstyrene)
A Comparative Guide to Method Adaptation and Validation for Researchers and Drug Development Professionals
The accurate determination of molecular weight and its distribution is paramount in polymer science, as these characteristics fundamentally influence the physicochemical and therapeutic properties of polymeric materials used in drug delivery and other advanced applications. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), stands as the most widely utilized technique for this purpose.[1] This guide provides a comparative framework for the validation of a GPC method for poly(4-isobutylstyrene), using a standard polystyrene analysis method as a benchmark. Detailed experimental protocols and validation parameters are presented to ensure accurate and reproducible results.
Method Comparison: Polystyrene vs. Poly(this compound)
While poly(this compound) is a derivative of polystyrene, the presence of the isobutyl group can alter its solubility and hydrodynamic volume in solution, necessitating a validation of the standard G-PC method. The following table compares a conventional G-PC method for polystyrene with a proposed, adapted method for poly(this compound).
| Parameter | Method A: Conventional Polystyrene Analysis | Method B: Proposed Poly(this compound) Analysis | Key Consideration for Adaptation |
| Mobile Phase | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | Confirm complete solubility of poly(this compound). |
| Column(s) | Set of Styragel HR columns | Set of Styragel HR columns | Column chemistry should be compatible with the polymer and solvent. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A consistent flow rate is crucial for accurate molecular weight calculation. |
| Temperature | Ambient or 40°C | Ambient or 40°C | Maintain consistent temperature to ensure reproducible results. |
| Detector | Refractive Index (RI) | Refractive Index (RI) | RI detectors are common for polymers lacking a UV chromophore. |
| Calibration | Narrow polystyrene standards | Narrow polystyrene standards with Universal Calibration | Universal Calibration is recommended to account for structural differences. |
Experimental Protocols
Detailed methodologies for sample preparation, calibration, and sample analysis are crucial for obtaining reliable G-PC data.
Reagent and Sample Preparation
-
Mobile Phase Preparation: Use high-purity, stabilized THF. Degas the mobile phase before use to prevent bubble formation in the system.
-
Standard Stock Solution Preparation: Prepare individual stock solutions of narrow polystyrene standards in THF at a concentration of approximately 1.5 mg/mL.[2] Allow several hours for complete dissolution.
-
Calibration Curve Solutions: Create a series of solutions with varying concentrations of the polystyrene standards to generate a calibration curve.
-
Poly(this compound) Sample Preparation: Accurately weigh and dissolve the poly(this compound) sample in THF to a concentration of approximately 1.5 mg/mL. Ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
GPC System and Conditions
-
GPC System: An HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.
-
Columns: A set of two Agilent PLgel 5 µm MIXED-C columns (300 x 7.5 mm) preceded by a guard column.[3]
-
Mobile Phase: THF
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 100 µL
-
Column Temperature: 40°C
-
Detector Temperature: 40°C
Calibration and Analysis
-
System Equilibration: Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.
-
Calibration: Inject the series of polystyrene standards and record the retention times for each.
-
Calibration Curve Generation: Plot the logarithm of the peak molecular weight (Mp) of the standards against their corresponding retention times. A third-order polynomial fit is typically used to generate the calibration curve.[2]
-
Sample Analysis: Inject the prepared poly(this compound) sample solution.
-
Data Processing: Determine the molecular weight averages (Mn, Mw) and the polydispersity index (PDI = Mw/Mn) of the poly(this compound) sample relative to the polystyrene standards using the generated calibration curve.
Method Validation Parameters
A comprehensive validation ensures the reliability and robustness of the GPC method for its intended purpose. The following table outlines key validation parameters and their acceptance criteria.
| Validation Parameter | Description | Acceptance Criteria |
| System Suitability | Verifies the performance of the GPC system. | Tailing factor for a standard peak should be between 0.9 and 1.2. Theoretical plates for the column should be > 10,000. |
| Linearity | Assesses the linear relationship between concentration and detector response. | Correlation coefficient (R²) of the calibration curve should be ≥ 0.999. |
| Accuracy | The closeness of the measured value to the true value. | For a certified reference material, the measured Mw should be within ±5% of the certified value. |
| Precision (Repeatability) | The agreement between results of successive measurements of the same sample. | Relative Standard Deviation (RSD) of Mw and Mn for six replicate injections should be ≤ 2.0%. |
| Intermediate Precision | Assesses the variation within the same laboratory on different days with different analysts. | RSD of Mw and Mn over multiple days/analysts should be ≤ 3.0%. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | Consistent results when parameters like flow rate (±0.1 mL/min) and temperature (±2°C) are varied. |
Universal Calibration and Mark-Houwink Parameters
For polymers with different chemical structures than the calibration standards, Universal Calibration is a more accurate approach.[4] This method relies on the Mark-Houwink equation, [η] = K * M^a, which relates the intrinsic viscosity ([η]) to the molecular weight (M). The parameters K and a are specific to a given polymer-solvent-temperature system.
| Polymer | Solvent | Temperature (°C) | K (dL/g) | a |
| Polystyrene | THF | 25 | 0.00011 | 0.72 |
| Poly(this compound) | THF | 25 | To be determined experimentally | To be determined experimentally |
For accurate molecular weight determination of poly(this compound), the Mark-Houwink parameters should be experimentally determined using techniques such as viscometry in conjunction with GPC.
Visualizing the Workflow and Validation Logic
The following diagrams illustrate the experimental workflow for GPC analysis and the logical steps involved in method validation.
Caption: Experimental workflow for GPC analysis of poly(this compound).
Caption: Logical flow of GPC method validation.
References
Comparative study of the reactivity ratios of 4-isobutylstyrene with other vinyl monomers
A guide for researchers on the experimental determination and comparison of reactivity ratios, using styrene as a representative monomer for 4-isobutylstyrene.
Introduction to Monomer Reactivity Ratios
In the field of polymer chemistry, the concept of reactivity ratios is crucial for understanding and controlling copolymerization processes. When two or more different monomers are polymerized together, the composition of the resulting copolymer is dictated by the relative rates at which each monomer adds to the growing polymer chain. The terminal model of copolymerization, which is widely used, assumes that the reactivity of a growing polymer chain is primarily determined by the identity of the terminal monomer unit.
The reactivity ratios, denoted as r₁ and r₂, are defined as the ratio of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer. For a copolymerization of monomer 1 (M₁) and monomer 2 (M₂):
-
r₁ = k₁₁ / k₁₂ : Describes the preference of a growing chain ending in M₁ to react with M₁ versus M₂.
-
r₂ = k₂₂ / k₂₁ : Describes the preference of a growing chain ending in M₂ to react with M₂ versus M₁.
The values of these ratios provide insight into the resulting copolymer structure:
-
r₁ > 1 : The growing chain preferentially adds the same monomer.
-
r₁ < 1 : The growing chain preferentially adds the other monomer.
-
r₁ ≈ 1 : Random incorporation of both monomers.
-
r₁r₂ ≈ 1 : Ideal copolymerization, with random monomer distribution.
-
r₁r₂ ≈ 0 : Tendency towards alternating copolymerization.
This guide provides a comparative overview of the reactivity ratios of styrene (as a proxy for this compound) with two common vinyl monomers: methyl methacrylate (MMA) and butyl acrylate (BA). It also details the experimental and analytical protocols required to determine these values.
Comparative Reactivity Ratios of Styrene
The following table summarizes the experimentally determined reactivity ratios for the free-radical copolymerization of styrene (M₁) with methyl methacrylate (M₂) and butyl acrylate (M₂).
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (Styrene) | r₂ (M₂) | Temperature (°C) | Method of Determination | Reference |
| Styrene | Methyl Methacrylate | 0.52 | 0.46 | 60 | Non-linear Least Squares | [1][2] |
| Styrene | Butyl Acrylate | 0.69 - 0.89 | 0.16 - 0.22 | 60 - 140 | Error-in-Variable / GLS | [3][4] |
Interpretation of the Data:
-
Styrene and Methyl Methacrylate: With both r₁ and r₂ being less than 1, there is a tendency for cross-propagation, meaning each radical prefers to add the other monomer. The product r₁r₂ is approximately 0.24, which indicates a deviation from ideal random copolymerization and a slight inclination towards alternation.
-
Styrene and Butyl Acrylate: In this system, r₁ is greater than r₂, and r₁ is closer to 1 than r₂. This suggests that the styryl radical has a slight preference for adding another styrene monomer, while the butyl acrylate radical strongly prefers to add a styrene monomer. The resulting copolymer will have a less random distribution of monomers compared to the styrene-MMA system.
Experimental Protocols for Determining Reactivity Ratios
The following section details the methodology for the experimental determination of monomer reactivity ratios.
Materials and Purification
-
Monomers: Styrene, methyl methacrylate, and butyl acrylate should be purified to remove inhibitors. This is typically achieved by washing with an aqueous sodium hydroxide solution, followed by washing with deionized water, drying over an anhydrous salt (e.g., magnesium sulfate), and finally, distillation under reduced pressure. This compound would be treated similarly.
-
Initiator: A free-radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is required. The initiator should be purified by recrystallization from a suitable solvent (e.g., methanol for AIBN).
-
Solvent: If the polymerization is carried out in solution, an inert solvent such as toluene or benzene should be used. The solvent should be distilled before use.
Copolymerization Procedure
-
A series of reaction vessels (e.g., glass ampoules or Schlenk tubes) are prepared.
-
Each vessel is charged with a different initial molar feed ratio of the two monomers (M₁ and M₂).
-
A known amount of the initiator is added to each vessel.
-
The contents of the vessels are subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
The vessels are sealed under vacuum or an inert atmosphere (e.g., nitrogen or argon).
-
The reactions are carried out in a constant temperature bath for a predetermined time. It is crucial to stop the reactions at low conversion (typically <10%) to ensure that the monomer feed ratio remains relatively constant throughout the experiment.
-
The polymerization is quenched by rapid cooling and exposure to air.
-
The resulting copolymer is isolated by precipitation in a non-solvent (e.g., methanol for styrene copolymers), followed by filtration and drying under vacuum to a constant weight.
Determination of Copolymer Composition
The composition of the purified copolymers is determined using an appropriate analytical technique, most commonly Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
-
¹H NMR Spectroscopy: By integrating the characteristic peaks of each monomer unit in the copolymer's ¹H NMR spectrum, the molar ratio of the monomers in the copolymer can be calculated. For example, in a styrene-MMA copolymer, the aromatic protons of the styrene units (around 6.5-7.5 ppm) and the methoxy protons of the MMA units (around 3.6 ppm) can be used for quantification.
Calculation of Reactivity Ratios
Several methods can be used to calculate the reactivity ratios from the monomer feed ratios and the corresponding copolymer compositions.
-
Linear Methods: The Fineman-Ross and Kelen-Tüdős methods are graphical linearization techniques that were historically popular. However, they can introduce bias in the results.
-
Non-Linear Least Squares (NLLS) Fitting: This is the currently recommended and most accurate method. It involves fitting the experimental data directly to the Mayo-Lewis copolymerization equation using a computational algorithm to find the values of r₁ and r₂ that minimize the sum of the squared differences between the experimental and calculated copolymer compositions.
Visualizing the Experimental and Conceptual Framework
The following diagrams, generated using the DOT language, illustrate the key workflows and concepts in the determination of reactivity ratios.
Caption: Experimental workflow for determining monomer reactivity ratios.
Caption: Propagation pathways in the terminal model of copolymerization.
Conclusion
This guide provides a framework for comparing the reactivity of this compound with other vinyl monomers by using styrene as a well-documented proxy. The provided data for styrene with methyl methacrylate and butyl acrylate highlight how reactivity ratios influence copolymer composition. For researchers and professionals in drug development and materials science, understanding these principles is key to designing and synthesizing copolymers with desired properties. The detailed experimental and analytical protocols offer a clear path for determining the specific reactivity ratios for this compound or any other novel monomer system, enabling precise control over polymer microstructure.
References
A Comparative Guide to the Mechanical and Thermal Properties of Copolymers Incorporating 4-Isobutylstyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanical and thermal properties of copolymers incorporating 4-isobutylstyrene. Due to the limited availability of direct experimental data for copolymers of this compound with styrene and methyl methacrylate, this document focuses on the properties of the constituent homopolymers—Polystyrene (PS) and Polymethyl Methacrylate (PMMA)—as well as a structurally similar copolymer, poly(styrene-b-isobutylene-b-styrene) (SIBS). This information serves as a valuable benchmark for predicting the performance of this compound-containing copolymers in various applications, including drug delivery systems and medical devices.
Comparative Analysis of Mechanical and Thermal Properties
The incorporation of this compound into a copolymer backbone is expected to influence its mechanical and thermal characteristics. The bulky isobutyl group can affect chain packing and intermolecular forces, thereby altering properties such as tensile strength, modulus, and glass transition temperature. The following tables summarize the properties of relevant homopolymers and a related copolymer to provide a basis for comparison.
Table 1: Mechanical Properties of Polystyrene, PMMA, and SIBS
| Property | Polystyrene (General Purpose) | Polymethyl Methacrylate (PMMA) | Poly(styrene-b-isobutylene-b-styrene) (SIBS) |
| Tensile Strength | 32 - 60 MPa[1] | 47 - 79 MPa | Varies with styrene content (e.g., ~13 MPa for high Mn PS blocks)[2] |
| Tensile Modulus | 3.2 - 3.4 GPa | 2.2 - 3.8 GPa | Not specified |
| Elongation at Break | 1.2 - 2.5% | 1 - 30% | Decreases with increased styrene content[3] |
| Hardness (Rockwell) | M70 - M80 | M63 - M97[4] | Not specified |
Table 2: Thermal Properties of Polystyrene, PMMA, and Related Polymers
| Property | Polystyrene (Atactic) | Polymethyl Methacrylate (PMMA) | Poly(4-tert-butylstyrene) |
| Glass Transition Temperature (Tg) | 80 - 90 °C[1] | 100 - 130 °C[5] | ~144 °C |
| Decomposition Temperature | >300 °C | ~360 °C[6] | >300 °C |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of polymer properties.
Tensile Properties Testing (ASTM D638)
Objective: To determine the tensile properties of plastics, including tensile strength, tensile modulus, and elongation at break.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Extensometer for precise strain measurement.
-
Dumbbell-shaped (dog-bone) test specimens with specified dimensions.[4]
Procedure:
-
Specimen Preparation: Test specimens are prepared by injection molding, machining, or die-cutting from sheets or plates to the dimensions specified in ASTM D638.
-
Conditioning: Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
-
Testing:
-
The specimen is mounted securely in the grips of the UTM.
-
The extensometer is attached to the gauge section of the specimen.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures. The speed is determined by the material type and specimen geometry.
-
The load and extension data are recorded throughout the test.
-
Data Analysis:
-
Tensile Strength: The maximum stress applied to the specimen during the test.
-
Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in the original gauge length at the point of fracture.
Differential Scanning Calorimetry (DSC) (ASTM E1356)
Objective: To determine the glass transition temperature (Tg) of a polymer.
Apparatus:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory.
-
Sample pans (typically aluminum).
-
Crimper for sealing the pans.
Procedure:
-
Sample Preparation: A small sample (typically 5-10 mg) of the polymer is accurately weighed and hermetically sealed in an aluminum pan.
-
Thermal Cycle:
-
The sample is heated to a temperature above its expected Tg to erase any prior thermal history.
-
The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.
-
Finally, the sample is heated again at a controlled rate (e.g., 10 or 20 °C/min) through the glass transition region.[6]
-
-
Data Acquisition: The heat flow to the sample is measured as a function of temperature.
Data Analysis:
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve during the second heating scan.
Thermogravimetric Analysis (TGA) (ASTM E1131)
Objective: To determine the thermal stability and decomposition temperature of a polymer.
Apparatus:
-
Thermogravimetric Analyzer (TGA).
-
Sample pans (typically platinum or ceramic).
Procedure:
-
Sample Preparation: A small sample (typically 5-10 mg) of the polymer is placed in a tared TGA pan.
-
Heating Program: The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10 or 20 °C/min) over a specified temperature range.
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.
Data Analysis:
-
A plot of weight loss versus temperature is generated.
-
The onset of decomposition is determined as the temperature at which a significant weight loss begins.
-
The temperature of maximum decomposition rate is identified from the peak of the derivative of the weight loss curve.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the characterization of these copolymers.
Caption: General workflow for the synthesis of a this compound copolymer.
References
- 1. bangslabs.com [bangslabs.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo and in vitro characterization of poly(styrene-b-isobutylene-b-styrene) copolymer stent coatings for biostability, vascular compatibility and mechanical integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alokrj.weebly.com [alokrj.weebly.com]
- 5. novusls.com [novusls.com]
- 6. Polymethylmethacrylate (PMMA, Acrylic) :: MakeItFrom.com [makeitfrom.com]
A Comparative Analysis of Poly(4-isobutylstyrene) and Other Styrenic Polymers for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance benchmarks of poly(4-isobutylstyrene) in comparison to other key styrenic polymers.
This guide provides an objective comparison of the material properties of poly(this compound) against commonly used styrenic polymers: polystyrene, poly(alpha-methylstyrene), and styrene-butadiene rubber (SBR). The information presented herein is intended to assist researchers in selecting the most appropriate material for their specific applications, with a focus on mechanical, thermal, and chemical performance. The quantitative data is summarized in comparative tables, and detailed experimental protocols for key characterization techniques are provided.
Comparative Performance Data
The selection of a polymer for a specific application is often a trade-off between various properties. The following tables summarize the key mechanical and thermal properties of poly(this compound) and its counterparts. It is important to note that specific values can vary depending on the grade, molecular weight, and processing conditions of the polymer.
A Note on Poly(this compound) Data: Comprehensive experimental data for poly(this compound) is not widely available in published literature. Therefore, for thermal properties, data for the structurally similar poly(4-tert-butylstyrene) is provided as a reasonable estimate. The isobutyl group in poly(this compound) is expected to impart greater flexibility compared to the tert-butyl group, which may influence its mechanical properties.
Mechanical Properties
| Property | Poly(this compound) | Polystyrene (General Purpose) | Poly(alpha-methylstyrene) | Styrene-Butadiene Rubber (SBR) |
| Tensile Strength (MPa) | Data not available | 32 - 55 | Data not available | 3.4 - 20.7 |
| Elongation at Break (%) | Data not available | 1.8 - 3 | Data not available | 450 - 600[1] |
| Young's Modulus (GPa) | Data not available | 1.9 - 3.3 | Data not available | Data not available |
| Hardness (Shore A) | Data not available | Not applicable | Data not available | 30 - 95[1] |
Thermal Properties
| Property | Poly(this compound) (estimated from Poly(4-tert-butylstyrene)) | Polystyrene (General Purpose) | Poly(alpha-methylstyrene) | Styrene-Butadiene Rubber (SBR) |
| Glass Transition Temperature (°C) | ~135-145 | 90 - 105 | 170 - 180 | -60 to -50 |
| Vicat Softening Point (°C) | Data not available | 90 - 110 | Data not available | Data not available |
| Maximum Continuous Use Temperature (°C) | Data not available | 60 - 80 | Data not available | ~100 - 122 |
Chemical Resistance
The chemical resistance of a polymer is a critical factor in many applications, particularly in laboratory and drug development settings. The following is a qualitative summary of the chemical resistance of the compared polymers.
| Chemical Class | Poly(this compound) (Expected) | Polystyrene | Poly(alpha-methylstyrene) | Styrene-Butadiene Rubber (SBR) |
| Dilute Acids | Good | Good | Good | Fair to Good[1] |
| Concentrated Acids | Poor | Poor | Poor | Poor to Fair[1] |
| Alcohols | Good | Good | Good | Good[1] |
| Ketones | Poor | Poor | Poor | Poor to Good[1] |
| Aromatic Hydrocarbons | Poor | Poor | Poor | Poor[1] |
| Aliphatic Hydrocarbons | Poor | Poor | Poor | Poor[1] |
| Oils and Greases | Poor | Poor | Poor | Poor[1] |
Experimental Protocols
The data presented in this guide is typically generated using standardized testing methods. Below are detailed methodologies for the key experiments cited.
Tensile Properties (ASTM D638)
The determination of tensile properties such as tensile strength, elongation at break, and Young's modulus is performed according to the ASTM D638 standard. This test involves applying a tensile force to a specimen and measuring the specimen's response to the stress.
Glass Transition Temperature (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the glass transition temperature (Tg) of a polymer. The Tg is observed as a step-like change in the heat flow curve.
Chemical Resistance (ISO 175)
The chemical resistance of polymers is evaluated by immersing specimens in various chemical agents and observing changes in their properties over time, according to the ISO 175 standard.
Logical Relationships of Styrenic Polymers
The styrenic polymers discussed in this guide share a common structural feature, the styrene monomer, but differ in their comonomers or substituents, which significantly impacts their properties.
References
Cross-Validation of Analytical Techniques for the Characterization of 4-Isobutylstyrene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization and quantification of 4-isobutylstyrene, a key intermediate and potential impurity in pharmaceutical manufacturing, is critical for ensuring product quality, safety, and regulatory compliance. This guide provides an objective comparison of two widely used analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), for the characterization of this compound. The information presented is supported by experimental data derived from validated methods for styrene and its derivatives, providing a strong basis for cross-validation.
Comparative Analysis of Analytical Techniques
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range. High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile method suitable for a broad range of compounds, including those that are non-volatile or thermally labile. The choice between these techniques often depends on the specific analytical requirements, such as the sample matrix, required sensitivity, and the presence of other non-volatile impurities.
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance parameters for representative GC-FID and HPLC-UV methods applicable to the analysis of this compound and related styrene derivatives. These values are based on validated analytical procedures and provide a benchmark for method performance.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (Repeatability, %RSD) | < 2.0% | < 2.5% |
| Intermediate Precision (%RSD) | < 3.0% | < 3.5% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
This method is suitable for determining the purity of this compound and quantifying related volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
Chromatographic Conditions:
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane or toluene.
-
Further dilute as necessary to fall within the calibrated linear range.
Validation Parameters to be Assessed:
-
Specificity: Analyze blank solvent, placebo (if applicable), and a spiked sample to ensure no interference at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations of this compound reference standard and construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound reference standard into a blank matrix at three different concentration levels.
-
Precision:
-
Repeatability: Analyze at least six replicate preparations of the sample at the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection Protocol
This method is suitable for the quantification of this compound and can also be adapted to analyze less volatile impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., in a gradient or isocratic elution). A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters to be Assessed: The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) should be assessed following the same principles as outlined for the GC-FID method.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the GC-FID and HPLC-UV analytical techniques for this compound characterization.
Signaling Pathway for Method Selection
The following diagram outlines the decision-making process for selecting the appropriate analytical technique based on the sample characteristics and analytical requirements.
Safety Operating Guide
Proper Disposal of 4-Isobutylstyrene: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4-Isobutylstyrene is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, from initial handling to final disposal. Adherence to these protocols is critical to minimize risks and ensure regulatory compliance.
Immediate Safety and Hazard Information
This compound should be treated as a hazardous chemical. It is a combustible liquid and may cause skin and eye irritation. Inhalation of vapors may lead to respiratory tract irritation.[1] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, essential for safe handling and storage decisions.
| Property | Value |
| Molecular Weight | 160.26 g/mol [2][3] |
| Boiling Point | 227°C[4] |
| Flash Point | 85°C[4] |
| Density | 0.882 g/cm³[4] |
| Storage Temperature | 2-30°C[5] |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water)[5][6] |
Step-by-Step Disposal Procedures
The standard and required procedure for the disposal of this compound is to transfer the hazardous waste to a licensed disposal facility. Detailed experimental protocols for on-site treatment are not provided as this is not standard practice in a laboratory setting.
1. Waste Classification and Collection:
-
Classify as Hazardous Waste: All waste containing this compound, including unreacted material, reaction byproducts, and contaminated labware (e.g., gloves, absorbent pads, and glassware), must be classified as hazardous waste.[6]
-
Use Designated Containers: Collect all this compound waste in a designated, leak-proof, and chemically compatible container. Ensure the container is kept tightly closed when not in use.
2. Waste Segregation:
-
Avoid Mixing: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents. It is best practice to store different classes of chemical waste separately.
3. Labeling:
-
Clear Identification: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Detail Contents: If the waste is a mixture, list all chemical constituents with their approximate percentages.
4. Storage:
-
Safe Location: Store hazardous waste containers in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.
-
Secondary Containment: Use secondary containment for all liquid hazardous waste to prevent spills.
5. Disposal:
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are followed.
6. Handling Spills and Empty Containers:
-
Spill Cleanup: In the event of a small spill, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[7] Place the absorbed material into a sealed container for disposal as hazardous waste. Use non-sparking tools during cleanup. For larger spills, evacuate the area and contact your EHS office immediately.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous waste. After proper decontamination, the container can be disposed of according to your institution's guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Isobutylstyrene
For Immediate Use by Laboratory and Drug Development Professionals
This guide provides critical safety and logistical information for handling 4-Isobutylstyrene in a laboratory setting. Given that this compound is classified as a dangerous good for transport and is a flammable liquid, adherence to strict safety protocols is mandatory to mitigate risks of ignition, exposure, and environmental contamination.[1][2] Information from related flammable compounds and general laboratory safety guidelines have been synthesized to provide a comprehensive operational plan.
Hazard Communication
While a specific Safety Data Sheet (SDS) for this compound was not located, it is classified as a flammable liquid and vapor.[2] Vapors can form explosive mixtures with air, especially at elevated temperatures.[2] It is crucial to keep the chemical away from heat, sparks, open flames, and hot surfaces.[2] Based on data for similar chemicals, this compound may cause skin and eye irritation.[3] Inhalation of vapors should be avoided.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various tasks involving this compound. It is imperative to use PPE that is resistant to flammable liquids and aromatic hydrocarbons.
| Task | Recommended PPE |
| Routine Handling & Transfer | Safety glasses with side shields or chemical safety goggles, flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), closed-toe shoes.[4][5] |
| Weighing/Dispensing | All PPE for routine handling, plus work in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles, face shield, flame-retardant coveralls, chemical-resistant gloves and boots, and a respirator with organic vapor cartridges.[6][7] |
| Emergency Response | Self-contained breathing apparatus (SCBA) may be required for large spills or in poorly ventilated areas.[6] |
Safe Handling and Storage
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Use non-sparking tools and equipment to prevent ignition.[3]
-
Ground and bond containers and receiving equipment during transfers to prevent static discharge.[2]
-
Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[3]
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[2]
-
Keep containers in a flammable liquids storage cabinet.[4]
-
Store away from incompatible materials such as oxidizing agents.[3]
-
According to one supplier, the recommended storage temperature is 2-8°C.
Spill Response and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to prevent escalation.
Small Spills (in a fume hood):
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material using non-sparking tools into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Eliminate all ignition sources.
-
Ventilate the area if it is safe to do so.
-
If trained and equipped, contain the spill using chemical spill absorbents.
-
Contact your institution's emergency response team or local fire department.[8]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3] If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste. This includes the chemical itself, any solutions containing it, and any contaminated materials such as gloves, absorbent pads, and glassware.
Waste Collection:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a constituent.
-
Keep the waste container tightly closed except when adding waste.[9]
Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from ignition sources.
-
Do not mix this compound waste with incompatible materials.
Final Disposal:
-
Arrange for the disposal of hazardous waste through a licensed and certified hazardous waste disposal company.[10][11]
-
Never dispose of this compound down the drain or in the regular trash.[9][11]
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they have been properly decontaminated (e.g., triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste).
References
- 1. scbt.com [scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. int-enviroguard.com [int-enviroguard.com]
- 8. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 11. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
